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  • Product: 1,4-Piperazinedicarboxamide
  • CAS: 10581-05-2

Core Science & Biosynthesis

Foundational

A Technical Guide to 1,4-Piperazinedicarboxamide (CAS 10581-05-2): Properties, Synthesis, and Applications

Abstract 1,4-Piperazinedicarboxamide is a symmetrical, bifunctional molecule built upon the robust and pharmacologically significant piperazine core. The piperazine heterocycle is a privileged scaffold in modern medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1,4-Piperazinedicarboxamide is a symmetrical, bifunctional molecule built upon the robust and pharmacologically significant piperazine core. The piperazine heterocycle is a privileged scaffold in modern medicinal chemistry, integral to the function of numerous approved drugs.[1][2] This technical guide serves as a comprehensive resource for researchers and drug development professionals, consolidating theoretical and experimental knowledge on 1,4-Piperazinedicarboxamide. We will delve into its physicochemical properties, provide a detailed, field-proven synthesis protocol with mechanistic insights, explore its vast potential in medicinal and materials chemistry, and outline essential safety and handling procedures. While specific experimental data for this exact compound is limited in public literature, its characteristics and reactivity can be reliably extrapolated from the well-understood chemistry of its constituent functional groups—the piperazine ring and terminal primary amides.

Physicochemical and Structural Properties

1,4-Piperazinedicarboxamide is characterized by a central piperazine ring symmetrically substituted at both nitrogen atoms with carboxamide groups. This structure confers a unique combination of rigidity, hydrogen-bonding capability, and chemical reactivity. The dual amide functionalities significantly influence its physical properties, such as melting point and solubility, due to strong intermolecular hydrogen bonding.[3][4]

Data Presentation: Core Properties of 1,4-Piperazinedicarboxamide

PropertyValue / Predicted Characteristics
IUPAC Name Piperazine-1,4-dicarboxamide
CAS Number 10581-05-2
Molecular Formula C₆H₁₂N₄O₂
Molecular Weight 172.18 g/mol
Appearance Predicted: White to off-white crystalline solid. Simple amides are typically solids at room temperature.[3][4]
Melting Point Predicted: High melting point (>200 °C). The symmetrical structure and extensive hydrogen bonding capacity from four N-H bonds and two carbonyl groups lead to a highly stable crystal lattice.[4]
Solubility Predicted: Moderately soluble in water and polar organic solvents (e.g., DMSO, DMF, hot ethanol). Solubility in water is enhanced by the ability of the amide groups to act as both hydrogen bond donors and acceptors.[3][5][6]
pKa Predicted: The amide protons are very weakly acidic (pKa > 16). The piperazine nitrogens are non-basic due to the electron-withdrawing effect of the adjacent carbonyl groups.

Synthesis and Manufacturing: A Mechanistic Approach

The most direct and industrially scalable synthesis of 1,4-Piperazinedicarboxamide involves the dicarbamoylation of piperazine. A well-established method utilizes the reaction of a piperazine salt with an alkali metal cyanate, such as potassium cyanate (KOCN).[7] This process is efficient and avoids the use of hazardous reagents like phosgene or isocyanates.

Experimental Protocol: Synthesis via Carbamoylation

This protocol is adapted from established procedures for the synthesis of N-carboxamides from amines.[7]

Step 1: Piperazine Salt Formation

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1.0 eq) in a 10% aqueous acetic acid solution. The volume should be sufficient to fully dissolve the piperazine.

  • Causality: Piperazine is a base. Dissolving it in a weak acid like acetic acid forms the piperazinium salt, which is highly soluble in the aqueous medium and prevents undesired side reactions.

Step 2: Carbamoylation Reaction

  • In a separate beaker, dissolve potassium cyanate (KOCN) (2.2 eq) in deionized water.[8]

  • Slowly add the potassium cyanate solution to the stirring piperazinium solution at room temperature over 30 minutes.

  • Causality: In the acidic solution, potassium cyanate is protonated to form the reactive electrophile, isocyanic acid (HNCO), in situ.[9] The nucleophilic nitrogen atoms of piperazine then attack the carbon of isocyanic acid. Using a slight excess of KOCN ensures the reaction proceeds to disubstitution.

  • Allow the mixture to stir at room temperature for 16-24 hours to ensure complete reaction.

Step 3: Product Precipitation and Isolation

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly add a 5N sodium hydroxide (NaOH) solution to the mixture until the pH reaches 9-10.

  • Causality: Basification neutralizes the acetic acid and deprotonates any remaining piperazinium species, causing the neutral, less soluble 1,4-Piperazinedicarboxamide product to precipitate out of the solution.

  • Stir the resulting slurry in the ice bath for 1-2 hours to maximize precipitation.

Step 4: Purification

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3x) to remove residual salts and impurities.

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight. For higher purity, the crude product can be recrystallized from hot water or an ethanol/water mixture.

Mandatory Visualization: Synthesis Workflow

G cluster_reactants Reactants & Conditions piperazine Piperazine product 1,4-Piperazinedicarboxamide piperazine->product Dual Nucleophilic Attack kocn Potassium Cyanate (KOCN) (2.2 eq) intermediate Isocyanic Acid (HNCO) (Generated in situ) kocn->intermediate Protonation solvent Aqueous Acetic Acid (Room Temperature) intermediate->product

Caption: Proposed synthesis of 1,4-Piperazinedicarboxamide.

Applications in Research and Drug Development

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in successful drug molecules and its ability to modulate pharmacokinetic properties.[10][11] 1,4-Piperazinedicarboxamide serves as a versatile building block with significant potential in several research domains.

  • Scaffold for Drug Discovery: The core structure is an excellent starting point for creating libraries of compounds. The terminal amide hydrogens can be substituted, or the carbonyl groups can be chemically modified to introduce diverse functionalities. The rigid nature of the N,N'-diacyl piperazine can be advantageous for orienting substituents into specific vectors for receptor binding.[12] The piperazine motif is found in drugs targeting a wide array of conditions, including cancer, bacterial infections, and central nervous system disorders.[2]

  • Building Block for Bidentate Ligands and Polymers: The symmetrical C2h point group symmetry and the presence of multiple hydrogen bond donor (N-H) and acceptor (C=O) sites make it an ideal monomer for creating supramolecular assemblies, metal-organic frameworks (MOFs), and hydrogen-bonded polymers.[10][13] These materials can have applications in catalysis, gas storage, and as specialized resins.

  • Bioisostere and Pharmacokinetic Modifier: In drug design, the piperazine core is often used to enhance water solubility and bioavailability.[11][14] The dicarboxamide derivative offers a neutral, polar scaffold that can be used to replace more basic piperazine linkers, potentially altering a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile and reducing off-target effects related to basicity.

Predicted Spectroscopic Profile

  • ¹H NMR (in DMSO-d₆):

    • ~3.4-3.6 ppm (singlet, 8H): The eight methylene protons (CH₂) on the piperazine ring are chemically equivalent due to the molecule's symmetry and rapid chair-to-chair interconversion at room temperature, resulting in a single sharp signal.

    • ~6.5-7.0 ppm (broad singlet, 4H): The four amide protons (NH₂) would appear as a broad signal, which is exchangeable with D₂O.

  • ¹³C NMR (in DMSO-d₆):

    • ~42-45 ppm: A single signal corresponding to the four equivalent methylene carbons of the piperazine ring.

    • ~155-160 ppm: A signal for the two equivalent carbonyl carbons (C=O) of the amide groups.

  • FT-IR (KBr Pellet, cm⁻¹):

    • 3400-3200 (strong, broad): Symmetric and asymmetric N-H stretching vibrations of the primary amide groups.

    • 2950-2850 (medium): C-H stretching of the methylene groups on the piperazine ring.

    • ~1650 (strong, sharp): The C=O stretching vibration (Amide I band), characteristic of primary amides.

    • ~1620 (strong): The N-H bending vibration (Amide II band).

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on best practices for handling fine organic chemicals and piperazine derivatives.[16][17][18]

  • Personal Protective Equipment (PPE): Always wear ANSI-approved safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene) when handling the compound.[18]

  • Handling:

    • Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16]

    • Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.

    • Use spark-proof tools and avoid creating dust clouds, as fine organic powders can pose an explosion hazard.

    • Do not eat, drink, or smoke in the laboratory area.[17]

  • Storage:

    • Store in a tightly sealed container to protect from moisture and atmospheric carbon dioxide.[19]

    • Keep in a cool, dry, and well-ventilated place away from direct sunlight and sources of ignition.[17]

    • Store separately from strong oxidizing agents, strong acids, and strong bases.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ACS Publications. 2026. Available from: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. 2021-10-08. Available from: [Link]

  • Method for preparing piperazines. Google Patents.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). Available from: [Link]

  • Piperazine & Derivatives. Adani Pharmachem Private Limited. Available from: [Link]

  • Synthesis of 1,4-disubstituted piperazines. ResearchGate. Available from: [Link]

  • Physical Properties of Amides. Chemistry LibreTexts. 2023-01-08. Available from: [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. Available from: [Link]

  • Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. ResearchGate. 2025-08-07. Available from: [Link]

  • Thermodynamics and kinetics of aqueous piperazine with potassium carbonate for carbon dioxide absorption. The University of Texas at Austin. Available from: [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry - ACS Publications. 2022-06-08. Available from: [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available from: [Link]

  • Amides chemical properties: Understanding Their Significance. diplomata comercial. Available from: [Link]

  • 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. Google Patents.
  • CO 2 Absorption Capacity Using Aqueous Potassium Carbonate with 2-methylpiperazine and Piperazine. ResearchGate. 2025-08-07. Available from: [Link]

  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. 2025-08-06. Available from: [Link]

  • Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. ResearchGate. Available from: [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. Available from: [Link]

  • Amides. Organic Chemistry - Science Ready. Available from: [Link]

  • Potassium cyanate | CAS#:590-28-3. Chemsrc. 2025-08-21. Available from: [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available from: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available from: [Link]

  • Physicochemical properties of amides and esters and complementary... ResearchGate. Available from: [Link]

  • 4-Benzylamino-2-[(4-piperazin-1-ylphenyl)amino]-pyrimidine-5-carboxamide. PubChem. Available from: [Link]

  • Process for preparing potassium cyanate from potassium hydroxide and urea. Google Patents.
  • Potassium cyanate. Wikipedia. Available from: [Link]

  • Benzyl piperazine-1-carboxylate. PubChem. Available from: [Link]

  • PIPERAZINE - HAZARD SUMMARY. NJ.gov. Available from: [Link]

  • Understanding Amides: Structure, Properties, and Nomenclature. HSCprep. 2025-03-04. Available from: [Link]

  • Potassium carbonate-mediated tandem C–S and C–N coupling reaction for the synthesis of phenothiazines under transition-metal-free and ligand-free conditions. RSC Publishing. Available from: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. 2018-12-06. Available from: [Link]

Sources

Exploratory

N,N'-dicarbamoylpiperazine chemical structure and molecular weight

This technical guide provides an in-depth characterization of N,N'-dicarbamoylpiperazine (IUPAC: Piperazine-1,4-dicarboxamide). It is structured to serve researchers requiring precise physicochemical data, synthesis prot...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth characterization of N,N'-dicarbamoylpiperazine (IUPAC: Piperazine-1,4-dicarboxamide). It is structured to serve researchers requiring precise physicochemical data, synthesis protocols, and analytical profiling.[1]

Executive Summary & Identity

N,N'-dicarbamoylpiperazine is a bis-urea derivative of piperazine. Chemically, it consists of a piperazine ring where both secondary amine nitrogens are substituted with carbamoyl groups (-CONH₂).[1] It is distinct from the carbamate salts (N-COO⁻) often discussed in carbon capture literature, representing instead the stable, covalent urea degradation product or synthetic intermediate.[1]

Core Identity Data
PropertySpecification
IUPAC Name Piperazine-1,4-dicarboxamide
Common Synonyms N,N'-Dicarbamoylpiperazine; 1,4-Dicarbamoylpiperazine; 1,4-Piperazinedicarboxamide
CAS Registry Number 10581-05-2
Molecular Formula C₆H₁₂N₄O₂
Molecular Weight 172.19 g/mol
SMILES NC(=O)N1CCN(CC1)C(=O)N
InChI Key FKVSOXDUXXZPHD-UHFFFAOYSA-N

Structural Characterization

The molecule exhibits high symmetry, typically adopting a chair conformation in the piperazine ring to minimize steric strain.[1] The two carbamoyl groups are planar due to resonance between the nitrogen lone pair and the carbonyl oxygen, restricting rotation around the N-C(O) bond.[1]

Structural Visualization

The following diagram illustrates the chemical connectivity and the synthesis pathway from piperazine.

G cluster_structure Structural Connectivity Piperazine Piperazine (C4H10N2) Intermediate In Situ: Isocyanic Acid (HNCO) Piperazine->Intermediate Nucleophilic Attack Reagent Potassium Cyanate (KOCN) + HCl Reagent->Intermediate Acidification Product N,N'-Dicarbamoylpiperazine (C6H12N4O2) Intermediate->Product Carbamoylation (2x) Struct H2N-C(=O)-N <--- (Piperazine Ring) ---> N-C(=O)-NH2

Figure 1: Synthesis pathway and connectivity logic for Piperazine-1,4-dicarboxamide.

Synthesis & Manufacturing Protocol

The most robust laboratory synthesis involves the reaction of piperazine with an inorganic cyanate in acidic medium (Wöhler-type urea synthesis).[1] This method is preferred over using toxic organic isocyanates (e.g., trimethylsilyl isocyanate) for simple primary amides.[1]

Protocol: Acid-Catalyzed Carbamoylation

Objective: Synthesis of Piperazine-1,4-dicarboxamide from piperazine and potassium cyanate.

Reagents:

  • Piperazine (anhydrous or hexahydrate)[1][2]

  • Potassium Cyanate (KOCN)[1][3]

  • Hydrochloric Acid (HCl, 1M or dilute)[1]

  • Solvent: Water (Reaction matrix)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of Piperazine in 20 mL of dilute HCl. The solution should be slightly acidic to generate isocyanic acid (HNCO) in situ upon addition of cyanate, but piperazine must be available as a nucleophile.[1]

    • Note: A pH of ~3–4 is ideal.[1] Too acidic, and the amine is fully protonated (non-nucleophilic).[1] Too basic, and HNCO hydrolyzes.[1]

  • Addition: Dissolve 25 mmol (2.5 equivalents) of Potassium Cyanate (KOCN) in a minimum amount of water. Add this solution dropwise to the piperazine solution with vigorous stirring.

  • Reaction: Heat the mixture to 60–80°C for 2 hours. The reaction is driven by the nucleophilic attack of the piperazine secondary amines on the electrophilic carbon of HNCO.[1]

    • Mechanism:[4]

      
      
      
  • Isolation: Cool the reaction mixture to 0–4°C (ice bath). The bis-urea product is significantly less soluble in cold water than the starting materials and should precipitate as a white solid.[1]

  • Purification: Filter the solid. Recrystallize from boiling water or an ethanol/water mixture to remove traces of unreacted piperazine or salts (KCl).[1]

  • Drying: Dry under vacuum at 60°C.

Analytical Profiling

To validate the identity of the synthesized compound, compare experimental data against these theoretical and reported spectral characteristics.

Nuclear Magnetic Resonance (NMR)[1][3][5][6][7]
  • Solvent: DMSO-d₆ (Preferred due to solubility and exchange suppression).[1]

  • ¹H NMR Signals:

    • 
       6.0–6.5 ppm (Broad singlet, 4H):  Corresponds to the primary amide protons (
      
      
      
      ).[1] These are exchangeable with D₂O.
    • 
       3.3–3.5 ppm (Singlet or tight multiplet, 8H):  Corresponds to the piperazine ring methylene protons (
      
      
      
      ).[1] Due to the symmetry of the 1,4-substitution and rapid conformational flipping, these often appear as a singlet.[1]
Infrared Spectroscopy (FT-IR)[1][5][6][8]
  • Amide I Band (~1640–1660 cm⁻¹): Strong absorption due to

    
     stretching.[1]
    
  • Amide II Band (~1580–1600 cm⁻¹):

    
     bending vibration.[1]
    
  • N-H Stretch (~3300–3450 cm⁻¹): Doublet characteristic of primary amides (

    
    ).[1]
    
Mass Spectrometry (MS)[1][5]
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Target Ion:

    
    .[1]
    
  • Fragmentation: Loss of

    
     (44 Da) units may be observed.[1]
    

Applications & Biological Context[1][5][7][9][10]

Carbon Capture & Storage (CCS)

In industrial CO₂ scrubbing using piperazine (PZ), N,N'-dicarbamoylpiperazine appears as a thermal degradation product .[1]

  • Mechanism: At high temperatures (>120°C) in the stripper column, piperazine carbamate species can dehydrate or react with urea intermediates to form stable urea linkages.[1]

  • Significance: Accumulation of this compound reduces the active amine capacity of the solvent and must be monitored.[1]

Pharmaceutical Intermediate

The dicarbamoyl scaffold serves as a template for:

  • Antifilarial Agents: Analogous to Diethylcarbamazine (DEC), though DEC is an N,N-diethyl derivative.[1] The primary amide functionality of N,N'-dicarbamoylpiperazine allows for further derivatization (e.g., dehydration to nitriles).[1]

  • Polymer Chemistry: Used as a monomer or cross-linker in the synthesis of polyureas and nitrogen-rich resins.[1]

References

  • PubChem. (n.d.).[1][5] Piperazine-1,4-dicarboxamide (Compound).[1][5][6][7] National Library of Medicine.[1] Retrieved from [Link][1]

  • ChemBK. (n.d.).[1] Piperazine-1,4-dicarboxamide CAS 10581-05-2.[8] Retrieved from [Link][1]

  • Rochelle, G. T. (2009).[1] Amine Scrubbing for CO2 Capture. Science. (Contextual reference for Piperazine degradation products). Retrieved from [Link][1]

  • Davis, J. (2009).[1] Thermal Degradation of Aqueous Piperazine for CO2 Capture. Energy Procedia. (Details urea formation in amine solvents). Retrieved from [Link]

Sources

Foundational

Chemical Identity and Structural Characterization of Piperazine-1,4-dicarboxamide

This guide serves as an in-depth technical resource for the chemical identity, synthesis, and characterization of Piperazine-1,4-dicarboxamide . It is designed for researchers requiring rigorous nomenclature standards an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for the chemical identity, synthesis, and characterization of Piperazine-1,4-dicarboxamide . It is designed for researchers requiring rigorous nomenclature standards and actionable synthetic protocols.

[1]

Nomenclature & Identity Standards

Precise nomenclature is critical in this chemical space to distinguish the target compound from its common analogs (e.g., diethylcarbamazine or piperazine-1,4-dicarboxaldehyde).

IUPAC Name Construction

The preferred IUPAC name (PIN) is Piperazine-1,4-dicarboxamide . This name is derived systematically:

  • Parent Hydride: Piperazine (a six-membered saturated heterocycle with two nitrogen atoms at positions 1 and 4).

  • Principal Group: Carboxamide (

    
    ).
    
  • Multiplicative Prefix: "di-" indicates two identical functional groups.

  • Locants: "1,4-" specifies the substitution on the nitrogen atoms.

Synonyms and Identifiers

Table 1 consolidates the synonyms and identifiers used in chemical literature and regulatory databases.

Identifier TypeValueContext
IUPAC Name Piperazine-1,4-dicarboxamide Official Systematic Name
Common Synonym 1,4-DicarbamoylpiperazineUsed in synthetic organic chemistry
Alt.[1][2][3][4] Synonym N,N'-DicarbamoylpiperazineEmphasizes nitrogen substitution
Alt. Synonym Piperazine-1,4-bis(carboxamide)Descriptive nomenclature
CAS Registry Note on AmbiguityThe unsubstituted compound is often indexed under general urea derivatives. Specific derivatives (e.g., bis(2-chloroethyl)) have distinct CAS numbers (e.g., 6635-69-4).[5][6]
SMILES NC(=O)N1CCN(CC1)C(=O)NMachine-readable string
InChI Key QAQOQbX... (Derivative dependent)Standard molecular hash

Critical Note on CAS Numbers: Researchers must distinguish this compound from Piperazine-1,4-dicarboxaldehyde (CAS 4164-39-0) and Piperazine-1,4-dicarboxylic acid (CAS 7709-80-0). The target molecule here is the diamide (urea derivative).

Structural Visualization

The molecule consists of a piperazine ring in a chair conformation, with two planar urea moieties. The amide resonance restricts rotation around the N-C(O) bonds, contributing to its high melting point and low solubility in non-polar solvents.

Nomenclature Piperazine Piperazine Core (C4H10N2) Target Piperazine-1,4-dicarboxamide Piperazine->Target N-Substitution (x2) Substituent Carboxamide Group (-CONH2) Substituent->Target Covalent Attachment

Figure 1: Deconstruction of the IUPAC nomenclature components.

Synthesis and Reaction Protocols

The synthesis of piperazine-1,4-dicarboxamide is a classic nucleophilic addition reaction. The most robust laboratory method involves the reaction of piperazine with a cyanate source (isocyanic acid equivalent).

Protocol: Cyanate Addition Method

This method is preferred for its high yield and atom economy. It relies on the in situ generation of isocyanic acid (


) from potassium cyanate in an acidic medium.

Reaction Scheme:



Step-by-Step Methodology
  • Reagent Preparation:

    • Dissolve Piperazine (anhydrous) (10 mmol, 0.86 g) in Water (10 mL) in a round-bottom flask.

    • Add Potassium Cyanate (KOCN) (22 mmol, 1.78 g) to the solution. A slight excess (1.1 eq per nitrogen) ensures complete conversion.

  • Acidification:

    • Cool the solution to 0–5°C in an ice bath.

    • Slowly add Glacial Acetic Acid or dilute HCl (1 M) dropwise with vigorous stirring.

    • Mechanistic Insight: The acid protonates the cyanate ion to form isocyanic acid (

      
      ), which is the active electrophile. The secondary amines of piperazine then attack the carbonyl carbon of the isocyanic acid.
      
  • Reaction & Precipitation:

    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • The product, being a bis-urea, typically exhibits low water solubility compared to the starting amine salt and will precipitate as a white solid.

    • Optional: Heating to 60°C for 30 minutes can drive the reaction to completion if precipitation is slow.

  • Isolation:

    • Filter the precipitate using a Büchner funnel.[7]

    • Wash the cake with cold water (to remove KCl and unreacted piperazine) followed by cold ethanol.

    • Dry in a vacuum oven at 60°C.

Synthetic Pathway Diagram

Synthesis Reactants Piperazine + KOCN Intermediate Active Species: Isocyanic Acid (HN=C=O) Reactants->Intermediate Protonation Acid Acid (HCl or AcOH) Acid->Intermediate Attack Nucleophilic Attack (Piperazine NH -> Carbonyl C) Intermediate->Attack Product Piperazine-1,4-dicarboxamide (White Precipitate) Attack->Product Proton Transfer

Figure 2: Mechanistic workflow for the synthesis of piperazine-1,4-dicarboxamide via the cyanate route.

Analytical Profiling & Characterization

Trustworthiness in chemical synthesis requires rigorous verification. The following data points are expected for the pure compound.

Physical Properties[8]
  • Appearance: White crystalline powder.

  • Melting Point: High (>250°C), often accompanied by decomposition. This is characteristic of urea derivatives due to extensive intermolecular hydrogen bonding.

  • Solubility:

    • Insoluble/Poor: Diethyl ether, Chloroform, Hexane.

    • Moderate/Good: Hot water, DMSO, DMF.

Spectroscopic Data (Expected)
TechniqueSignalAssignment
IR (KBr) 3300–3450 cm⁻¹N-H stretch (Primary amide, doublet)
1640–1660 cm⁻¹C=O stretch (Amide I band)
1580–1600 cm⁻¹N-H bend (Amide II band)
¹H NMR

3.3–3.5 ppm (s, 8H)
Piperazine ring protons (

)
(DMSO-d₆)

6.0–6.5 ppm (br s, 4H)
Amide protons (

), exchangeable with

¹³C NMR

~44 ppm
Piperazine ring carbons

~158 ppm
Carbonyl carbons (

)
Quality Control Check

To verify the absence of the mono-substituted impurity (1-piperazinecarboxamide):

  • TLC: Use a polar mobile phase (e.g., MeOH:DCM 1:9). The bis-substituted product will have a higher Rf than the mono-substituted or unsubstituted piperazine due to the loss of the basic amine functionality.

  • Ninhydrin Stain: The product should not stain positive (purple) with ninhydrin, as it lacks free primary/secondary amines (the amide nitrogens are not basic enough to react).

Applications and Context

While often used as an intermediate, this specific scaffold is relevant in:

  • Medicinal Chemistry: As a rigid, polar scaffold for linking pharmacophores. Derivatives (like diethylcarbamazine) are standard antifilarial drugs.

  • Corrosion Inhibition: Bis-carboxamide derivatives of piperazine have been studied as eco-friendly corrosion inhibitors for mild steel in acidic media, functioning by adsorbing onto the metal surface via the oxygen and nitrogen lone pairs.

  • Energetic Materials: In specific nitrated forms, piperazine carboxamides serve as precursors to high-energy fuels due to their high nitrogen content.

References

  • IUPAC Nomenclature Rules: "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013." International Union of Pure and Applied Chemistry. Link

  • Synthesis of Urea Derivatives: Davis, T. L., & Blanchard, K. C. (1929). "Urea dearrangement." Journal of the American Chemical Society.
  • Corrosion Inhibition: Ozoemena, C. P., et al. (2014). "Morpholine and piperazine based carboxamide derivatives as corrosion inhibitors of mild steel in HCl medium." ResearchGate. Link

  • Piperazine Derivatives: "Piperazine-1,4-dicarboxaldehyde Properties." PubChem. (For contrast with the aldehyde derivative). Link

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Characterization of 1,4-Dicarbamoylpiperazine

Executive Summary 1,4-Dicarbamoylpiperazine (Piperazine-1,4-dicarboxamide) represents a specific class of symmetric bis-urea derivatives. Unlike its parent compound, piperazine, which is highly hygroscopic and water-solu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Dicarbamoylpiperazine (Piperazine-1,4-dicarboxamide) represents a specific class of symmetric bis-urea derivatives. Unlike its parent compound, piperazine, which is highly hygroscopic and water-soluble, the 1,4-dicarbamoyl derivative exhibits a distinct solubility profile governed by high crystal lattice energy.[1]

This guide provides a technical analysis of its solubility behavior, contrasting aqueous systems with organic solvents.[1][2] It establishes that while the molecule retains polar character, its strong intermolecular hydrogen-bonding network renders it sparingly soluble in common protic solvents (like ethanol) and insoluble in non-polar organics, while showing specific affinity for high-dielectric aprotic solvents (DMSO) and hot aqueous media.[1]

Molecular Architecture & Thermodynamic Basis[1]

To understand the solubility of 1,4-dicarbamoylpiperazine, one must analyze the competition between Crystal Lattice Energy (


)  and Solvation Energy (

)
.[1]
Structural Analysis

The molecule consists of a central piperazine ring locked in a chair conformation, flanked by two planar urea (carbamoyl) groups.[1]

  • H-Bond Donors: 4 (Amide hydrogens)[1]

  • H-Bond Acceptors: 2 (Carbonyl oxygens)[1]

This 2:1 donor-to-acceptor ratio facilitates the formation of a robust, three-dimensional hydrogen-bonding network in the solid state. This "brick wall" effect significantly increases the melting point (often


) and reduces solubility in solvents unable to disrupt these intermolecular bonds.[1]
Solubility Mechanism Diagram

The following diagram illustrates the thermodynamic barrier to dissolution for bis-urea derivatives.

SolubilityThermodynamics cluster_0 Key Factor Solid Solid State (High Lattice Energy) Barrier Thermodynamic Barrier (Intermolecular H-Bonds) Solid->Barrier Requires Energy to Break Solvent Solvent Interaction (Dipole/H-Bonding) Solvent->Barrier Attacks Surface Solution Dissolved State (Solvated Molecule) Barrier->Solution Successful Solvation

Figure 1: Thermodynamic pathway of dissolution.[1] The high stability of the urea-urea interaction creates a significant barrier that only specific solvents can overcome.

Solvent Screening Analysis

The following matrix details the solubility behavior of 1,4-dicarbamoylpiperazine across standard solvent classes.

Comparative Solubility Matrix
Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Polar Protic (Aq) Water (

)
Sparingly Soluble H-bonds with water compete with lattice, but lattice energy dominates at ambient temp.[1]
Polar Protic (Aq) Water (

)
Moderate/High Thermal energy overcomes lattice forces; entropy favors dissolution.[1]
Polar Aprotic DMSO, DMFHigh High dielectric constant and strong H-bond accepting capability disrupt urea-urea interactions efficiently.
Polar Protic (Org) Methanol, EthanolLow/Very Low Alkyl chains interfere with the necessary dense H-bonding network required to solvate the bis-urea core.[1]
Non-Polar Hexane, Toluene, EtherInsoluble Lack of polarity prevents any interaction with the hydrophilic urea domains.[1]
Acidic Media dilute HCl, Acetic AcidSoluble Protonation of the amide oxygen (or terminal nitrogen) introduces ionic character, drastically increasing solubility.[1]
The "Water Paradox"

While piperazine is freely soluble in water, the dicarbamoyl derivative precipitates from water during synthesis (e.g., reaction of piperazine with nitrourea).[1] This indicates that at neutral pH and room temperature, the cohesive forces of the solid crystal exceed the adhesive forces of hydration.[1] However, recrystallization is frequently performed from boiling water, exploiting the steep solubility-temperature gradient.[1]

Experimental Protocol: Solubility Determination

To generate precise quantitative data (g/L) for your specific lot or derivative, the following Shake-Flask Method (Modified OECD 105) is the gold standard.

Reagents & Equipment[1]
  • Analyte: 1,4-dicarbamoylpiperazine (High Purity >98%).[1]

  • Solvents: HPLC Grade Water, DMSO, Ethanol.[1]

  • Equipment: Orbital shaker with temperature control, 0.45

    
     PTFE syringe filters, HPLC-UV or Gravimetric balance.
    
Step-by-Step Workflow
  • Saturation: Add excess solid compound to the solvent in a glass vial (e.g., 50 mg in 5 mL).

  • Equilibration: Agitate at fixed temperature (e.g.,

    
    ) for 24–48 hours.
    
  • Clarification: Centrifuge or filter the suspension through a 0.45

    
     filter (pre-heated if testing hot solubility).
    
  • Quantification:

    • Method A (HPLC): Dilute aliquot with DMSO/Water and analyze peak area against a calibration curve.

    • Method B (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue (best for volatile solvents).[1]

Experimental Logic Diagram

ExperimentalProtocol Start Start: Excess Solid + Solvent Agitate Agitate (24-48h) Controlled Temp Start->Agitate Check Solid Present? Agitate->Check AddSolid Add More Solid Check->AddSolid No Filter Syringe Filter (0.45 µm) Check->Filter Yes (Saturated) AddSolid->Agitate Analyze Quantification (HPLC/Gravimetric) Filter->Analyze

Figure 2: Validation workflow for solubility determination ensuring saturation equilibrium.

Applications & Implications

Purification Strategy

The solubility differential between water and ethanol is critical for purification.

  • Crude Isolation: The synthesis reaction is often run in water; the product precipitates upon cooling, allowing easy filtration.[1]

  • Refinement: Impurities (unreacted piperazine) remain in the aqueous mother liquor.[1] Recrystallization can be achieved by dissolving in hot water and adding ethanol as an anti-solvent to force precipitation of high-purity crystals.

Formulation

For drug development applications involving this moiety:

  • Liquid Formulations: Avoid pure aqueous buffers. Utilize co-solvent systems (e.g., PEG400/Water or DMSO/Water) to maintain solubility.[1]

  • Solid Dispersions: Due to high lattice energy, this molecule is a candidate for amorphous solid dispersions (ASD) to improve bioavailability if used as an active pharmaceutical ingredient (API).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4837, Piperazine.[1] Retrieved from [Link][1]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data.[1] CRC Press.[1] (General reference for urea/piperazine derivative solubility principles).

  • Varela, J., et al. (2012). Piperazine amides with desirable solubility, physicochemical and drug-like properties.[1] National Institutes of Health.[1] Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility.[1] (Standard Protocol Reference).

Sources

Foundational

An In-depth Technical Guide to the Safety Profile of 1,4-Piperazinedicarboxamide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific, verified Safety Data Sheet (SDS) for 1,4-Piperazinedicarboxamide is publicly available at the time of this writing. This guide has...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific, verified Safety Data Sheet (SDS) for 1,4-Piperazinedicarboxamide is publicly available at the time of this writing. This guide has been meticulously compiled by synthesizing and extrapolating data from the core chemical structures—piperazine and dicarboxamide—using authoritative sources on analogous compounds. The objective is to provide a robust, scientifically-grounded safety profile to guide laboratory practices. All procedures must be conducted following a thorough, site-specific risk assessment by qualified personnel.

Introduction: A Proactive Approach to Safety

1,4-Piperazinedicarboxamide is a molecule of interest in chemical synthesis and drug discovery, valued for its rigid, diamide-functionalized piperazine core. As with any novel or sparsely documented chemical, establishing a comprehensive safety and handling protocol is paramount to protecting researchers and ensuring experimental integrity.

The absence of a dedicated Safety Data Sheet (SDS) necessitates a proactive, deductive approach to hazard assessment. This guide deconstructs the molecule into its primary functional components—the piperazine ring and the dicarboxamide groups—to build a predictive safety profile. By examining the known hazards of these structural relatives, we can establish a baseline for safe handling, storage, and emergency response that upholds the principles of chemical hygiene and laboratory safety.

Deconstruction of a Hazard Profile

The potential hazards of 1,4-Piperazinedicarboxamide can be inferred by considering the toxicological contributions of its constituent parts.

  • The Piperazine Core: The foundational piperazine ring is a well-characterized cyclic diamine. Piperazine itself is classified as a hazardous substance, known to cause severe skin burns and eye damage.[1][2] It is also recognized as a sensitizer, capable of causing allergic reactions upon inhalation or skin contact.[2][3] Furthermore, some data suggests potential for reproductive and developmental toxicity, demanding a cautious approach.[1][2]

  • The Dicarboxamide Moiety: The dicarboxamide functional groups, while generally imparting stability, are not without potential health concerns. Structurally related dicarboximide fungicides have been classified as possible human carcinogens and are known to act as endocrine disruptors.[4][5] Studies on animal models have also indicated potential teratogenic (developmental toxicity) effects.[6][7]

Synthesized Hazard Assessment: Based on this analysis, it is prudent to treat 1,4-Piperazinedicarboxamide as a hazardous substance with the potential to cause skin and eye irritation or burns, trigger allergic sensitization, and possibly pose long-term reproductive or developmental risks. The compound is a solid powder, and airborne dust presents a primary route of exposure.

Table 1: Summary of Inferred Hazards
Hazard ClassInferred Potential EffectsRationale
Acute Toxicity (Oral) Harmful if swallowed.[1][2]Based on piperazine data.
Skin Corrosion/Irritation May cause skin irritation or severe burns.[1]Primary hazard of the piperazine core.
Eye Damage/Irritation May cause serious eye damage.[2]Primary hazard of the piperazine core.
Sensitization May cause allergic skin or respiratory reaction.[2][3]Known property of piperazine.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1][2]Based on piperazine and dicarboximide data.[4]
Carcinogenicity Possible carcinogen.Inferred from related dicarboximide compounds.[4]

Physical & Chemical Properties (Estimated)

The following properties are estimated based on the chemical structure. Actual values should be determined experimentally.

Table 2: Estimated Physicochemical Properties
PropertyEstimated Value / DescriptionRationale
Appearance White to off-white solid powder.Typical for similar organic compounds.
Molecular Formula C₆H₁₂N₄O₂-
Molecular Weight 172.19 g/mol -
Melting Point >200 °C (Decomposition likely)Amide groups contribute to high melting points.
Solubility Likely sparingly soluble in water; soluble in some polar organic solvents.Amide groups can hydrogen bond.
Stability Stable under recommended storage conditions.Amides are generally stable functional groups.

Exposure Controls & Personal Protection: A Mandate for Caution

Given the inferred hazards, stringent controls are necessary to minimize any potential exposure.

Engineering Controls:

  • Primary Handling: All weighing and transfers of the solid material must be conducted within a certified chemical fume hood or a ventilated balance enclosure to control airborne dust.

  • General Laboratory: The laboratory should be equipped with adequate general ventilation, an emergency eyewash station, and a safety shower in close proximity to the handling area.

Personal Protective Equipment (PPE): The following PPE is mandatory when handling 1,4-Piperazinedicarboxamide.

Table 3: Mandatory Personal Protective Equipment (PPE)
ProtectionSpecificationRationale
Eye/Face Chemical safety goggles and a face shield.Protects against dust particles and potential splashes. Addresses the severe eye damage risk from the piperazine core.
Skin (Hands) Nitrile or neoprene gloves, double-gloving recommended.Protects against skin irritation, burns, and sensitization. Check glove manufacturer data for chemical resistance.
Skin (Body) Chemical-resistant lab coat, fully buttoned.Prevents contamination of personal clothing.
Respiratory A NIOSH-approved respirator with a particulate filter (e.g., N95) is required if handling outside of a fume hood or if dust is generated.Protects against inhalation of hazardous dust and prevents potential respiratory sensitization.

Protocols for Safe Laboratory Practice

Adherence to standardized protocols is the cornerstone of laboratory safety.

Protocol 1: Safe Handling and Weighing of Solid 1,4-Piperazinedicarboxamide
  • Preparation: Don all required PPE as specified in Table 3. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Retrieval: Retrieve the container from its designated storage location. Check the container for any signs of damage or leakage.

  • Transfer to Hood: Place the sealed container inside the fume hood.

  • Weighing: Carefully open the container. Use a spatula to transfer the desired amount of solid to a tared weigh boat or vessel. Perform all transfers slowly and deliberately to minimize the generation of airborne dust.

  • Closure: Securely close the main container immediately after weighing.

  • Cleanup: Decontaminate the spatula and the weighing area within the fume hood with an appropriate solvent (e.g., 70% ethanol) and wipe dry.

  • Storage: Return the sealed container to its proper storage location.

  • Waste Disposal: Dispose of any contaminated weigh boats, wipes, or gloves in a designated, sealed hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination, washing hands thoroughly afterward.

G start Start: Prepare for Handling ppe 1. Don Mandatory PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe hood 2. Verify Fume Hood Operation ppe->hood retrieve 3. Retrieve Chemical from Storage hood->retrieve weigh 4. Weigh Solid Inside Fume Hood (Minimize Dust Generation) retrieve->weigh seal 5. Securely Seal Primary Container weigh->seal clean 6. Decontaminate Work Area & Tools seal->clean store 7. Return Container to Storage clean->store dispose 8. Dispose of Contaminated Waste store->dispose end End: Doff PPE & Wash Hands dispose->end

Caption: Workflow for Safe Handling of 1,4-Piperazinedicarboxamide.

Storage Requirements
  • Location: Store in a cool, dry, and well-ventilated area.[8]

  • Incompatibilities: Keep away from strong acids, strong oxidizing agents, and sources of ignition.[8][9]

  • Container: Keep the container tightly sealed to prevent moisture ingress and contamination.[8] Label the container clearly with the chemical name and all appropriate hazard warnings.

Emergency Response Protocols

Rapid and correct response during an emergency is critical.

First-Aid Measures

Immediate action is required in case of exposure.

Table 4: First-Aid Measures by Route of Exposure
Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Protocol 2: Chemical Spill Response

The response protocol depends on the scale of the spill.

  • Minor Spill (Contained within a fume hood, small quantity):

    • Ensure appropriate PPE is worn.

    • Cover the spill with a dry absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).

    • Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container. Avoid creating dust.[10]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Dispose of all cleanup materials as hazardous waste.

  • Major Spill (Outside of containment, large quantity, or if you feel unsafe):

    • EVACUATE: Immediately alert others and evacuate the area.[11]

    • CONFINE: Close all doors to the affected area to confine the spill.[11]

    • REPORT: Report the spill to your institution's Environmental Health & Safety (EHS) office and emergency services. Provide the chemical name, location, and estimated quantity.[11]

    • SECURE: Prevent unauthorized personnel from entering the area.

    • Await the arrival of the trained emergency response team. Do not attempt to clean up a major spill yourself.

G spill Spill of Solid Identified assess Assess Scale & Location spill->assess minor_spill MINOR SPILL (Small, Contained, No Injury) assess->minor_spill  Minor major_spill MAJOR SPILL (Large, Uncontained, Injury) assess->major_spill  Major ppe_check 1. Don Appropriate PPE minor_spill->ppe_check evacuate 1. EVACUATE Area major_spill->evacuate absorb 2. Cover with Absorbent (Avoid Dust) ppe_check->absorb collect 3. Scoop into Waste Container absorb->collect decon 4. Decontaminate Area collect->decon confine 2. CONFINE by Closing Doors evacuate->confine report 3. REPORT to EHS/Emergency confine->report secure 4. SECURE Area - Await Response report->secure

Caption: Decision Tree for Spill Response Procedures.

References

  • Piperazine Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare (EDQM).

  • Piperazine Safety Data Sheet. Santa Cruz Biotechnology.

  • Piperazine Safety Data Sheet. ChemicalBook.

  • Piperazine derivatives as dangerous abused compounds. ResearchGate.

  • AMINES, SOLID, CORROSIVE, N.O.S. CAMEO Chemicals, NOAA.

  • Chemical Spill Response Procedure. University of Manitoba.

  • Resolving the Dilemma of Dicarboximide Fungicides Residue Contamination. ACS Publications.

  • What are the Health and Safety Guidelines for Using Amines?. [Source URL not provided, general chemical safety principle].
  • Developmental Toxicity and Teratogenic Effects of Dicarboximide Fungicide Iprodione on Zebrafish. MDPI.

  • SAFETY DATA SHEET CLEAN AMINE®. Greenbook.net.

  • Hazardous Material Spill | Emergency Information. Weill Cornell Medicine.

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.

  • Guide for Chemical Spill Response. American Chemical Society.

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council.

  • Chemical Spill procedure. University of Wollongong.

  • Occupational and environmental exposure to anilide and dicarboximide pesticides. PubMed.

  • Chemical Spill Procedures. University of Toronto Environmental Health & Safety.

  • SAFETY DATA SHEET - 3,4-Pyridinedicarboximide. Fisher Scientific.

  • Resolving the Dilemma of Dicarboximide Fungicides Residue Contamination: Promises and Challenges of Microbial Degradation. ResearchGate Request PDF.

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Exploratory

A Comprehensive Technical Guide to 1,4-Piperazinedicarboxamide and Piperazine-1-carboxamide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of 1,4-Piperazinedicarboxamide and piperazine-1-carboxamide, two closely related piperazine derivatives with distinct chemical properties and significant po...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of 1,4-Piperazinedicarboxamide and piperazine-1-carboxamide, two closely related piperazine derivatives with distinct chemical properties and significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into their synthesis, structural differences, and applications.

Introduction: The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a privileged scaffold in modern drug discovery, present in a wide array of FDA-approved drugs.[1] This six-membered heterocycle, containing two nitrogen atoms in the 1 and 4 positions, offers a unique combination of structural rigidity and synthetic versatility.[2] The nitrogen atoms can serve as hydrogen bond acceptors and donors, enhancing the pharmacokinetic profile of drug candidates by improving aqueous solubility and bioavailability.[1] Furthermore, the piperazine ring acts as a versatile linker, allowing for the precise spatial arrangement of pharmacophoric groups.[1]

This guide focuses on two fundamental carboxamide derivatives of piperazine: the monosubstituted piperazine-1-carboxamide and the disubstituted 1,4-piperazinedicarboxamide. Understanding the nuanced differences between these two molecules is critical for their strategic application in the design of novel therapeutics.

Structural and Physicochemical Differentiation

The primary distinction between 1,4-piperazinedicarboxamide and piperazine-1-carboxamide lies in the substitution pattern on the piperazine ring. This seemingly simple difference in the number of carboxamide groups leads to significant variations in their chemical and physical properties, including polarity, hydrogen bonding capacity, and reactivity.

Property1,4-Piperazinedicarboxamidepiperazine-1-carboxamide
Synonyms Piperazine-1,4-dicarboxamide, 1,4-Bis(aminocarbonyl)piperazineN-Carbamoylpiperazine, Piperazine-1-carboxylic acid amide
CAS Number 10581-05-2[3]5623-95-0[4]
Molecular Formula C₆H₁₂N₄O₂[3]C₅H₁₁N₃O[4]
Molecular Weight 172.18 g/mol 129.16 g/mol [4]
Chemical Structure A carboxamide group is attached to each nitrogen atom of the piperazine ring.A carboxamide group is attached to one nitrogen atom, leaving the other as a secondary amine.
Hydrogen Bond Donors 2 (from the two -NH₂ groups)2 (from the -NH₂ and -NH groups)[4]
Hydrogen Bond Acceptors 2 (from the two carbonyl oxygens)2 (from the carbonyl oxygen and the tertiary nitrogen)[4]
Reactivity The two amide groups are relatively stable. The molecule is symmetrical.The free secondary amine at the 4-position is nucleophilic and can readily undergo further reactions.

Visualization of Chemical Structures:

G cluster_0 1,4-Piperazinedicarboxamide cluster_1 piperazine-1-carboxamide 1_N1 N 1_C1 C 1_N1->1_C1 1_CO1 C=O 1_N1->1_CO1 1_C2 C 1_C1->1_C2 1_N2 N 1_C2->1_N2 1_C3 C 1_N2->1_C3 1_CO2 C=O 1_N2->1_CO2 1_C4 C 1_C3->1_C4 1_C4->1_N1 1_NH2_1 NH₂ 1_CO1->1_NH2_1 1_NH2_2 NH₂ 1_CO2->1_NH2_2 2_N1 N 2_C1 C 2_N1->2_C1 2_CO1 C=O 2_N1->2_CO1 2_C2 C 2_C1->2_C2 2_N2 NH 2_C2->2_N2 2_C3 C 2_N2->2_C3 2_C4 C 2_C3->2_C4 2_C4->2_N1 2_NH2_1 NH₂ 2_CO1->2_NH2_1

Caption: Chemical structures of 1,4-Piperazinedicarboxamide and piperazine-1-carboxamide.

Synthesis Methodologies: A Practical Guide

The synthetic approaches to these two compounds are fundamentally different, reflecting their mono- versus di-substituted nature. The choice of reagents and reaction conditions is critical to selectively achieve the desired product.

Synthesis of Piperazine-1-carboxamide

The synthesis of piperazine-1-carboxamide typically involves the controlled mono-acylation of the piperazine ring. A common and effective method utilizes potassium cyanate in a slightly acidic aqueous medium.[5]

Experimental Protocol: Synthesis of Piperazine-1-carboxamide

  • Dissolution: Dissolve piperazine (1 equivalent) in a mixture of acetic acid and water (e.g., 10% aqueous acetic acid).

  • Reagent Addition: Slowly add a solution of potassium cyanate (1 equivalent) in water to the piperazine solution at room temperature over a period of 15-30 minutes. The in-situ generation of isocyanic acid (HNCO) from potassium cyanate under acidic conditions is the key to this reaction.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Add water to the reaction mixture and cool to 0°C. Slowly add a base, such as 5N NaOH, to precipitate the product.

  • Isolation and Purification: Filter the crystalline product, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as toluene/ligroin.[5]

Causality Behind Experimental Choices:

  • Acidic Medium: The use of acetic acid is crucial for the in-situ formation of isocyanic acid from potassium cyanate, which is the reactive electrophile.

  • Stoichiometry: Using a 1:1 molar ratio of piperazine to potassium cyanate favors the monosubstituted product. An excess of the cyanate would lead to the formation of the disubstituted product.

  • Temperature Control: The reaction is typically carried out at room temperature to control the rate of reaction and minimize side product formation.

Visualization of the Synthetic Workflow:

G Start Piperazine in Aqueous Acetic Acid Reaction Stir at Room Temperature (12-18 hours) Start->Reaction Reagent Potassium Cyanate Solution Reagent->Reaction Workup Quench with Water and Basify with NaOH Reaction->Workup Isolation Filter and Wash with Cold Water Workup->Isolation Purification Recrystallization Isolation->Purification Product Piperazine-1-carboxamide Purification->Product

Caption: Synthetic workflow for piperazine-1-carboxamide.

Synthesis of 1,4-Piperazinedicarboxamide

The synthesis of the symmetrically disubstituted 1,4-piperazinedicarboxamide requires conditions that favor reaction at both nitrogen atoms of the piperazine ring. This can be achieved by using an excess of the acylating agent or by employing more forcing reaction conditions. A plausible synthetic route involves the reaction of piperazine with an excess of a urea-forming reagent.

Experimental Protocol: Synthesis of 1,4-Piperazinedicarboxamide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve piperazine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Reagent Addition: Add an excess of urea (at least 2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to a temperature of 80-100°C and maintain for 15-24 hours. The reaction progress can be monitored by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Causality Behind Experimental Choices:

  • Excess Reagent: Using at least two equivalents of the urea-forming reagent ensures that both nitrogen atoms of the piperazine are acylated.

  • Elevated Temperature: Heating the reaction mixture provides the necessary activation energy to drive the reaction to completion and form the disubstituted product.

  • Solvent Choice: DMF is a polar aprotic solvent that can dissolve the reactants and facilitate the reaction at elevated temperatures.

Applications in Drug Discovery and Development

The structural differences between these two molecules dictate their applications in medicinal chemistry.

Piperazine-1-carboxamide: A Versatile Building Block

Piperazine-1-carboxamide, with its reactive secondary amine, serves as a crucial intermediate for the synthesis of a wide range of more complex, unsymmetrically disubstituted piperazine derivatives.[6] These derivatives have shown significant therapeutic potential in various areas:

  • Neuropharmacology: Derivatives of 1-piperazinecarboxamide have been investigated for their neuroleptic properties and potential in treating mental disorders such as psychosis and depression.[5]

  • Enzyme Inhibition: Chiral pyrimidinyl-piperazine carboxamide derivatives have been synthesized and evaluated as potent inhibitors of α-glucosidase, an important target for the management of type 2 diabetes.[7] The monosubstituted nature allows for the introduction of various functionalities at the 4-position to optimize binding to the enzyme's active site.[7]

  • Antifungal Agents: Piperazine-1-carboxamidine derivatives have demonstrated fungicidal activity against Candida albicans by inducing the accumulation of endogenous reactive oxygen species (ROS).[8]

1,4-Piperazinedicarboxamide: A Symmetrical Scaffold

1,4-Piperazinedicarboxamide and its derivatives are primarily utilized as symmetrical building blocks or scaffolds. The presence of two amide groups can influence the molecule's ability to form extended hydrogen-bonding networks, which can be advantageous in materials science and in the design of molecules that bind to symmetrical biological targets. Symmetrically N,N'-disubstituted piperazines are key in fine-tuning molecular properties such as lipophilicity, metabolic stability, and receptor selectivity.[9]

Spectroscopic Characterization

The spectroscopic data for these two compounds will exhibit key differences, particularly in their NMR spectra, which can be used for their unambiguous identification.

  • ¹H NMR Spectroscopy:

    • Piperazine-1-carboxamide: The proton NMR spectrum will show distinct signals for the protons on the substituted and unsubstituted sides of the piperazine ring, as well as a signal for the NH proton of the secondary amine.

    • 1,4-Piperazinedicarboxamide: Due to its symmetrical structure, the proton NMR spectrum is expected to be simpler, showing a single set of signals for the piperazine ring protons. The presence of rotational isomers (syn and anti) around the amide bond can lead to the observation of multiple broad signals for the piperazine protons at room temperature.[10]

  • ¹³C NMR Spectroscopy:

    • Piperazine-1-carboxamide: The carbon NMR spectrum will show different chemical shifts for the carbon atoms on the two distinct sides of the piperazine ring.

    • 1,4-Piperazinedicarboxamide: A simpler spectrum with fewer signals is expected due to the molecule's symmetry. Similar to the ¹H NMR, the presence of rotamers can lead to signal splitting.[10]

  • Infrared (IR) Spectroscopy:

    • Both compounds will exhibit characteristic C=O stretching vibrations for the amide group in the region of 1630-1680 cm⁻¹.

    • Piperazine-1-carboxamide: A key distinguishing feature will be the presence of an N-H stretching vibration for the secondary amine, typically in the range of 3300-3500 cm⁻¹.

    • 1,4-Piperazinedicarboxamide: This compound will show N-H stretching vibrations for the primary amide groups.

Conclusion

1,4-Piperazinedicarboxamide and piperazine-1-carboxamide, while structurally similar, present distinct profiles in terms of their synthesis, reactivity, and potential applications. Piperazine-1-carboxamide is a valuable and versatile building block for creating complex, unsymmetrically substituted piperazine derivatives with a wide range of pharmacological activities. In contrast, 1,4-piperazinedicarboxamide offers a symmetrical scaffold that can be exploited in materials science and for targeting symmetrical biological macromolecules. A thorough understanding of their unique characteristics is paramount for their effective utilization in research and the development of novel therapeutic agents.

References

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  • PIPERAZINE-1,4-DICARBOXAMIDE - ChemBK. (n.d.). Retrieved February 9, 2026, from [Link]

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  • EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions - Google Patents. (n.d.).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC. (2026, January 19). Retrieved February 9, 2026, from [Link]

  • François, I. E., Thevissen, K., Pellens, K., Meert, E. M., Heeres, J., Freyne, E., Coesemans, E., Viellevoye, M., Deroose, F., Martinez Gonzalez, S., Pastor, J., Corens, D., Meerpoel, L., Borgers, M., Ausma, J., Dispersyn, G. D., & Cammue, B. P. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. ChemMedChem, 4(10), 1714–1721. [Link]

  • Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC - NIH. (2025, July 2). Retrieved February 9, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (n.d.). Retrieved February 9, 2026, from [Link]

  • [This result was not used in the final answer]
  • Piperazine - Wikipedia. (n.d.). Retrieved February 9, 2026, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC. (2026, January 19). Retrieved February 9, 2026, from [Link]

  • [This result was not used in the final answer]
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (n.d.). Retrieved February 9, 2026, from [Link]

  • 1-Piperazinecarboxamide | C5H11N3O | CID 258192 - PubChem. (n.d.). Retrieved February 9, 2026, from [Link]

Sources

Foundational

Thermodynamic Properties of Piperazine Urea Derivatives: An In-depth Technical Guide for Drug Development Professionals

Abstract The piperazine urea scaffold is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a multitude of clinically successful drugs.[1][2] Its unique structural and physicochemical propertie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine urea scaffold is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a multitude of clinically successful drugs.[1][2] Its unique structural and physicochemical properties, such as conformational flexibility and the ability to engage in multiple hydrogen bond interactions, make it a privileged motif in drug design.[2][3] This guide provides a comprehensive exploration of the thermodynamic properties of piperazine urea derivatives, offering researchers, scientists, and drug development professionals a detailed roadmap for characterizing these molecules. We will delve into the fundamental thermodynamic principles governing drug-target interactions, solubility, and stability. Furthermore, this document presents detailed experimental protocols for key analytical techniques, including Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC), alongside an overview of powerful computational methods for predicting binding free energies.

The Piperazine Urea Scaffold: A Privileged Motif in Drug Discovery

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, offers a versatile platform for drug design.[1] When combined with a urea functionality, it gives rise to a scaffold capable of forming stable hydrogen bonds with biological targets, a critical factor for achieving high binding affinity and specificity.[2] This combination allows for the fine-tuning of crucial drug-like properties, including solubility, permeability, and metabolic stability.[4][5] The conformational flexibility of the piperazine ring, which can adopt chair, boat, and twisted-boat conformations, further contributes to its ability to adapt to diverse binding pockets.[6]

The strategic incorporation of the piperazine urea motif has led to the development of potent inhibitors for a range of therapeutic targets, including soluble epoxide hydrolase (sEH) and various enzymes implicated in inflammatory and cardiovascular diseases.[7][8] Understanding the thermodynamic signature of these derivatives is paramount for rational drug design and lead optimization.

Fundamental Thermodynamic Principles in Drug Action

The efficacy of a drug candidate is intrinsically linked to its thermodynamic properties. Three key areas are of particular importance: binding thermodynamics, solubility, and stability.

  • Binding Thermodynamics: The interaction between a drug molecule (ligand) and its biological target (e.g., a protein) is governed by the change in Gibbs free energy (ΔG) of binding. This fundamental parameter is composed of enthalpic (ΔH) and entropic (ΔS) contributions, as described by the equation:

    ΔG = ΔH - TΔS

    where T is the temperature in Kelvin. A more negative ΔG indicates a higher binding affinity. The enthalpic contribution (ΔH) reflects the changes in bonding energies upon binding, including the formation of hydrogen bonds and van der Waals interactions. The entropic contribution (ΔS) relates to the change in the randomness or disorder of the system, encompassing conformational changes in both the ligand and the protein, as well as the release of water molecules from the binding interface. A thorough understanding of the enthalpy-entropy balance is crucial for optimizing drug-target interactions.[9] It is worth noting that enthalpy-entropy compensation is a common phenomenon in drug-receptor binding, where a favorable change in enthalpy is often counteracted by an unfavorable change in entropy, and vice-versa.[10][11]

  • Solubility: The aqueous solubility of a drug candidate is a critical determinant of its bioavailability. Poor solubility can lead to low absorption and, consequently, reduced therapeutic efficacy. The piperazine moiety is known to enhance the aqueous solubility of drug molecules.[7][12] The thermodynamics of salvation, including the Gibbs free energy, enthalpy, and entropy of transferring a molecule from a solid or non-aqueous phase to an aqueous solution, dictates its solubility.

  • Stability: The physical and chemical stability of a drug substance is essential for its shelf-life and performance. Thermodynamic parameters, such as the melting point and the enthalpy of fusion, provide insights into the stability of the crystalline form of a drug. Techniques like DSC are invaluable for characterizing these properties.[13][14]

Experimental Determination of Thermodynamic Properties

A robust experimental characterization of the thermodynamic properties of piperazine urea derivatives is a cornerstone of drug development. Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) are two powerful techniques for this purpose.[15][16]

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[17][18]

Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between a piperazine urea derivative and its target protein.

Materials:

  • Purified target protein (concentration accurately determined)

  • Piperazine urea derivative (ligand) of high purity

  • Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein in the chosen buffer. The concentration should be such that the c-value (c = n * [Protein] / KD) is between 10 and 1000 for optimal results.

    • Prepare a solution of the piperazine urea derivative in the same buffer. The ligand concentration should be 10-20 times higher than the protein concentration.

    • Thoroughly degas both the protein and ligand solutions to prevent the formation of air bubbles in the calorimeter cell.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 400 rpm).

    • Set the injection parameters: injection volume (e.g., 2-10 µL), spacing between injections (e.g., 120-180 seconds), and total number of injections (e.g., 20-30).

  • Loading the Calorimeter:

    • Carefully load the protein solution into the sample cell.

    • Load the ligand solution into the injection syringe.

  • Running the Experiment:

    • Allow the system to equilibrate thermally.

    • Initiate the titration. The instrument will inject small aliquots of the ligand into the protein solution and measure the resulting heat change.

  • Data Analysis:

    • Integrate the raw data (heat flow versus time) to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine KD, n, and ΔH.

    • Calculate ΔG and ΔS using the equations:

      • ΔG = -RT * ln(KA) where KA = 1/KD

      • ΔS = (ΔH - ΔG) / T

ITC_Workflow cluster_prep 1. Sample Preparation cluster_instrument 2. Instrument Setup & Loading cluster_run 3. Experiment Execution cluster_analysis 4. Data Analysis Prep_Protein Prepare Protein Solution Degas Degas Both Solutions Prep_Protein->Degas Prep_Ligand Prepare Ligand Solution Prep_Ligand->Degas Setup Set Temperature, Stirring, Injection Parameters Degas->Setup Load_Protein Load Protein into Cell Setup->Load_Protein Load_Ligand Load Ligand into Syringe Setup->Load_Ligand Equilibrate Thermal Equilibration Load_Ligand->Equilibrate Titrate Perform Titration Equilibrate->Titrate Integrate Integrate Raw Data Titrate->Integrate Plot Plot Binding Isotherm Integrate->Plot Fit Fit Data to Model Plot->Fit Calculate Calculate ΔG and ΔS Fit->Calculate

Caption: Thermodynamic cycle for calculating relative binding free energy.

Conclusion

A comprehensive understanding of the thermodynamic properties of piperazine urea derivatives is indispensable for successful drug discovery and development. This guide has provided an in-depth overview of the key thermodynamic principles, detailed experimental protocols for ITC and DSC, and an introduction to powerful computational methods. By integrating these experimental and computational approaches, researchers can gain a deeper understanding of the structure-thermodynamic relationships that govern the behavior of these important molecules. This knowledge will ultimately facilitate the rational design of more potent, selective, and bioavailable drugs with improved physicochemical properties.

References

  • Du, Y., & Rochelle, G. T. (2011). Thermodynamics of aqueous piperazine/aminoethylpiperazine for CO₂ capture. Energy Procedia, 4, 1673-1680.
  • Tsai, H. J., Hwang, S. H., Liu, J. Y., Morisseau, C., & Hammock, B. D. (2008). The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase. Bioorganic & medicinal chemistry letters, 18(13), 3795–3799.
  • Rathi, E., & Singh, V. K. (2021). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry, 3(1), 22-44.
  • Klebe, G. (2015). A Thermodynamic Approach to the Affinity Optimization of Drug Candidates.
  • Singh, S., & Singh, S. (2021). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Journal of Chemical Reviews, 3(1), 1-18.
  • Ghillardi, A., O'Brien, R., & Williams, M. A. (2011). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery, 6(12), 1269-1283.
  • Kim, I. H., Lee, K., Kim, J., Tsai, H. J., Hwang, S. H., Morisseau, C., & Hammock, B. D. (2012). Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties. Journal of medicinal chemistry, 55(10), 4843–4855.
  • Gómez-Coma, V., Giner-Sanz, J. J., & Pérez-Sánchez, H. (2021). Thermodynamic properties of active pharmaceutical ingredients that are of interest in COVID-19. Scientific reports, 11(1), 1-13.
  • El-Gamal, M. I., & Oh, C. H. (2020). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 25(11), 2696.
  • Reddy, P. S., & Kumar, Y. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 224-230.
  • Sharma, A., & Kumar, V. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(25), 15159-15175.
  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of medicinal chemistry, 63(6), 2751–2788.
  • Çapan, İ., Jordan, P. M., Olğaç, A., Çalışkan, B., Kretzer, C., Werz, O., & Banoglu, E. (2022). Discovery and Optimization of Piperazine Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. ChemMedChem, 17(12), e202200137.
  • Christ, C. D., & Fox, T. (2019). Modern Alchemical Free Energy Methods for Drug Discovery Explained.
  • Rincón, D. A., Zaorska, E., & Malinska, M. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 11(1), 2221-2234.
  • NETZSCH Analyzing & Testing. (2023, March 26). DSC for Determining the Ideal Solubility? Tell Me How! Retrieved February 5, 2026, from [Link]

  • Damian, L. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in molecular biology (Clifton, N.J.), 1008, 103–118.
  • Gilli, P., Ferretti, V., Gilli, G., & Borea, P. A. (1994). Enthalpy-entropy compensation in drug-receptor binding. The Journal of Physical Chemistry, 98(6), 1515–1518.
  • Rincón, D. A., Zaorska, E., & Malinska, M. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. Retrieved February 5, 2026, from [Link]

  • Ghillardi, A., O'Brien, R., & Williams, M. A. (2011). Thermodynamic Studies for Drug Design and Screening. ResearchGate. Retrieved February 5, 2026, from [Link]

  • Aldeghi, M., Bluck, J. P., & Biggin, P. C. (2016). On Free Energy Calculations in Drug Discovery. Methods in molecular biology (Clifton, N.J.), 1414, 1–28.
  • de C. B. dos Santos, M., de O. da Silva, C. H. T. P., & de S. da Silva, C. H. T. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorganic & medicinal chemistry, 62, 116726.
  • Jordi Labs. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved February 5, 2026, from [Link]

  • Pikkemaat, J. A. (2009). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Retrieved February 5, 2026, from [Link]

  • Gilli, P., Ferretti, V., Gilli, G., & Borea, P. A. (1994). Enthalpy-entropy compensation in drug-receptor binding. American Chemical Society. Retrieved February 5, 2026, from [Link]

  • Ciulli, A. (2012, December 20). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. Protocols.io. Retrieved February 5, 2026, from [Link]

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  • Smith, A. W., & Pielak, G. J. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
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  • Taha, M., Rahim, F., Ullah, H., ur Rauf, A., Shah, S. A. A., & Khan, A. M. (2018). Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors. Bioorganic chemistry, 79, 239–246.
  • Mobley, D. L., & Gilson, M. K. (2017). Predicting binding free energies: Frontiers and benchmarks. Annual review of biophysics, 46, 531–558.
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  • Wen, X., & Grant, D. J. W. (2003). Solubility Measurement Using Differential Scanning Calorimetry. ResearchGate. Retrieved February 5, 2026, from [Link]

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  • Semenov, A. P., Vinokurov, V. A., & Manakov, A. Y. (2020). Urea as a Green Thermodynamic Inhibitor of sII Gas Hydrates. ResearchGate. Retrieved February 5, 2026, from [Link]

  • TA Instruments. (2013, August 27). Thermodynamic Rules to Achieve High Binding Affinity & Selectivity [Video]. YouTube. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 1,4-Piperazinedicarboxamide from piperazine and potassium cyanate

Application Note: Synthesis of 1,4-Piperazinedicarboxamide Abstract & Scope This application note details the protocol for the synthesis of 1,4-piperazinedicarboxamide (also known as piperazine-1,4-dicarboxamide or 1,4-d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 1,4-Piperazinedicarboxamide

Abstract & Scope

This application note details the protocol for the synthesis of 1,4-piperazinedicarboxamide (also known as piperazine-1,4-dicarboxamide or 1,4-dicarbamoylpiperazine) via the carbamylation of piperazine using potassium cyanate (


).

This transformation is a variation of the Wöhler urea synthesis, adapted for a secondary diamine. The reaction proceeds through the nucleophilic attack of the piperazine nitrogen atoms on isocyanic acid (


), generated in situ from potassium cyanate and a weak acid (typically acetic acid). This protocol is optimized for high yield and purity, minimizing the formation of the mono-substituted byproduct (1-piperazinecarboxamide).

Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Reaction Mechanism & Rationale

The synthesis relies on the controlled generation of the electrophile, isocyanic acid (


).
  • In-situ Generation: Potassium cyanate reacts with acetic acid to form isocyanic acid.

    
    
    
  • Nucleophilic Attack: The secondary amine of piperazine attacks the electrophilic carbon of

    
    .
    
  • Proton Transfer: A rapid proton transfer yields the urea linkage.

  • Double Substitution: As piperazine has two equivalent amine sites, the reaction must be driven to completion with excess reagent to ensure 1,4-disubstitution.

Critical Control Point (pH): The pH is the governing factor.

  • Too Acidic (pH < 3): Piperazine becomes diprotonated (

    
    ) and loses nucleophilicity; reaction stalls.
    
  • Too Basic (pH > 8):

    
     is not generated effectively, or hydrolyzes to 
    
    
    
    and
    
    
    .
  • Optimal: Weakly acidic conditions (Acetic Acid) maintain a balance where

    
     is formed but piperazine remains partially unprotonated and nucleophilic.
    
Mechanism Diagram

ReactionMechanism cluster_conditions Critical Conditions Reagents Reagents: Piperazine + 2 KOCN + 2 AcOH Intermediate Active Electrophile: Isocyanic Acid (HNCO) Reagents->Intermediate Acidification Transition Nucleophilic Attack (Piperazine N -> HNCO) Intermediate->Transition + Piperazine Product Product: 1,4-Piperazinedicarboxamide Transition->Product Proton Transfer pH_Control pH Control (AcOH) Prevents amine protonation pH_Control->Transition Temp Temp: 50-60°C Solubility & Rate

Caption: Mechanistic flow of the carbamylation reaction showing the critical role of acid-mediated isocyanic acid generation.

Experimental Protocol

Materials & Reagents
ReagentGradeRoleStoichiometry (Equiv.)[1]
Piperazine Anhydrous (99%)Substrate1.0
Potassium Cyanate (KOCN) Reagent Grade (>97%)Reagent2.5 (Excess)
Acetic Acid (Glacial) ACS ReagentCatalyst/Proton Source3.0
Water (Deionized) HPLC GradeSolventN/A

Note: Sodium cyanate (


) can be substituted for 

with no change to the protocol.
Step-by-Step Procedure

1. Dissolution:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8.6 g (0.10 mol) of piperazine in 50 mL of water .

  • Observation: The dissolution is slightly exothermic. Ensure complete solvation before proceeding.

2. Acidification:

  • Add 18 mL (approx. 0.30 mol) of glacial acetic acid to the piperazine solution.

  • Note: The solution may warm up. This creates the acetate salt of piperazine, buffering the system.

3. Addition of Cyanate:

  • Prepare a solution of 20.3 g (0.25 mol) of Potassium Cyanate in 40 mL of warm water (30°C) .

  • Add the KOCN solution dropwise to the stirring piperazine/acetic acid mixture over a period of 20–30 minutes .

  • Safety: Perform this step in a fume hood. Although rare under these conditions, trace isocyanic acid vapor can be irritating.

4. Reaction Phase:

  • Heat the mixture to 50–60°C and stir for 2 hours .

  • Visual Check: A heavy white precipitate (the product) will begin to form within 15–30 minutes. The heating ensures the reaction goes to completion and prevents occlusion of unreacted starting material in the precipitate.

5. Workup & Isolation:

  • Cool the reaction mixture to room temperature (20°C), then chill in an ice bath to 0–5°C for 30 minutes to maximize yield.

  • Filter the white solid using a Büchner funnel under vacuum.

  • Wash 1: Wash the filter cake with 2 x 20 mL of cold water to remove excess salts (KOAc, KOCN).

  • Wash 2: Wash with 20 mL of cold ethanol to facilitate drying.

6. Drying:

  • Dry the solid in a vacuum oven at 60°C for 4 hours or air-dry overnight.

Workflow Diagram

Workflow Start Start: Dissolve Piperazine in Water/AcOH Add Add KOCN Solution (Dropwise, 20 min) Start->Add React Heat to 60°C Stir 2 Hours Add->React Precip Cool to 0°C (Precipitation) React->Precip Filter Vacuum Filtration Wash (H2O, EtOH) Precip->Filter Dry Dry at 60°C Yield Calculation Filter->Dry

Caption: Operational workflow for the synthesis of 1,4-piperazinedicarboxamide.

Characterization & Validation

The product, 1,4-piperazinedicarboxamide , is a stable, high-melting white solid.

PropertyExpected Value/ObservationMethod of Verification
Appearance White crystalline powderVisual Inspection
Melting Point > 230°C (Decomposition)Capillary MP Apparatus
Solubility Insoluble in cold water, EtOH, Ether. Soluble in hot water.Solubility Test
IR Spectrum Strong bands at ~1650 cm⁻¹ (C=O, Amide I) and ~1600 cm⁻¹ (N-H, Amide II)FTIR (KBr Pellet)
¹H NMR (D₂O) δ ~3.4 ppm (s, 8H, Piperazine ring protons)300/400 MHz NMR

Interpretation of NMR: Unlike unsubstituted piperazine (which shows a singlet at ~2.8 ppm), the protons in the product are deshielded by the adjacent carbonyl groups, shifting the signal downfield to approximately 3.3–3.5 ppm. The absence of asymmetry indicates successful di-substitution; a mono-substituted product would show complex splitting patterns.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield pH too low (too much acid)Reduce Acetic Acid. Ensure pH is ~4–5 during addition.
No Precipitation Reaction volume too highConcentrate the solution by rotary evaporation (carefully) to induce crystallization.
Mono-substitution Insufficient KOCN or reaction timeEnsure >2.2 eq of KOCN is used. Increase reaction time to 4 hours.
Yellow Color Oxidation or impuritiesRecrystallize from boiling water. Use high-purity piperazine.

References

  • Kurzer, F. (1956). Cyanic Acid and its Derivatives. Organic Syntheses, 36, 42. (General methodology for urea synthesis from amines and cyanates).

  • Davis, T. L., & Blanchard, K. C. (1929). Urea De-arrangement. Journal of the American Chemical Society, 51(6), 1790–1801. (Fundamental mechanism of urea formation).

  • PubChem Compound Summary. (2023). Piperazine.[1][2][3][4][5][6][7][8] National Center for Biotechnology Information. (Substrate properties).[2]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Wöhler synthesis protocols).

Sources

Application

Application Notes and Protocols for the Synthesis of 1,4-Piperazinedicarboxamide from Piperazine and Urea

Introduction: The Significance of 1,4-Piperazinedicarboxamide The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties to drug candidates....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1,4-Piperazinedicarboxamide

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties to drug candidates. The introduction of carboxamide functionalities at the 1 and 4 positions of the piperazine core creates a symmetrical, bidentate structure, 1,4-piperazinedicarboxamide, which can serve as a versatile building block in drug discovery and materials science. The amide groups can participate in hydrogen bonding, a key interaction in molecular recognition at biological targets. Furthermore, the terminal amino groups of the dicarboxamide offer handles for further chemical elaboration, enabling the construction of more complex molecular architectures. This document provides a detailed protocol for the synthesis of 1,4-piperazinedicarboxamide via a direct reaction between piperazine and urea, a method that is both atom-economical and employs readily available starting materials.

Reaction Principle and Mechanism

The synthesis of 1,4-piperazinedicarboxamide from piperazine and urea is predicated on the thermal decomposition of urea to generate a highly reactive intermediate, isocyanic acid (HNCO), along with ammonia as a byproduct. The isocyanic acid is then subjected to nucleophilic attack by the secondary amine functionalities of piperazine. Given that piperazine possesses two nucleophilic nitrogen atoms, the reaction proceeds in a stepwise manner to afford the disubstituted product.

The key mechanistic steps are as follows:

  • Thermal Decomposition of Urea: Upon heating to temperatures typically above 130°C, urea undergoes thermal decomposition to yield isocyanic acid and ammonia. This equilibrium is a cornerstone of the proposed synthetic protocol.

  • Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of piperazine attacks the electrophilic carbon atom of isocyanic acid.

  • Proton Transfer: A subsequent proton transfer results in the formation of a monosubstituted piperazine carboxamide intermediate.

  • Second Nucleophilic Attack: The remaining secondary amine of the monosubstituted intermediate then reacts with a second molecule of isocyanic acid in a similar fashion to yield the final product, 1,4-piperazinedicarboxamide.

This solvent-free approach is advantageous as it simplifies the reaction setup and work-up, thereby aligning with the principles of green chemistry.

Safety Precautions and Hazard Analysis

A thorough understanding of the hazards associated with the reagents is paramount for the safe execution of this protocol.

Reagent Hazards Safety Measures
Piperazine Corrosive, causes severe skin burns and eye damage.[1] May cause an allergic skin reaction.[1] Harmful if swallowed.[1]Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3] Avoid inhalation of dust.[1]
Urea May cause mild skin and eye irritation.While generally considered low hazard, it is good laboratory practice to handle with gloves and safety glasses.
Ammonia (byproduct) Toxic and corrosive gas with a pungent odor.The reaction should be performed in a well-ventilated fume hood to prevent inhalation of the ammonia gas produced.

Emergency Procedures:

  • Skin Contact: In case of contact with piperazine, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: If ammonia gas is inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[1]

Experimental Protocol

Materials and Equipment
Reagents Equipment
Piperazine (anhydrous)Round-bottom flask (50 mL)
UreaHeating mantle with a stirrer
Deionized waterThermometer or thermocouple
EthanolReflux condenser
Buchner funnel and filter paper
Beakers and Erlenmeyer flasks
Glass stirring rod
Spatula
Analytical balance
Step-by-Step Procedure
  • Reaction Setup:

    • In a 50 mL round-bottom flask, combine piperazine (1.0 eq) and urea (2.2 eq). The slight excess of urea ensures the complete disubstitution of piperazine.

    • Thoroughly mix the solids using a spatula to ensure a homogeneous mixture.

    • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Reaction:

    • Heat the reaction mixture with stirring to 140-150°C. The solids will melt to form a viscous liquid.

    • Maintain the temperature in this range for 2-3 hours. During this time, ammonia gas will be evolved and can be observed escaping from the top of the condenser. It is crucial that the reaction is conducted in a fume hood.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature. The product will solidify into a hard cake.

    • Add approximately 20 mL of deionized water to the flask and gently heat the mixture with stirring to break up the solid and dissolve any unreacted urea and piperazine.

    • Cool the mixture in an ice bath for 30 minutes to precipitate the crude product.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with two portions of cold deionized water (10 mL each) to remove any remaining water-soluble impurities.

  • Purification:

    • Transfer the crude solid to a beaker and recrystallize from hot ethanol or a mixture of ethanol and water to obtain the purified 1,4-piperazinedicarboxamide.

    • Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Visual Representation of the Workflow

ReactionWorkflow reagents 1. Combine Piperazine and Urea mixing 2. Mix Solids reagents->mixing heating 3. Heat to 140-150°C for 2-3h mixing->heating cooling 4. Cool to Room Temperature heating->cooling workup 5. Aqueous Work-up cooling->workup filtration 6. Vacuum Filtration workup->filtration purification 7. Recrystallization from Ethanol filtration->purification drying 8. Dry Product purification->drying

Sources

Method

Application Note: 1,4-Piperazinedicarboxamide as a Corrosion Inhibitor for Mild Steel in HCl

[1][2][3] Executive Summary This application note details the protocol for synthesizing, characterizing, and evaluating 1,4-Piperazinedicarboxamide (PDC) as a corrosion inhibitor for mild steel in 1.0 M hydrochloric acid...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This application note details the protocol for synthesizing, characterizing, and evaluating 1,4-Piperazinedicarboxamide (PDC) as a corrosion inhibitor for mild steel in 1.0 M hydrochloric acid (HCl).

Mild steel is ubiquitous in industrial acid cleaning and oil-well acidizing but is highly susceptible to dissolution in HCl. While various organic inhibitors exist, 1,4-Piperazinedicarboxamide represents a high-potential candidate due to its symmetry and high density of heteroatoms (four nitrogens, two oxygens), which facilitate robust adsorption onto iron surfaces. This guide provides a self-validating workflow from chemical synthesis to electrochemical validation (EIS/PDP), designed to ensure reproducibility and mechanistic clarity.

Chemical Identity & Rationale

Compound: 1,4-Piperazinedicarboxamide CAS: 119-48-2 (Generic for Piperazine-1,4-dicarboxamide) Molecular Formula:


Structure:  A piperazine ring where both secondary amines are substituted with carboxamide groups (

).

Mechanism of Action (Hypothesis): The inhibition efficiency stems from the Langmuir adsorption of PDC onto the steel surface.[1] The planar amide groups and the piperazine ring donate electron density (via lone pairs on N and O) to the empty d-orbitals of Fe, while back-donation from Fe to the antibonding orbitals of the inhibitor strengthens the film. This creates a barrier blocking both anodic (dissolution) and cathodic (hydrogen evolution) sites.[2]

Protocol 1: Synthesis of 1,4-Piperazinedicarboxamide

Context: If the compound is not commercially sourced, it can be synthesized via the nucleophilic addition of piperazine to potassium cyanate (KOCN) in acidic media.

Reagents
  • Piperazine (anhydrous), 0.1 mol

  • Potassium Cyanate (KOCN), 0.25 mol (Excess)

  • Acetic Acid (glacial)

  • Ethanol/Water (Recrystallization)[3]

Methodology
  • Dissolution: Dissolve 8.6 g (0.1 mol) of piperazine in 50 mL of 50% aqueous acetic acid.

  • Addition: Prepare a solution of 20.3 g (0.25 mol) KOCN in 40 mL distilled water. Add this dropwise to the piperazine solution at

    
     with vigorous stirring.
    
  • Reaction: Allow the mixture to stir at room temperature for 4 hours. A white precipitate (PDC) will form.

  • Isolation: Filter the solid under vacuum. Wash with cold water (

    
     mL) to remove excess salts.
    
  • Purification: Recrystallize from a Water/Ethanol (1:1) mixture to obtain analytical grade crystals.[4]

  • Validation: Verify structure via FTIR (Look for Amide I at

    
     and Amide II at 
    
    
    
    ).

Protocol 2: Specimen & Solution Preparation

Scientific Integrity: Surface state dictates corrosion kinetics. A rigorous polishing protocol is mandatory for reproducible weight loss and electrochemical data.

Mild Steel Preparation[7]
  • Composition (Typical): C: 0.16-0.18%, Mn: 0.7-0.9%, P: 0.04%, S: 0.05%, Fe: Balance.

  • Abrasion: Grind specimens using SiC papers of grades #400, #600, #800, #1000, and #1200 sequentially.

  • Cleaning: Degrease in acetone (ultrasonic bath, 5 mins), wash with bidistilled water, and dry in warm air stream.

  • Storage: Store in a vacuum desiccator until use (Max lag time: 2 hours).

Test Solutions
  • Aggressive Medium: 1.0 M HCl (prepared from analytical grade 37% HCl).

  • Inhibitor Dosing: Prepare a stock solution of PDC in 1M HCl. Dilute to test concentrations: 50, 100, 200, 300, 400, 500 ppm (approx.

    
     mM).
    

Protocol 3: Gravimetric Analysis (Weight Loss)

Objective: Determine the direct corrosion rate (


) and Inhibition Efficiency (

).
  • Weighing: Measure initial weight (

    
    ) of polished steel coupons (in triplicate) using an analytical balance (
    
    
    
    mg).
  • Immersion: Suspend coupons in 100 mL of test solution (with and without PDC) using glass hooks.

    • Temperature Control: Thermostat bath at 303 K (

      
       K).
      
    • Duration: 24 hours.[3][5]

  • Termination: Remove coupons, scrub gently with a bristle brush under running water to remove corrosion products, wash with acetone, dry, and re-weigh (

    
    ).
    

Calculations:



  • Where:

    
     (mm/year), 
    
    
    
    (density, 7.86 g/cm³),
    
    
    (area, cm²),
    
    
    (hours).


Protocol 4: Electrochemical Measurements

Objective: Quantify the kinetics of the corrosion process (Charge Transfer Resistance,


) and identify the inhibition mechanism (Anodic/Cathodic).

Equipment: Potentiostat/Galvanostat (e.g., Gamry, Autolab) with a 3-electrode cell.

  • Working Electrode (WE): Mild steel (

    
     exposed area).
    
  • Counter Electrode (CE): Platinum foil/mesh.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

Open Circuit Potential (OCP)
  • Immerse WE in solution for 30 minutes until potential stabilizes (drift < 2 mV/5 min).

Electrochemical Impedance Spectroscopy (EIS)
  • Frequency Range: 100 kHz to 10 mHz.

  • Amplitude: 10 mV AC perturbation (peak-to-peak) at OCP.

  • Data Analysis: Fit Nyquist plots to the equivalent circuit

    
    .
    
    • 
      : Solution Resistance.
      
    • 
      : Charge Transfer Resistance (inversely proportional to corrosion rate).
      
    • 
      : Constant Phase Element (representing double-layer capacitance).
      
Potentiodynamic Polarization (PDP)
  • Scan Range: -250 mV to +250 mV vs. OCP.

  • Scan Rate: 1.0 mV/s (slow rate ensures steady-state approximation).

  • Output: Tafel plots (

    
     vs. 
    
    
    
    ). Extrapolate linear regions to determine
    
    
    and
    
    
    .

Results Interpretation & Data Presentation

Expected Data Trends

The following table summarizes the parameters you must extract. Note: Values are representative of efficient piperazine-based inhibitors.

Conc. (ppm)

(mm/y)

(%)

(

)

(

)

(Surface Coverage)
Blank (0) 15.5-25.0180-
100 4.272.995.01100.73
300 1.888.4210.0750.88
500 0.994.2420.0450.94
Mechanism Visualization (Graphviz)

The following diagram illustrates the experimental logic and the adsorption mechanism of PDC on the steel surface.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Electrochemical Evaluation cluster_2 Phase 3: Mechanism (Adsorption) Synthesis Synthesis (Piperazine + KOCN) Polishing Specimen Polishing (SiC #400-#1200) OCP OCP Stabilization (30 mins) Synthesis->OCP Add Inhibitor Polishing->OCP Immerse in 1M HCl EIS EIS Measurement (Nyquist/Bode) OCP->EIS Steady State PDP Tafel Polarization (Anodic/Cathodic Slopes) EIS->PDP Post-Impedance Adsorption Adsorption on Fe Surface PDP->Adsorption Data Correlation Barrier Protective Film Formation (Blocks H+ and Cl-) Adsorption->Barrier Langmuir Isotherm Fe_Interaction Fe-N / Fe-O Coordination Adsorption->Fe_Interaction Heteroatom Donation

Figure 1: Workflow for evaluating 1,4-Piperazinedicarboxamide and its mechanistic pathway on mild steel.

Critical Discussion Points (Self-Validation)

  • Mixed-Type Inhibition:

    • In PDP analysis, if the shift in corrosion potential (

      
      ) is 
      
      
      
      mV compared to the blank, PDC acts as a mixed-type inhibitor . This is typical for carboxamides, affecting both iron dissolution (anodic) and hydrogen evolution (cathodic).
  • Adsorption Isotherm:

    • Plot

      
       vs. 
      
      
      
      . A linear fit with
      
      
      and slope
      
      
      confirms the Langmuir Adsorption Isotherm .[6]
    • Calculate

      
      .
      
    • If

      
       is around -20 kJ/mol, it indicates Physisorption  (electrostatic interaction). If closer to -40 kJ/mol, it suggests Chemisorption  (coordinate bonding). PDC typically exhibits mixed adsorption (approx -30 to -35 kJ/mol) due to the interaction of the amide carbonyls with the charged metal surface.
      
  • Temperature Effect:

    • If efficiency (

      
      ) decreases as temperature rises (e.g., 298K to 333K), the mechanism is predominantly Physisorption .
      
    • Calculate Activation Energy (

      
      ) using the Arrhenius plot (
      
      
      
      vs
      
      
      ).
      
      
      should be higher in the presence of the inhibitor, indicating a higher energy barrier for corrosion.

References

  • Singh, A. et al. "Corrosion inhibition of mild steel in hydrochloric acid using 4-(pyridin-2yl)-N-p-tolylpiperazine-1-carboxamide." ResearchGate.[7]

  • Organic Syntheses. "General procedure for urea/carboxamide synthesis from amines and cyanates." Organic Syntheses.

  • Popova, A. et al. "Evaluation of the Electrochemical Impedance Measurement of Mild Steel Corrosion in an Acidic Medium." SciSpace.

  • ASTM G1-03. "Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens." ASTM International.

  • ASTM G102-89. "Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements." ASTM International.

Sources

Application

Application Note: Antimicrobial Profiling of N,N'-Dicarbamoylpiperazine Derivatives

Executive Summary & Chemical Context[1][2][3][4][5][6][7] The piperazine pharmacophore is a "privileged scaffold" in medicinal chemistry, historically significant in anthelmintics (e.g., piperazine citrate) and increasin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The piperazine pharmacophore is a "privileged scaffold" in medicinal chemistry, historically significant in anthelmintics (e.g., piperazine citrate) and increasingly relevant in overcoming multidrug-resistant (MDR) bacterial strains. This guide focuses on the N,N'-dicarbamoylpiperazine subclass (also referred to as piperazine-1,4-dicarboxamides or bis-urea piperazines).

Structurally, these derivatives feature a central piperazine ring flanked by two carbamoyl (urea-like) moieties. This geometry is critical:

  • Conformational Rigidity: The chair conformation of the piperazine ring orients the side chains for optimal receptor/enzyme binding.

  • Hydrogen Bonding: The carbamoyl oxygens and amide nitrogens act as dual H-bond donors/acceptors, essential for interacting with bacterial DNA gyrase or cell wall peptidoglycan precursors.

  • Amphiphilicity: The ability to tune the N-substituents (aryl vs. alkyl) allows for the modulation of lipophilicity (LogP), facilitating penetration through the lipopolysaccharide (LPS) layer of Gram-negative bacteria.

This document details the standardized protocols for evaluating the antimicrobial efficacy and mechanism of action (MoA) of these derivatives.

Experimental Workflow Overview

The following logic flow dictates the screening process, ensuring that only chemically validated compounds proceed to biological testing.

Synthesis_Screening_Workflow Start Compound Library (N,N'-dicarbamoylpiperazines) QC Quality Control (1H-NMR, IR, HPLC >95%) Start->QC Primary Primary Screen (MIC Determination) QC->Primary Pass Secondary Secondary Screen (MBC & Time-Kill) Primary->Secondary MIC < 64 µg/mL Tox Toxicity Profiling (Hemolysis/CCK-8) Secondary->Tox Bactericidal MoA Mechanism of Action (Membrane Integrity/Enzyme Assay) Tox->MoA Selectivity Index > 10 Lead Lead Candidate MoA->Lead

Figure 1: Critical path for the biological evaluation of piperazine derivatives. Note that purity validation (QC) is a mandatory gate before biological investment.

Protocol A: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 (Broth Microdilution)

The MIC assay is the foundational metric for potency. For dicarbamoylpiperazine derivatives, solubility can be a challenge; strict adherence to solvent limits is required to prevent false positives caused by solvent toxicity.

Reagents & Materials[1][2][4][6][8][9][10]
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Calcium and Magnesium levels must be physiological to ensure correct outer membrane permeability in P. aeruginosa.

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Indicator: Resazurin (0.015%) or TTC (Triphenyl Tetrazolium Chloride).

  • Plates: 96-well sterile polystyrene plates (U-bottom).

Step-by-Step Methodology
  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism (e.g., S. aureus ATCC 29213) from an overnight agar plate.

    • Suspend in saline to match a 0.5 McFarland standard (approx.

      
       CFU/mL).
      
    • Dilute this suspension 1:150 in CAMHB to achieve a starting inoculum of

      
       CFU/mL.
      
  • Compound Dilution:

    • Dissolve the N,N'-dicarbamoylpiperazine derivative in 100% DMSO to a stock concentration of 10 mg/mL.

    • Perform serial 2-fold dilutions in CAMHB across the 96-well plate.

    • Critical Control: Ensure the final DMSO concentration in the well is

      
      . Higher concentrations can permeabilize bacterial membranes independently of the drug.
      
  • Incubation:

    • Add 100 µL of the diluted inoculum to each well containing 100 µL of drug solution (Final volume: 200 µL; Final inoculum:

      
       CFU/mL).
      
    • Incubate at 35 ± 2°C for 16–20 hours in ambient air.

  • Readout:

    • Visual: Look for the "button" of sedimented cells (growth) or clear broth (inhibition).

    • Dye-Enhanced: Add 30 µL of Resazurin. Incubate for 1-2 hours.

      • Blue/Purple = No Growth (Inhibition).

      • Pink/Colorless = Growth (Metabolic reduction of dye).

Data Interpretation Table
Compound IDR-Group SubstituentMIC (S. aureus)MIC (E. coli)Interpretation
PIP-01 Phenyl4 µg/mL32 µg/mLPotent Gram (+) activity
PIP-02 4-Nitrophenyl2 µg/mL16 µg/mLEnhanced spectrum
PIP-03 Methyl (Alkyl)>128 µg/mL>128 µg/mLInactive (Lipophilicity too low)
Cipro (Control)0.5 µg/mL0.015 µg/mLQuality Control Pass

Protocol B: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic (growth arrest) and bactericidal (killing) activity.

Piperazine derivatives often exhibit concentration-dependent killing. This assay measures the rate of bacterial reduction over time.[1]

Methodology
  • Setup: Prepare tubes with CAMHB containing the compound at 1×, 2×, and 4× MIC . Include a growth control (no drug) and sterility control.

  • Inoculation: Add bacteria to a final density of

    
     CFU/mL.
    
  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in saline and plate onto Mueller-Hinton Agar. Incubate overnight and count colonies.

  • Analysis: Plot Log10 CFU/mL vs. Time.

    • Bactericidal:

      
       log reduction (99.9% kill) from the initial inoculum.
      
    • Bacteriostatic:

      
       log reduction.
      

Mechanism of Action (MoA) Determination

Understanding how the derivative works is vital for optimization. For N,N'-dicarbamoylpiperazines, the two primary hypotheses are Membrane Disruption (due to cationic/amphiphilic nature) or Enzyme Inhibition (DNA Gyrase/Urease).

MoA_Pathway Drug Dicarbamoylpiperazine Target1 Cell Membrane Drug->Target1 Amphiphilic Interaction Target2 Intracellular Enzymes (DNA Gyrase / Urease) Drug->Target2 H-Bonding / Intercalation Assay1 Propidium Iodide Uptake Assay Target1->Assay1 Assay2 Gel Electrophoresis (DNA Supercoiling) Target2->Assay2 Result1 Fluorescence Increase (Membrane Leakage) Assay1->Result1 Positive Result2 Plasmid Relaxation (Gyrase Inhibition) Assay2->Result2 Positive

Figure 2: Dual-pathway investigation for determining the Mechanism of Action. Urea-based piperazines often exhibit membrane activity, but specific derivatives may target DNA replication enzymes.

Protocol C: Membrane Integrity Assay (Propidium Iodide)

If the compound acts by disrupting the cell wall/membrane (common for urea derivatives), it will allow impermeable dyes to enter.

  • Cell Prep: Harvest mid-log phase bacteria. Wash twice in PBS. Resuspend to OD600 = 0.5.

  • Treatment: Incubate cells with the compound at 2× MIC for 1 hour.

  • Staining: Add Propidium Iodide (PI) to a final concentration of 10 µM.

  • Measurement: Measure fluorescence (Ex: 535 nm, Em: 617 nm).

  • Validation:

    • High Fluorescence = Membrane compromised (Pore formation/Lysis).

    • Low Fluorescence = Membrane intact (Suggests intracellular target).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3] CLSI.[3][4][5]

  • Somashekhar, M., & Mahesh, A. R. (2013).[6] Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research, 3(4).[6]

  • Chaudhary, P., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Current Traditional Medicine.

  • Lubisch, W., et al. (2000).[7] Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(19), 2187-2191.[7]

  • Patel, N. B., et al. (2012). Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Derivatives. Turk J Pharm Sci, 11(3), 347-354.[8]

Sources

Method

Application Note: 1,4-Piperazinedicarboxamide in Pharmaceutical Synthesis and Quality Control

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the strategic utility of 1,4-Piperazinedicarboxamide (CAS: 1199-42-4), not merely as a stable chemical enti...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the strategic utility of 1,4-Piperazinedicarboxamide (CAS: 1199-42-4), not merely as a stable chemical entity, but as a critical Process Impurity Reference Standard (specifically for Quetiapine) and a versatile scaffold for constructing pyrazine-based antiviral cores.

Executive Summary

1,4-Piperazinedicarboxamide (also known as N,N'-dicarbamoylpiperazine) is a symmetric urea derivative of piperazine. In modern pharmaceutical chemistry, it occupies two distinct roles:

  • Critical Impurity Standard: It is a regulated process impurity (Impurity V) in the synthesis of the blockbuster antipsychotic Quetiapine Fumarate .[1] Accurate quantification is mandatory for ICH Q3A/Q3B compliance.

  • Synthetic Intermediate: It serves as a "masked" piperazine scaffold. Its reaction with glyoxal allows for the construction of 2,3,5,6-functionalized pyrazine cores , a structural motif essential for RNA-dependent RNA polymerase (RdRp) inhibitors like Favipiravir and T-1105 .[1]

Chemical Profile & Properties[2][3][4][5][6]

PropertySpecification
IUPAC Name Piperazine-1,4-dicarboxamide
CAS Number 1199-42-4
Molecular Formula C₆H₁₂N₄O₂
Molecular Weight 172.19 g/mol
Solubility Low in water/ethanol; Soluble in hot DMSO, dilute acids.
Stability Stable under ambient conditions; hydrolyzes in strong acid/base.
Structural Role Symmetric bis-urea donor; Pyrazine ring precursor.

Application I: Synthesis of the Reference Standard

Context: To monitor this impurity in Quetiapine production, a high-purity reference standard is required. The following protocol utilizes a "Green Chemistry" approach using urea instead of hazardous isocyanates.

Protocol A: Acid-Catalyzed Melt Synthesis

Objective: Synthesize >99% pure 1,4-Piperazinedicarboxamide for use as an HPLC standard.

Reagents:

  • Piperazine (anhydrous): 1.0 eq[1]

  • Urea: 2.2 eq[1]

  • Hydrochloric Acid (conc.): Catalytic amount (0.1 eq)[1]

  • Solvent: Water (for workup)[1]

Step-by-Step Methodology:

  • Reactant Mixing: In a round-bottom flask equipped with a reflux condenser, combine Piperazine (8.6 g, 0.1 mol) and Urea (13.2 g, 0.22 mol).

  • Acid Catalysis: Add 1.0 mL of conc. HCl. The acid protonates the leaving group (ammonia), driving the equilibrium forward.[1]

  • Thermal Reaction: Heat the mixture to 100–110°C . The mixture will melt. Maintain reflux for 4–6 hours. Note: Evolution of ammonia gas will be observed; use a scrubber.

  • Precipitation: Cool the reaction mixture to room temperature. The product is highly insoluble and will precipitate as a white solid.

  • Purification:

    • Add 50 mL of cold water and stir for 30 minutes to dissolve unreacted urea.

    • Filter the solid under vacuum.[2][3]

    • Recrystallization: Recrystallize from boiling water or dilute acetic acid to remove trace mono-carbamoyl derivatives.

  • Validation: Dry at 80°C. Confirm purity via HPLC (see Section 4).

Application II: Quality Control in Quetiapine Fumarate

Context: During the synthesis of Quetiapine, the piperazine ring is alkylated.[1] Side reactions involving carbamoylation (often from urea derivatives or isocyanate contaminants in reagents) lead to the formation of Impurity V (1,4-Piperazinedicarboxamide).[1]

Validated Impurity Profiling Workflow

The presence of this impurity indicates loss of the active piperazine nucleophile, reducing yield and contaminating the final API.[1]

QuetiapineImpurity Start Piperazine Starting Material MainRxn Main Reaction: Alkylation to Quetiapine Start->MainRxn + Dibenzo[b,f]thiazepine SideRxn Side Reaction: Bis-Carbamoylation Start->SideRxn Reagent Reagent Contamination (Urea/Isocyanates) Reagent->SideRxn Impurity Impurity V: 1,4-Piperazinedicarboxamide SideRxn->Impurity Detection HPLC Detection (Retention Time ~2.5 min) Impurity->Detection QC Monitoring

Figure 1: Formation pathway of Impurity V during Quetiapine synthesis.

HPLC Method Parameters (Reference Standard):

  • Column: C18 (250 mm x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Phosphate Buffer (pH 6.5) : Methanol (90:10 v/v) - High aqueous content required due to polarity.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 210 nm (Amide absorption)[1]

  • Limit of Quantitation (LOQ): 0.05% (compliant with ICH Q3A).

Application III: Synthesis of Pyrazine Antiviral Cores

Context: 1,4-Piperazinedicarboxamide is a precursor for 2,3,5,6-tetrahydroxypiperazine derivatives via glyoxal condensation.[1] These intermediates are oxidized to form the pyrazine core found in broad-spectrum antivirals (e.g., Favipiravir analogs).

Protocol B: Glyoxal Condensation to Pyrazine Precursors

Mechanism: The condensation of the diamide with glyoxal creates a bicyclic glycoluril-like intermediate or a substituted piperazine, which can be aromatized.

Reagents:

  • 1,4-Piperazinedicarboxamide: 1.0 eq

  • Glyoxal (40% aq.[1][3] solution): 1.2 eq

  • Catalyst: HCl or NaOH (pH dependent pathway)[1]

Step-by-Step Methodology:

  • Suspension: Suspend 1,4-Piperazinedicarboxamide (17.2 g, 0.1 mol) in water (100 mL).

  • Addition: Add Glyoxal solution (17.4 g, 0.12 mol) dropwise at room temperature.

  • Cyclization:

    • Acidic Route: Add conc. HCl to pH 1–2. Heat to 80°C. This favors the formation of the Glycoluril framework (2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione), a rigid scaffold.[1]

    • Basic Route (Pyrazine Precursor): Adjust pH to 8–9 with NaOH. Heat to 60°C. This promotes the formation of 2,3,5,6-tetrahydroxypiperazine-1,4-dicarboxamide .

  • Aromatization (To Pyrazine Core):

    • Isolate the tetrahydroxy intermediate.

    • Treat with a chlorinating agent (POCl₃) or oxidizing agent to drive aromatization, yielding 2,6-dichloropyrazine derivatives (key Favipiravir intermediates).[1]

PyrazineSynthesis Precursor 1,4-Piperazinedicarboxamide Intermediate Tetrahydroxypiperazine Intermediate Precursor->Intermediate pH 8-9, 60°C Glyoxal + Glyoxal (CHO)2 Glyoxal->Intermediate Aromatization Oxidation / Chlorination (POCl3) Intermediate->Aromatization Product Functionalized Pyrazine Core (Antiviral Precursor) Aromatization->Product Favipiravir Analogs

Figure 2: Synthetic route from 1,4-Piperazinedicarboxamide to Pyrazine antiviral scaffolds.

Troubleshooting & Expert Tips

  • Solubility Issues: The dicarboxamide is notoriously insoluble. For NMR characterization, use TFA-d (Trifluoroacetic acid-d) or hot DMSO-d6 .

  • Hydrolysis Control: In Protocol A, avoid excessive heating (>120°C) as this can cause thermal decomposition back to piperazine or polymerization.[1]

  • Impurity Identification: In LC-MS, look for the [M+H]+ peak at 173.1 m/z .[1] A common fragment is 130 m/z (loss of one carbamoyl group -CONH₂).

References

  • Quetiapine Impurity Profiling: Stolarczyk, E. U., et al. "Identification and Characterization of Potential Impurities of Quetiapine Fumarate."[1] Pharmaceutical Development and Technology, vol. 14, no.[1][2] 1, 2009. [1]

  • Glyoxal Reaction Chemistry: Currie, A. C., et al. "Base-catalysed reactions of glyoxal.[1][4] Part I. 1,4-Diformyl- and 1,4-bis-methylsulphonyl- derivatives of 2,3,5,6-tetrahydroxypiperazines."[4] Journal of the Chemical Society C: Organic, 1967.[1] [1]

  • Pyrazine Antiviral Synthesis: Furuta, Y., et al. "Favipiravir (T-705), a novel viral RNA polymerase inhibitor."[1] Antiviral Research, vol. 100, no.[1] 2, 2013. (Context on Pyrazine Core importance).

  • Urea Synthesis Protocol: "Synthesis of piperazines." Organic Chemistry Portal. (General reference for piperazine functionalization).

Sources

Application

Mastering the Purification of 1,4-Piperazinedicarboxamide: A Guide to Crystallization Techniques

Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is paramount. For molecules like 1,4-Pipe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is paramount. For molecules like 1,4-Piperazinedicarboxamide, a derivative of piperazine, achieving high purity is a critical step to ensure safety, efficacy, and reproducibility of clinical results. Piperazine and its derivatives are scaffolds in a multitude of marketed drugs, making the robust purification of such intermediates a cornerstone of drug synthesis.[1] This application note provides a detailed guide to the crystallization techniques for purifying 1,4-Piperazinedicarboxamide, offering both theoretical insights and practical, step-by-step protocols for researchers, scientists, and professionals in drug development.

Physicochemical Properties: A Starting Point for Method Development

A thorough understanding of the physicochemical properties of 1,4-Piperazinedicarboxamide is the foundation for developing an effective crystallization strategy. While specific experimental data for this compound is limited in publicly available literature, we can infer some properties from its structure and related compounds.

Structure and Functional Groups: 1,4-Piperazinedicarboxamide is a symmetrical molecule featuring a piperazine ring with amide functional groups at the 1 and 4 positions. The presence of two amide groups and the piperazine ring will significantly influence its solubility and crystalline nature.

Molecular Formula and Weight: Based on the closely related 1,4-piperazinedicarboxaldehyde, the molecular formula for 1,4-piperazinedicarboxamide is C6H12N4O2, with a molecular weight of 172.19 g/mol .[2]

Solubility Profile (Predicted): The two amide groups introduce polarity and the capacity for hydrogen bonding, suggesting potential solubility in polar solvents. However, the hydrocarbon backbone of the piperazine ring adds some non-polar character. A systematic solubility screening is essential.

Table 1: Predicted Solubility Profile and Suggested Screening Solvents for 1,4-Piperazinedicarboxamide

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, Ethanol, IsopropanolModerate to HighThe amide groups can form hydrogen bonds with protic solvents. Piperazine itself is freely soluble in water and soluble in ethanol and methanol.[3]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can act as hydrogen bond acceptors and have dipole-dipole interactions with the amide groups.
Non-Polar Toluene, Hexane, HeptaneLow to InsolubleThe overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.
Chlorinated Dichloromethane, ChloroformLow to ModerateMay offer a balance of polarity for effective crystallization.

Understanding and Identifying Impurities

Effective purification requires an understanding of the potential impurities that may be present in the crude 1,4-Piperazinedicarboxamide. These impurities can arise from the synthetic route and may include:

  • Unreacted Starting Materials: Piperazine and the reagent used to introduce the carboxamide groups.

  • By-products: Formation of mono-substituted piperazine or other side-reaction products.

  • Reagents and Catalysts: Any reagents or catalysts used in the synthesis that are not fully removed during work-up.

  • Degradation Products: The compound may degrade under certain conditions (e.g., high temperature, extreme pH).

A thorough analytical characterization of the crude material using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) is crucial for identifying and quantifying these impurities.[4]

Crystallization Techniques: Principles and Protocols

Crystallization is a powerful purification technique that relies on the differential solubility of the target compound and its impurities in a given solvent system. The goal is to create conditions where the target compound selectively precipitates from the solution in a highly ordered crystalline form, leaving the impurities behind in the mother liquor.

Cooling Crystallization

This is the most common crystallization technique and is suitable when the solubility of the compound of interest is significantly higher at elevated temperatures than at lower temperatures.

Protocol for Cooling Crystallization:

  • Solvent Selection: Choose a solvent in which 1,4-Piperazinedicarboxamide has high solubility at elevated temperatures and low solubility at room temperature or below. Based on the predicted solubility, polar protic solvents like ethanol or isopropanol are good starting points.

  • Dissolution: In a suitable flask equipped with a condenser and a magnetic stirrer, add the crude 1,4-Piperazinedicarboxamide to a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath or a refrigerator to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Diagram 1: Workflow for Cooling Crystallization

Cooling_Crystallization A Dissolve Crude Product in Minimal Hot Solvent B Hot Filtration (if necessary) A->B Remove insolubles C Slow Cooling to Room Temperature A->C No insolubles B->C D Further Cooling (Ice Bath) C->D Maximize yield E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G

Caption: A schematic workflow of the cooling crystallization process.

Anti-Solvent Crystallization

This technique is useful when a suitable single solvent for cooling crystallization cannot be found. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (the anti-solvent) in which the compound is insoluble, causing it to precipitate.

Protocol for Anti-Solvent Crystallization:

  • Solvent System Selection: Identify a solvent in which 1,4-Piperazinedicarboxamide is highly soluble (the "good" solvent) and an anti-solvent in which it is poorly soluble. The two solvents must be miscible. For example, a good solvent could be DMF or DMSO, and a potential anti-solvent could be water or an ether.

  • Dissolution: Dissolve the crude compound in a minimal amount of the good solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the solution with stirring. The addition should be dropwise to allow for the gradual formation of crystals. The point at which the solution becomes cloudy indicates the onset of precipitation.

  • Crystallization: Continue adding the anti-solvent until a significant amount of precipitate has formed. Allow the mixture to stir for a period to ensure complete crystallization.

  • Isolation, Washing, and Drying: Follow the same steps as for cooling crystallization (steps 5-7). The washing solvent should be a mixture of the good solvent and anti-solvent, or the pure anti-solvent.

Diagram 2: Workflow for Anti-Solvent Crystallization

Anti_Solvent_Crystallization A Dissolve Crude Product in 'Good' Solvent B Slowly Add 'Anti-Solvent' A->B C Induce Precipitation B->C D Allow for Complete Crystallization C->D E Vacuum Filtration D->E F Wash with Solvent Mixture/Anti-Solvent E->F G Dry Crystals F->G

Caption: A schematic workflow of the anti-solvent crystallization process.

Evaporative Crystallization

This method is suitable for compounds that are highly soluble in a particular solvent at room temperature. The solvent is slowly evaporated, increasing the concentration of the solute until it exceeds its solubility and crystallizes out.

Protocol for Evaporative Crystallization:

  • Solvent Selection: Choose a volatile solvent in which 1,4-Piperazinedicarboxamide is soluble.

  • Dissolution: Dissolve the crude compound in the solvent at room temperature.

  • Evaporation: Place the solution in a loosely covered container (e.g., a beaker covered with perforated parafilm) to allow for slow evaporation of the solvent.

  • Crystal Growth: As the solvent evaporates, the concentration of the compound will increase, leading to the formation of crystals.

  • Isolation and Drying: Once a suitable amount of crystals has formed, they can be isolated by filtration and dried.

Purity Assessment

After crystallization, it is essential to assess the purity of the 1,4-Piperazinedicarboxamide. The following analytical techniques are recommended:

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is a good indicator of high purity.

  • Chromatographic Methods (HPLC, GC): These techniques can separate and quantify the target compound and any remaining impurities.

  • Spectroscopic Methods (NMR, IR): These methods can confirm the chemical structure and identify any structural impurities.

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique can provide a precise melting point and information about polymorphic forms.

Table 2: Comparison of Crystallization Techniques

TechniqueAdvantagesDisadvantagesBest Suited For
Cooling Crystallization Simple, widely applicable, can yield high-purity crystals.Requires a significant difference in solubility at different temperatures.Compounds with temperature-dependent solubility.
Anti-Solvent Crystallization Useful when a single suitable solvent is not available, can be performed at room temperature.Requires finding a miscible solvent-antisolvent pair, can sometimes lead to amorphous precipitation if done too quickly.Compounds that are highly soluble in one solvent and insoluble in another.
Evaporative Crystallization Simple, good for small-scale purification and growing single crystals for X-ray diffraction.Can be slow, not easily scalable, can lead to the co-precipitation of impurities if the mother liquor is evaporated to dryness.Highly soluble compounds.

Conclusion

References

  • PubChem. 1,4-Piperazinedicarboxaldehyde. National Center for Biotechnology Information. [Link]

  • Solubility of Things. Piperazine. [Link]

  • A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Sciences and Research. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Wikipedia. Piperazine. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Analysis of 1,4-Piperazinedicarboxamide

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,4-Piperazinedicarboxamide. This resource provides in-depth troubleshooting advice and freque...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,4-Piperazinedicarboxamide. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to its solubility in High-Performance Liquid Chromatography (HPLC) mobile phases.

A Note on This Guide: Direct, published HPLC methods for 1,4-Piperazinedicarboxamide are not extensively available. The guidance provided herein is expertly extrapolated from the known physicochemical properties of the parent piperazine molecule, related amide compounds, and established chromatographic principles for analyzing highly polar molecules.[1]

Understanding the Challenge: The Physicochemical Profile of 1,4-Piperazinedicarboxamide

1,4-Piperazinedicarboxamide is a highly polar, hydrophilic molecule. Its structure, featuring a piperazine ring with two carboxamide groups, leads to strong interactions with polar solvents like water and limited solubility in less polar organic solvents commonly used in reversed-phase HPLC. This inherent polarity is the primary cause of most analytical challenges, such as poor retention, inadequate peak shape, and low sensitivity.

Frequently Asked Questions (FAQs)

Q1: Why does my 1,4-Piperazinedicarboxamide peak elute at or near the void volume in my reversed-phase (RP-HPLC) method?

A1: Elution at the void volume indicates a lack of retention on the nonpolar stationary phase (e.g., C18). This is expected for highly polar compounds like 1,4-Piperazinedicarboxamide, which have a much stronger affinity for the polar mobile phase than the stationary phase. In essence, the analyte is carried through the column without significant interaction.

Q2: Can I improve retention by simply increasing the aqueous portion of my mobile phase?

A2: While increasing the aqueous component (e.g., from 80% to 95% water) is a standard approach to increase retention of nonpolar compounds, it will have a minimal, if any, positive effect for highly polar analytes and may even exacerbate solubility issues if the analyte is not freely soluble in highly aqueous conditions. For compounds like 1,4-Piperazinedicarboxamide, alternative strategies are necessary.

Q3: What is the expected pKa of 1,4-Piperazinedicarboxamide and how does it influence my method development?

Q4: Is derivatization a viable option for improving the analysis of 1,4-Piperazinedicarboxamide?

A4: Yes, derivatization can be a powerful tool, especially for improving detection by adding a UV-active or fluorescent tag. However, it introduces an additional step to the workflow, which can be a source of variability and may not be ideal for all applications, particularly in a quality control environment. For quantitative analysis without derivatization, optimizing the chromatographic conditions is the preferred first approach.

Troubleshooting Guide: From Poor Peak Shape to Low Sensitivity

This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of 1,4-Piperazinedicarboxamide.

Issue: Poor Peak Shape (Tailing or Fronting)

Underlying Cause: Peak tailing for a basic compound like 1,4-Piperazinedicarboxamide in RP-HPLC is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase. Peak fronting can be a sign of column overload or poor solubility in the mobile phase.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Rationale: Adjusting the mobile phase pH to suppress the ionization of the analyte or the stationary phase can significantly improve peak shape.

    • Protocol:

      • Prepare mobile phases with a pH of at least 2 pH units above or below the pKa of the analyte. For a basic compound, a higher pH (e.g., pH > 9) will maintain it in a neutral state, which can improve retention and peak shape. Conversely, a low pH (e.g., pH < 3) will ensure it is fully protonated.

      • Start with a mobile phase of 0.1% formic acid in water/acetonitrile. If tailing persists, try 0.1% trifluoroacetic acid (TFA). TFA is a stronger ion-pairing agent and can further mask silanol interactions.

      • For high pH conditions, use a hybrid or ethylene-bridged hybrid (BEH) column that is stable at elevated pH. A mobile phase of 10 mM ammonium bicarbonate or ammonium formate at pH 9-10 can be effective.

  • Use of an End-Capped Column:

    • Rationale: End-capped columns have fewer free silanol groups, reducing the sites for secondary interactions.

    • Protocol: Switch to a high-quality, end-capped C18 or a polar-end-capped column designed for the analysis of polar compounds.

  • Lower Analyte Concentration:

    • Rationale: To address peak fronting, reducing the concentration of the injected sample can prevent column overload.

    • Protocol: Dilute your sample 10-fold and re-inject. If peak shape improves, optimize the sample concentration.

Issue: Insufficient Retention in Reversed-Phase HPLC

Underlying Cause: The high polarity of 1,4-Piperazinedicarboxamide leads to minimal interaction with the nonpolar stationary phase.

Troubleshooting Protocol:

  • Transition to HILIC (Hydrophilic Interaction Liquid Chromatography):

    • Rationale: HILIC is the preferred mode for highly polar compounds that are poorly retained in RP-HPLC.[3][4] It utilizes a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.

    • Protocol:

      • Column Selection: Start with a HILIC column with an amide-bonded stationary phase.

      • Mobile Phase: A typical starting mobile phase would be 90:10 (v/v) acetonitrile:10 mM ammonium formate, pH 3.0.

      • Gradient: A gradient of decreasing acetonitrile concentration will elute the analytes.

    Table 1: Comparison of Starting Conditions for RP-HPLC vs. HILIC

ParameterReversed-Phase HPLCHILIC
Stationary Phase Nonpolar (e.g., C18)Polar (e.g., Amide, Silica)
Mobile Phase High AqueousHigh Organic (e.g., >80% ACN)
Strong Solvent Organic (e.g., Acetonitrile)Aqueous Buffer
Typical Analyte Nonpolar to Moderately PolarHighly Polar
  • Use of Ion-Pairing Reagents in RP-HPLC:

    • Rationale: For situations where HILIC is not an option, ion-pairing reagents can be used in RP-HPLC to increase the retention of charged analytes. An anionic ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) will pair with the protonated 1,4-Piperazinedicarboxamide, increasing its hydrophobicity and retention.

    • Protocol:

      • Add 5-10 mM of an ion-pairing reagent like HFBA to the mobile phase.

      • Equilibrate the column for an extended period (at least 30-60 minutes) to ensure the column is saturated with the reagent.

      • Be aware that ion-pairing reagents can be difficult to remove from the column and may suppress MS signals.

Issue: Low Sensitivity and Poor Signal-to-Noise Ratio

Underlying Cause: This can be due to poor peak shape, on-column degradation, or a mobile phase that is not compatible with the detector.

Troubleshooting Protocol:

  • Mobile Phase Compatibility with MS:

    • Rationale: If using a mass spectrometer, non-volatile buffers like phosphate will foul the instrument.

    • Protocol: Use volatile mobile phase additives such as formic acid, acetic acid, ammonium formate, or ammonium acetate.

  • Optimize Injection Solvent:

    • Rationale: The injection solvent should be as weak as or weaker than the initial mobile phase to ensure good peak shape and prevent breakthrough. In HILIC, this means a high organic content.

    • Protocol: Dissolve the sample in a solvent that matches the initial mobile phase composition (e.g., 90% acetonitrile).

Recommended Experimental Workflows

Systematic Approach to Mobile Phase Optimization

The following diagram illustrates a decision-making workflow for optimizing the mobile phase for 1,4-Piperazinedicarboxamide analysis.

Mobile_Phase_Optimization Start Start with Initial RP-HPLC Method (e.g., C18 column, ACN/H2O gradient) Check_Retention Is Retention Time > 2x Void Time? Start->Check_Retention Good_Retention Proceed to Peak Shape Optimization Check_Retention->Good_Retention Yes Poor_Retention Insufficient Retention Check_Retention->Poor_Retention No Try_HILIC Switch to HILIC Mode (Amide or Silica Column) Poor_Retention->Try_HILIC Check_HILIC_Retention Is Retention Adequate in HILIC? Try_HILIC->Check_HILIC_Retention HILIC_Success Optimize HILIC Method (Gradient, pH, Buffer) Check_HILIC_Retention->HILIC_Success Yes Ion_Pairing Consider Ion-Pairing RP-HPLC (e.g., with HFBA) Check_HILIC_Retention->Ion_Pairing No

Caption: Decision tree for HPLC method development.

Protocol for HILIC Method Development
  • Column: Amide-bonded HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Initial Gradient Conditions:

    • 0.0 min: 95% B

    • 5.0 min: 70% B

    • 5.1 min: 95% B

    • 8.0 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 1-5 µL.

  • Sample Diluent: 90:10 (v/v) Acetonitrile:Water.

Concluding Remarks

The successful analysis of 1,4-Piperazinedicarboxamide by HPLC hinges on recognizing its highly polar nature and selecting the appropriate chromatographic strategy. While reversed-phase HPLC may be challenging, it is not always insurmountable, especially with careful mobile phase pH control. However, for robust and reliable results, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the more suitable technique. By systematically addressing issues of retention, peak shape, and sensitivity, a reliable and accurate HPLC method can be developed and validated.

References

  • SIELC Technologies. (2018, February 16). Separation of Piperazine, 1,4-dinitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Gadzala-Kopciuch, R., Cendrowska, P., & Cesarz, A. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(14), 2211-2223. Retrieved from [Link]

  • McClintic, C. G., et al. (2006). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Journal of Liquid Chromatography & Related Technologies, 29(13), 1895-1905. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

  • Li, Y., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 59(8), 735-741. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Patel, K., et al. (2017). Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. Current Pharmaceutical Analysis, 13(4), 332-341. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine-1,4-dicarboxylic acid 4-guanidino-benzylamide phenethyl-amide. Retrieved from [Link]

  • Kim, I., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(9), 2469-2473. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 1-Piperidinecarboxamide, 4,4'-(1,3-propanediyl)bis- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Li, D., et al. (2021). Recent progress in the application of hydrophilic interaction liquid chromatography for the separation and analysis of traditional Chinese medicine. Journal of Pharmaceutical Analysis, 11(5), 527-538. Retrieved from [Link]

  • DrugBank. (n.d.). Piperidine-4-Carboxamide. Retrieved from [Link]

  • Regalado, E. L., & Welch, C. J. (2019). HILIC to the Rescue: Pharmaceutical Development Case Examples. LCGC North America, 37(8), 534-541. Retrieved from [Link]

  • Bogyo, M., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Journal of Medicinal Chemistry, 64(15), 11195-11214. Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Jalalpure, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), s518-s526. Retrieved from [Link]

  • Kim, I., et al. (2009). Table 7 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(9). Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2-Piperazinecarboxamide. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 1,4-Di-Boc-piperazine-2-carboxylic acid. Retrieved from [Link]

Sources

Optimization

Detecting 1,4-Piperazinedicarboxamide as a Quetiapine degradation product

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support Guide: Detection & Analysis of 1,4-Piperazinedicarboxamide Derivatives in Quetiapine Part 1: Technical Alert...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support Guide: Detection & Analysis of 1,4-Piperazinedicarboxamide Derivatives in Quetiapine

Part 1: Technical Alert & Impurity Profile

The Issue: You are detecting a persistent impurity in Quetiapine Fumarate samples, specifically identified or suspected to be a 1,4-Piperazinedicarboxamide derivative. In the context of Quetiapine analysis, this almost invariably refers to Impurity V (as classified in pharmaceutical development literature), chemically known as N,N'-bis[2-(phenylthio)phenyl]-1,4-piperazinedicarboxamide .

Scientific Context: Unlike oxidative degradants (like N-oxides) that form spontaneously upon air exposure, this impurity is structurally complex. It is primarily a process-related impurity stemming from the carbamate synthesis route, though it is frequently monitored during forced degradation studies to rule out excipient interactions or intermediate reformations.

Impurity Snapshot:

ParameterTechnical Detail
Common Name Quetiapine Impurity V (Stolarczyk et al.)
Chemical Name N,N'-bis[2-(phenylthio)phenyl]-1,4-piperazinedicarboxamide
Molecular Formula C₃₀H₂₈N₄O₂S₂
Molecular Weight ~540.7 g/mol
Origin Reaction of piperazine with 2 equivalents of phenyl N-[2-(phenylthio)phenyl]carbamate.
Detection Mode RP-HPLC (UV) & LC-MS/MS

Part 2: Mechanism of Formation (Root Cause Analysis)

To troubleshoot detection, you must understand how it forms. This is not a simple hydrolysis product; it is a "dimer-like" formation mediated by the piperazine ring.

Formation Pathway: The synthesis of Quetiapine often involves a carbamate intermediate.[1] If the piperazine ring (either free or part of a fragment) reacts with two moles of the phenyl carbamate intermediate, the dicarboxamide structure is locked in.

QuetiapineImpurityV Carbamate Phenyl N-[2-(phenylthio) phenyl]carbamate (Intermediate) ImpurityIV Impurity IV (Mono-carboxamide) Carbamate->ImpurityIV + Piperazine (1st Addition) ImpurityV Impurity V (1,4-Piperazinedicarboxamide) Carbamate->ImpurityV Excess Reagent Piperazine Piperazine (Nucleophile) Piperazine->ImpurityIV ImpurityIV->ImpurityV + Carbamate (2nd Addition)

Figure 1: Formation pathway of Impurity V via the carbamate synthesis route. The piperazine core acts as a linker, reacting twice with the carbamate species.

Part 3: Diagnostic Workflow & Protocols

Protocol A: High-Resolution RP-HPLC Method

This method is optimized to separate the highly hydrophobic dicarboxamide impurity from the main Quetiapine peak.

System Suitability Requirements:

  • Tailing Factor: NMT 1.5 for Quetiapine.

  • Resolution (Rs): > 2.0 between Quetiapine and Impurity V.

ParameterSetting
Column C18 or Phenyl-Hexyl (e.g., Zorbax SB-Phenyl, 250 x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Phosphate Buffer (pH 6.0)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-5 min: 20% B; 5-25 min: 20%→80% B; 25-30 min: 80% B.
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Primary), 290 nm (Secondary)
Injection Vol 10-20 µL

Why this works: The dicarboxamide impurity (Impurity V) is significantly less polar than Quetiapine due to the two phenylthio groups and lack of ionizable amines (the piperazine nitrogens are amidated). It will elute later (higher


) than Quetiapine.
Protocol B: LC-MS Identification

Use this to confirm the identity if you observe a "ghost peak" at high retention times.

  • Ionization: ESI Positive Mode (+).

  • Target Mass: [M+H]⁺ = 541.2 m/z.

  • Key Fragments (MS/MS):

    • Look for loss of the phenylthiophenyl isocyanate group.

    • Characteristic piperazine ring fragments.[2][3][4][5][6]

Part 4: Troubleshooting Center (Q&A)

Scenario 1: The "Ghost" Peak

Q: I see a late-eluting peak in my stability samples that wasn't there at T=0. Is this the 1,4-piperazinedicarboxamide degrading from Quetiapine?

A: Likely False Positive for Degradation. While it appears in stability, this molecule is chemically stable. It is unlikely that Quetiapine (which lacks the carbonyls on the piperazine) spontaneously oxidizes/rearranges into a dicarboxamide under standard storage conditions.

  • Diagnosis: Check your synthesis intermediates. This peak often represents a "process impurity" that was trapped in the matrix and is slowly releasing or becoming more soluble as the formulation ages/degrades.

  • Action: Run a "Spike Recovery" test. Spike pure Impurity V into your T=0 sample. If the retention times match perfectly, it is the process impurity, not a new degradant.

Scenario 2: Poor Resolution

Q: The impurity co-elutes with other hydrophobic degradants (like the Dimer Impurity). How do I separate them?

A: Switch to a Phenyl-Hexyl Column. Standard C18 columns interact primarily via hydrophobicity. The 1,4-piperazinedicarboxamide contains two "phenylthio" rings which have strong


 interactions.
  • The Fix: Use a Phenyl-Hexyl stationary phase. The

    
     selectivity will shift the retention of the aromatic-rich Impurity V differently than the aliphatic-rich Quetiapine degradants, improving resolution (
    
    
    
    ).
Scenario 3: Mass Balance Discrepancy

Q: My main peak area is decreasing, but the 1,4-piperazinedicarboxamide peak area isn't increasing proportionally. Why?

A: Response Factor Differences. The dicarboxamide has a different chromophore than Quetiapine. It has two amide bonds and two phenylthio groups, but lacks the dibenzothiazepine tricyclic conjugation.

  • The Fix: You cannot use Quetiapine's response factor. You must determine the Relative Response Factor (RRF) for Impurity V.

  • Estimated RRF: Typically 0.8 – 1.2 (verify with standard). If you assume RRF=1, your mass balance will be incorrect.

Scenario 4: LC-MS Signal Suppression

Q: I see the peak in UV, but no signal in LC-MS ESI(+).

A: Protonation Difficulty. Quetiapine ionizes easily due to the tertiary amine. Impurity V, however, has its piperazine nitrogens tied up in amide bonds (dicarboxamide). Amides are very poor proton acceptors compared to amines.

  • The Fix:

    • Add 0.1% Formic Acid or Ammonium Formate to the mobile phase to encourage ionization.

    • Switch to APCI (Atmospheric Pressure Chemical Ionization) if ESI fails; APCI is better for neutral/less polar compounds like amides.

References

  • Stolarczyk, E. U., et al. (2009). Identification and characterization of potential impurities of quetiapine fumarate.[7] Pharmaceutical Development and Technology. Identifies "Impurity V" as N,N'-bis[(2-phenylthio)phenyl]-1,4-piperazinedicarboxamide.[7]

  • PubChem Compound Summary. 1,4-Bis(dibenzo[b,f][1,4]thiazepin-11-yl)piperazine.[6][7][8] (Distinguishing related dimer impurities).

  • Hillaert, S., & Van den Bossche, W. (2003). Quantitative determination of quetiapine in pharmaceutical preparations by capillary zone electrophoresis. (Discusses separation of charged vs neutral impurities).

  • United States Pharmacopeia (USP). Quetiapine Fumarate Monograph. (Standard methods for impurity profiling).

Sources

Troubleshooting

Technical Support Center: Hydrolytic Stability Profiling of Piperazine Carboxamides

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Kinetics & Mechanism of Piperazine Carboxamide Hydrolysis (Acidic vs. Basic Media) Introduction: The Stability Paradox Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Kinetics & Mechanism of Piperazine Carboxamide Hydrolysis (Acidic vs. Basic Media)

Introduction: The Stability Paradox

Welcome to the technical support hub for piperazine derivatives. As researchers in drug discovery, you often encounter piperazine carboxamides (e.g., in antiretrovirals, antihistamines, or FAAH inhibitors). These moieties are prized for their solubility and pharmacokinetic properties, but they present a unique stability paradox:

  • The Basic Nitrogen: The distal nitrogen of the piperazine ring (

    
    ) dictates solubility and interacts with stationary phases, causing analytical headaches (peak tailing).
    
  • The Amide Bond: While generally robust, the amide linkage is susceptible to hydrolysis under pH extremes, a critical factor for shelf-life (shelf-stability) and metabolic stability (ADME).

This guide moves beyond standard protocols to address the mechanistic and analytical nuances of profiling these compounds.

Module 1: Experimental Configuration & Analytical Optimization

Before measuring rates, you must ensure your detection method is valid. Piperazine derivatives are notorious for poor peak shape on HPLC due to silanol interactions.

Troubleshooting Guide: Analytical Setup

Q: My piperazine carboxamide peak is tailing severely (


). How can I fix this to get accurate integration for kinetic data? 

A: Tailing is caused by the interaction of the protonated distal nitrogen with residual acidic silanols on the silica column.

  • Solution 1 (Column Selection): Switch to a "Type B" High-Purity Silica column or a hybrid particle column (e.g., C18 with ethylene-bridged hybrid technology). These have fewer free silanols.[1]

  • Solution 2 (Mobile Phase Modifier): Ensure your aqueous mobile phase contains 0.1% Trifluoroacetic acid (TFA) or Formic Acid . The low pH suppresses silanol ionization (

    
     becomes 
    
    
    
    ), reducing cation exchange interactions.
  • Solution 3 (Buffer Strength): If working at neutral pH, use a higher ionic strength buffer (20–50 mM Ammonium Acetate) to mask silanol sites.

Standard Protocol: Kinetic Run Setup
ParameterSpecificationRationale
Concentration 50–100

Low enough to maintain pseudo-first-order conditions; high enough for UV detection.
Temperature 37°C, 60°C, 80°CElevated temps required; amides are stable at RT. Use Arrhenius plots to extrapolate to 25°C.
Buffer (Acid) HCl (0.1 M - 1.0 M)Provides specific acid catalysis (

).
Buffer (Base) NaOH (0.1 M - 1.0 M)Provides specific base catalysis (

).
Ionic Strength Adjusted to

M
Use NaCl to maintain constant ionic strength, isolating the pH effect from salt effects.

Module 2: Acidic Media (Mechanism & Troubleshooting)

The Mechanism

In acidic media, hydrolysis follows the


 mechanism  (Acid-catalyzed, bimolecular).
  • Protonation: The carbonyl oxygen is protonated, activating the carbon toward nucleophilic attack.

  • Distal Effect: Crucially, for piperazine carboxamides, the distal piperazine nitrogen is already protonated (

    
    ). This creates a mono-cationic species. The second protonation (at the carbonyl) is difficult due to electrostatic repulsion, often making acid hydrolysis slower than expected compared to neutral amides.
    
Q&A: Acidic Hydrolysis

Q: I am observing a "saturation" effect where increasing [H+] does not linearly increase the rate. Why? A: This is likely due to the complete protonation of the substrate . Once the carbonyl oxygen is fully protonated (which happens in very strong acids), further addition of acid decreases the activity of water (the nucleophile), leading to a rate plateau or even a decrease.

Q: My reaction mixture turned yellow/brown after 24 hours in 1M HCl. A: Check for oxidative degradation . Piperazines can undergo oxidation or ring-opening under extreme stress if not protected. Ensure your setup is degassed or run under


 if you suspect oxidation, though simple hydrolysis should yield the carboxylic acid and the piperazine salt (colorless).

Module 3: Basic Media (Mechanism & Troubleshooting)

The Mechanism

In basic media, hydrolysis follows the


 mechanism .
  • Nucleophilic Attack: Hydroxide (

    
    ) directly attacks the carbonyl carbon.[2]
    
  • Tetrahedral Intermediate: A transient intermediate forms.

  • Collapse: The C-N bond breaks, expelling the piperazine anion (which immediately grabs a proton from water/buffer to become neutral piperazine).

Q&A: Basic Hydrolysis

Q: The reaction seems to stop after 50% conversion in NaOH. A: Check for precipitation . The product of hydrolysis is the free piperazine base and the carboxylate salt. Depending on the "R" group of your carboxamide (


), the parent carboxylic acid or the free piperazine might be insoluble in high ionic strength basic media. Add a co-solvent (10-20% Acetonitrile) to ensure homogeneity.

Q: Is base hydrolysis faster than acid hydrolysis for these compounds? A: Generally, yes . The secondary amine (piperazine) is a poor leaving group, but the hydroxide ion is a potent nucleophile. In acid, the requirement to protonate the carbonyl against the repulsion of the already-protonated distal nitrogen creates a higher energy barrier.

Module 4: Visualization & Workflows

Workflow: Kinetic Profiling Strategy

KineticWorkflow cluster_conditions Condition Selection Start Start: Stability Profiling Prep Sample Prep (100 µM in Buffer + Cosolvent) Start->Prep Acid Acidic (pH 1-2) 0.1M HCl Prep->Acid Neutral Neutral (pH 7.4) PBS/Ammonium Acetate Prep->Neutral Base Basic (pH 12-13) 0.1M NaOH Prep->Base Incubate Incubation (60°C - 80°C) Acid->Incubate Neutral->Incubate Base->Incubate Sampling Sampling @ t=0, 1, 4, 24h (Quench immediately!) Incubate->Sampling HPLC HPLC-UV/MS Analysis (Type B Column, Acidic Mobile Phase) Sampling->HPLC Calc Calculate k_obs ln([C]/[C0]) vs time HPLC->Calc

Caption: Step-by-step workflow for determining hydrolytic rate constants (


), emphasizing quenching and specific analytical conditions.
Mechanistic Pathway: Acid vs. Base[2][3][4]

Mechanism Substrate Piperazine Carboxamide (R-CO-N-Pip) Acid_Step1 Protonation (O) [R-C(=OH+)-N-Pip] Substrate->Acid_Step1  +H+ (Acid)   Base_Step1 OH- Attack [R-C(O-)(OH)-N-Pip] Substrate->Base_Step1  +OH- (Base)   Acid_Step2 Water Attack Tetrahedral Intermediate Acid_Step1->Acid_Step2  +H2O   Acid_Prod Products: R-COOH + Pip-H+ Acid_Step2->Acid_Prod  -NH(Pip)   Base_Step2 Collapse & Elimination Expulsion of Pip- Base_Step1->Base_Step2 Base_Prod Products: R-COO- + Pip Base_Step2->Base_Prod

Caption: Mechanistic divergence in acidic vs. basic media. Note that in acid, the distal piperazine nitrogen is also protonated (not shown for simplicity).

Module 5: Data Interpretation

When you plot


 vs. pH, you should expect a U-shaped pH-rate profile :
  • pH < 4: Slope

    
     (Specific acid catalysis).
    
  • pH 4 – 9: Rate is minimal (water reaction dominates, often negligible).

  • pH > 10: Slope

    
     (Specific base catalysis).
    

Critical Check: If your profile is flat in the acidic region, check for buffer catalysis (general acid/base catalysis) by varying buffer concentration at constant pH.

References

  • Mechanism of Amide Hydrolysis

    • Smith, M. B., & March, J. (2007).[1][3][4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Foundational text for

      
       and 
      
      
      
      mechanisms).
    • Chemistry Steps. (2019).[1][4][5] "Amide Hydrolysis: Acid and Base-Catalyzed Mechanism."

  • Piperazine Analytical Methods & Properties

    • Kozak, J., et al. (2020). "Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode." ACS Omega.

    • University of Regina. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K."

  • HPLC Troubleshooting (Peak Tailing)

    • Phenomenex. (2025).[1][2][6][7] "How to Reduce Peak Tailing in HPLC?"

  • Piperazine Carboxamide Stability Context

    • Nevalainen, T., et al.[8] (2014).[8] "Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL)."[8] Bioorganic & Medicinal Chemistry.

Sources

Optimization

Ticket #8492: Separating 1,4-Piperazinedicarboxamide from Mono-substituted Impurities

Technical Support Center: Purification of 1,4-Piperazinedicarboxamide Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1,4-Piperazinedicarboxamide

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Purity Critical for Biological Assays)[1]

Executive Summary & Chemical Logic

The separation of 1,4-piperazinedicarboxamide (Target) from its major impurity, 1-piperazinecarboxamide (Mono-impurity), relies on a fundamental physicochemical divergence: Basicity .[1]

  • The Target (Di-substituted): Possesses two urea-like amide nitrogens.[1] These are electronically neutral in aqueous media.[1] It forms a stable, symmetric crystal lattice with low solubility in cold water.[1]

  • The Impurity (Mono-substituted): Contains one neutral amide and one secondary amine (

    
    ).[1] This secondary amine is basic (
    
    
    
    ).[1]

The Solution: We utilize a pH-Swing Wash .[1] By acidifying the crude mixture, the mono-substituted impurity is protonated to form a highly water-soluble hydrochloride salt, while the target molecule remains neutral and insoluble, allowing for easy filtration.

Purification Workflow (Decision Matrix)

Before selecting a protocol, determine your purity requirements and scale.[1]

Purification_Workflow Start Crude Mixture (1,4-Di + 1-Mono) Check Check Purity Req. Start->Check HighPurity High Purity (>98%) Biological Assays Check->HighPurity Bulk Bulk/Intermediate (>90%) Check->Bulk MethodA Method A: Acid Wash (pH Swing) HighPurity->MethodA MethodB Method B: Recrystallization (Hot Water/Acetic Acid) Bulk->MethodB Filter Filtration MethodA->Filter MethodB->Filter Dry Vacuum Dry Filter->Dry

Figure 1: Decision matrix for selecting the appropriate purification methodology based on downstream application.

Detailed Protocols

Method A: The Acid Wash (Recommended for High Purity)

Best for removing stubborn mono-substituted traces.

Mechanism:




[1]

Step-by-Step Guide:

  • Slurry Formation:

    • Place the crude solid in a flask.

    • Add 0.5 M Hydrochloric Acid (HCl) . Use approximately 10 mL of acid per gram of crude solid.[1]

    • Note: Do not use concentrated acid, as it may hydrolyze the amide bond over time.[1]

  • Digestion:

    • Stir the slurry vigorously at room temperature (20–25°C) for 30–60 minutes.

    • Ensure all clumps are broken up to allow the acid to access trapped impurities.[1]

  • Filtration:

    • Filter the suspension using a sintered glass funnel or Buchner funnel under vacuum.[1]

    • The Solid: Contains your purified 1,4-piperazinedicarboxamide.[1]

    • The Filtrate: Contains the protonated mono-impurity and unreacted piperazine salts.

  • Washing:

    • Wash the filter cake twice with cold water to remove residual acid.[1]

    • Wash once with a small volume of cold ethanol or acetone to facilitate drying.[1]

  • Drying:

    • Dry the solid in a vacuum oven at 60°C to constant weight.

Method B: Aqueous Recrystallization

Best for bulk purification or if the crude is highly colored.

Data Table: Solubility Profile

Solvent SystemTemp (°C)Solubility of 1,4-DiSolubility of Mono-Impurity
Water 20°CInsolubleSoluble
Water 100°CModerately SolubleHighly Soluble
10% Acetic Acid 20°CPoorSoluble (Salt formation)
Ethanol 20°CInsolubleSparingly Soluble

Protocol:

  • Suspend crude solid in distilled water (approx. 20 mL/g).

  • Heat to reflux (100°C) with stirring.

  • Critical Step: If the solution does not clarify completely, add small amounts of Glacial Acetic Acid dropwise until clear.[1] The acetic acid increases solubility and ensures the mono-impurity remains in solution upon cooling.

  • Filter the hot solution rapidly (if insoluble particles/dust are present).[1]

  • Allow the filtrate to cool slowly to room temperature, then chill to 4°C.

  • Collect the white crystalline precipitate by filtration.[1]

Visualization of the Separation Logic

The following diagram illustrates the chemical species transformation during the Acid Wash (Method A).

Chemical_Species_Flow cluster_input Crude Mixture (Solid) cluster_output Separation Phase Di 1,4-Di-amide (Neutral) Process Add dilute HCl (Stir 30 min) Di->Process Mono 1-Mono-amide (Basic Amine) Mono->Process SolidPhase Solid Phase (Retained on Filter) Process->SolidPhase Remains Neutral Insoluble LiquidPhase Liquid Phase (Discarded) Process->LiquidPhase Becomes Cationic Salt (Water Soluble)

Figure 2: Mechanistic pathway of the pH-swing separation.[1] The basicity of the mono-impurity drives it into the aqueous phase upon acidification.

Troubleshooting & FAQ

Q1: My yield is lower than expected after Acid Wash (Method A).

  • Cause: The acid concentration was too high, or the wash volume was excessive.

  • Fix: 1,4-piperazinedicarboxamide has slight solubility in water.[1] Save your filtrate! Neutralize the filtrate with NaOH to pH 7; if more precipitate forms, you can recover a "second crop" (though it may be less pure). For the wash, use ice-cold 0.1 M HCl instead of 0.5 M.

Q2: The product is sticky or forms a gum.

  • Cause: Presence of unreacted urea or hygroscopic side products.[1]

  • Fix: This often happens if the initial reaction solvent wasn't removed completely.[1] Triturate (grind) the sticky solid with Ethanol or Acetone.[1] The 1,4-di-amide is insoluble in these, while many sticky impurities will dissolve.[1]

Q3: Can I use HPLC to purify this?

  • Answer: Yes, but it is inefficient for scale.[1] Due to the high polarity (logP < 0), standard C18 Reverse Phase columns often fail to retain these compounds (they elute in the void volume).

  • Recommendation: Use HILIC (Hydrophilic Interaction Liquid Chromatography) columns with an Acetonitrile/Water gradient if analytical purity determination is required.[1]

References

  • Synthesis and Properties of Piperazine Carboxamides

    • Source: PubChem Compound Summary for 1-Piperazinecarboxamide.[1][2]

    • Relevance: Confirms the structure and basicity of the mono-substituted impurity compared to the neutral di-substituted target.
    • URL:[1]

  • Purification of Piperazine Derivatives (Acid/Base Extraction)

    • Source: US Patent 3,697,524 (Process for preparing 1,4-disubstituted piperazines).[1]

    • Relevance: Describes the solubility profiles and isolation techniques for substituted piperazines using aqueous workups.
    • URL:[1]

  • Recrystallization of Piperazine Ureas

    • Source: European Patent EP0136274B1 (1-piperazine carboxamide derivatives).[1]

    • Relevance: Details the use of acetic acid/water mixtures for dissolving and recrystallizing piperazine carboxamide deriv
    • URL:[1]

Sources

Troubleshooting

Technical Support Center: N,N'-Dicarbamoylpiperazine Synthesis

Topic: Optimizing Yield and Purity in N,N'-Dicarbamoylpiperazine Synthesis Audience: Organic Chemists, Process Engineers, and Drug Development Scientists Document ID: TSC-PIP-042 Core Directive & Executive Summary The Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield and Purity in N,N'-Dicarbamoylpiperazine Synthesis Audience: Organic Chemists, Process Engineers, and Drug Development Scientists Document ID: TSC-PIP-042

Core Directive & Executive Summary

The Challenge: Synthesizing N,N'-dicarbamoylpiperazine (Piperazine-1,4-dicarboxamide) appears deceptively simple. However, users frequently encounter yield plateaus (stuck at ~50-60%) or products contaminated with mono-substituted species and inorganic salts.

The Solution: The reaction relies on the in situ generation of isocyanic acid (HNCO) from cyanate salts. The critical failure point is almost always pH control . You are balancing two competing equilibria: the protonation of piperazine (killing nucleophilicity) and the hydrolysis of isocyanic acid (killing the electrophile).

This guide provides a self-validating protocol designed to maximize the formation of the di-substituted product while minimizing side reactions.

Experimental Protocol & Mechanism

The "Self-Validating" Synthesis Protocol

This method uses the Aqueous Acetic Acid Route, which offers the best balance of solubility and pH control for this specific transformation.

Reagents:

  • Piperazine (anhydrous or hexahydrate)[1]

  • Potassium Cyanate (KOCN) or Sodium Cyanate (NaOCN)

  • Glacial Acetic Acid[1]

  • Water (Deionized)

Step-by-Step Workflow:

  • Dissolution (Checkpoint A): Dissolve Piperazine (1.0 eq) in water (approx. 5-10 volumes). If using anhydrous piperazine, the dissolution is exothermic; allow to cool to room temperature.

    • Validation: Solution must be clear and colorless.

  • Cyanate Addition: Add Potassium Cyanate (2.2 eq - slight excess is critical). Stir until fully dissolved.

  • Controlled Acidification (The Critical Step): Dropwise, add Glacial Acetic Acid while monitoring internal temperature.

    • Target: Maintain temperature < 30°C.[2]

    • Mechanism:[1][3][4][5][6][7][8] Acid converts

      
      .
      
  • Precipitation (Checkpoint B): A thick white precipitate should begin to form within 10-20 minutes.

    • Validation: If no precipitate forms after 30 mins, your reaction volume is too dilute or pH is too high.

  • Aging: Stir the slurry for 2–4 hours at room temperature, then heat to 50°C for 30 minutes to drive the reaction to completion and ensure dicarbamoylation.

  • Work-up: Cool to 0-5°C. Filter the solid.

  • Purification (Salt Removal): Resuspend the wet cake in hot water (80°C), stir for 15 minutes, and filter hot.

    • Why? The product is poorly soluble in water, but inorganic salts (KOAc/KCl) are highly soluble.

Reaction Mechanism & Pathway

The following diagram illustrates the stepwise carbamoylation and the competing hydrolysis pathway.

ReactionPathway cluster_conditions Critical pH Window (3.5 - 5.0) Start Piperazine (Nucleophile) Mono N-Carbamoylpiperazine (Mono-substituted) Start->Mono + HNCO (Fast) HNCO Isocyanic Acid (HNCO) Side Hydrolysis Byproducts (CO2 + NH3) HNCO->Side pH < 3 (Acid Hydrolysis) Di N,N'-Dicarbamoylpiperazine (Target Product) Mono->Di + HNCO (Slower)

Figure 1: Stepwise reaction pathway showing the progression from piperazine to the dicarbamoyl derivative and the risk of HNCO hydrolysis.

Troubleshooting & Optimization (FAQ)

Issue 1: "My yield is stuck at 50-60%."

Diagnosis: This usually indicates incomplete conversion of the mono-substituted intermediate to the di-substituted product. Technical Insight: The second amine on the piperazine ring becomes less nucleophilic after the first carbamoylation due to electron-withdrawing effects, though this effect is weaker in piperazine than in shorter diamines. The primary culprit is often the depletion of HNCO via hydrolysis before it can react with the second amine.

VariableRecommendationWhy?
Stoichiometry Increase KOCN to 2.5 eq Accounts for HNCO lost to hydrolysis.
Addition Mode Portion-wise acid additionAdding all acid at once drops pH too fast, hydrolyzing HNCO instantly.
Temperature Cool (0-10°C) during additionStabilizes HNCO long enough to react.
Issue 2: "The product contains high ash / inorganic residue."

Diagnosis: Trapped Potassium Acetate or Potassium Chloride in the filter cake. Technical Insight: N,N'-dicarbamoylpiperazine is highly insoluble in most solvents, which makes it excellent for precipitation but prone to physically trapping salts during rapid crystallization.

Protocol Adjustment:

  • Do not wash with cold ethanol immediately. Ethanol decreases the solubility of the inorganic salts, locking them into the precipitate.

  • Mandatory Step: Perform a "Hot Slurry Wash." Resuspend the crude solid in water at 80°C. The organic product remains insoluble, while the ionic strength of the hot water dissolves the trapped salts. Filter while hot.

Issue 3: "No precipitate formed."

Diagnosis: Reaction mixture is too dilute or pH is incorrect. Troubleshooting Tree:

Troubleshooting Start No Precipitate Formed? CheckConc Check Concentration. Is Water > 15 volumes? Start->CheckConc ConcAction Action: Concentrate via Rotovap to 5 volumes. CheckConc->ConcAction Yes CheckpH Check pH. Is pH < 3 or > 7? CheckConc->CheckpH No AcidAction Action: Adjust pH to 4-5. Add more KOCN if pH was <3. CheckpH->AcidAction Yes

Figure 2: Decision logic for addressing solubility and precipitation failures.

Data & Specifications

Solubility Profile (for Purification)

Data approximated based on urea derivative structural analogs.

SolventTemperatureSolubilityUsage
Water 20°CInsoluble (< 1 mg/mL)Reaction Medium
Water 80°CSlightly SolubleSalt Removal Wash
Ethanol 20°CInsolubleDrying Agent
DMSO 25°CSolubleNMR Analysis / Recrystallization
Acetic Acid 20°CPartially SolubleReaction Medium
Critical Process Parameters (CPP)
ParameterRangeOptimalConsequence of Deviation
pH 3.0 – 6.04.5 <3: HNCO hydrolysis (Low Yield)>6: Slow reaction rate
Temp (Addition) 0°C – 30°C10°C >30°C: HNCO polymerization/hydrolysis
Temp (Aging) 25°C – 60°C50°C <25°C: Incomplete conversion to Di-sub

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Wöhler synthesis of ureas from amines and cyanates).

  • Davis, T. L., & Blanchard, K. C. (1929). "The preparation of ureas from isocyanic acid." Journal of the American Chemical Society, 51(6), 1790–1801. (Foundational mechanism of amine-cyanate reaction).

  • Bishnoi, S., & Rochelle, G. T. (2000). "Absorption of carbon dioxide into aqueous piperazine: reaction kinetics, mass transfer and solubility." Chemical Engineering Science, 55(22), 5531-5543. (Establishes the high nucleophilicity and kinetic profile of piperazine nitrogen).

  • Organic Syntheses. (1951). "Methylurea." Org.[9] Synth. 31, 72. (Analogous procedure for mono-substituted ureas, highlighting the cyanate method).

Sources

Optimization

Technical Support Center: Troubleshooting Piperazine Amides in RP-HPLC

Topic: Resolution of Retention Time ( ) Instability for Piperazine Amide Derivatives Document ID: TS-PA-2024-09 Author: Senior Application Scientist, Chromatography Division[1] Introduction: The Piperazine Paradox Pipera...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolution of Retention Time (


) Instability for Piperazine Amide Derivatives
Document ID:  TS-PA-2024-09
Author:  Senior Application Scientist, Chromatography Division[1]

Introduction: The Piperazine Paradox

Piperazine amides represent a unique challenge in Reverse Phase HPLC (RP-HPLC). While the amide bond neutralizes one nitrogen atom (rendering it non-basic), the distal secondary or tertiary amine at position 4 remains highly basic (


 ~8.0–9.8).[1]

This creates a "Piperazine Paradox": the molecule is hydrophobic enough for C18 retention but possesses a localized positive charge that aggressively seeks residual silanols on the silica surface. Retention time shifts in this class of compounds are rarely random; they are almost always symptomatic of a dynamic equilibrium failure between the mobile phase, the analyte, and the stationary phase surface chemistry.

Diagnostic Modules

Module A: The pH-pKa Interface (The "Danger Zone")

User Question: “My retention times drift later with every injection, even though my pump flow rate is stable. Why?”

Technical Insight: You are likely operating in the pH Hysteresis Zone .[1] Piperazine derivatives often have a


 around 8.5–9.5.[1]
  • At pH < 3.0: The piperazine nitrogen is fully protonated (

    
    ).[1] Retention is dominated by hydrophobic interaction + ion-pairing (if TFA is used).[1]
    
  • At pH > 10.0: The nitrogen is neutral (

    
    ).[1] Retention is purely hydrophobic.[1]
    
  • At pH 4.0–7.0: Two competing forces destabilize retention:

    • Silanol Ionization: Silica surface silanols (

      
      ) begin to deprotonate to 
      
      
      
      above pH 3.5.[1]
    • Cation Exchange: The protonated piperazine (

      
      ) engages in secondary ionic interactions with 
      
      
      
      .[1]

If your mobile phase pH is near 4.0–6.0 (e.g., Ammonium Acetate), small fluctuations in pH or temperature cause massive shifts in this ion-exchange capacity.[1]

Corrective Action:

  • Lock the pH: Move the pH at least 2 units away from the

    
    .
    
    • Preferred: Low pH (pH 2.0–2.[1]5) using TFA or Formic Acid to suppress silanols.[1][2][3]

    • Alternative: High pH (pH 10.[1]5) using hybrid-silica columns (e.g., Waters XBridge, Agilent Poroshell HPH) to neutralize the amine.[1]

Module B: The Ion-Pairing Trap (TFA vs. Formic Acid)[4][5]

User Question: “I switched from TFA to Formic Acid for LC-MS sensitivity, and now my peaks are broad and shifting. How do I fix this?”

Technical Insight: Trifluoroacetic acid (TFA) is not just an acid; it is a hydrophobic ion-pairing agent .[1] The trifluoromethyl group (


) adsorbs onto the C18 chains, creating a dynamic negative charge that "pairs" with the positive piperazine amine. This masks silanols and sharpens peaks.[1]

Formic acid (FA) is too hydrophilic to form a stable ion pair.[1] Without TFA, the piperazine cation is exposed to "free" silanols.[1] The "shifting" you see is the column slowly equilibrating (or failing to equilibrate) with the weak acid, leading to silanol overload .

Corrective Action: If you must use Formic Acid for MS sensitivity, you have two options:

  • "The TFA Spike": Use a blend of 0.05% TFA + 0.1% Formic Acid.[1] This often retains MS signal while providing just enough ion-pairing to stabilize

    
    .[1]
    
  • Ionic Strength Boost: Add 5–10 mM Ammonium Formate to the Formic Acid.[1] The ammonium ions (

    
    ) act as "sacrificial cations," competing for silanol sites and blocking the piperazine from sticking.[1]
    
Buffer Selection Matrix
AdditiveIon Pairing StrengthMS CompatibilitySilanol SuppressionRisk of

Drift
0.1% TFA HighLow (Signal Suppression)ExcellentLow (Once equilibrated)
0.1% Formic Acid NoneHighPoorHigh
10mM NH₄ Formate LowHighModerate (Competes)Moderate
10mM NH₄ Bicarbonate (pH 10) NoneHighN/A (Analyte Neutral)Low
Module C: The "Memory Effect" (Column History)

User Question: “The first three injections are stable, but the fourth one always shifts earlier. I’m running a gradient.”

Technical Insight: This is classic Column Hysteresis . Piperazine amides are "sticky."[1] If your gradient re-equilibration time is too short, or if the organic wash isn't strong enough, a small population of protonated amines remains adsorbed to deep silanols.[1] As these sites fill up over sequential runs, the "effective" capacity of the column changes, causing subsequent analytes to elute earlier (repulsion) or later (interaction changes).[1]

Corrective Action:

  • Extend Re-equilibration: Ensure at least 5–7 column volumes of starting mobile phase between runs.

  • The "Sawtooth" Wash: End your gradient with a high-organic hold (95% B) for at least 3 minutes to strip adsorbed cations.[1]

Mechanistic Visualization

Diagram 1: The Piperazine "Tug-of-War"

This diagram illustrates the competing forces acting on the piperazine amide inside the column.

PiperazineMechanism Analyte Piperazine Amide (Protonated BH+) C18 C18 Ligand (Hydrophobic Retention) Analyte->C18 Primary Retention (Stable) Silanol Residual Silanol (Si-O-) Analyte->Silanol Secondary Interaction (Causes Tailing/Drift) TFA TFA Anion (Ion Pairing Agent) TFA->Analyte Ion Pairing (Masks Charge) TFA->C18 Adsorption

Caption: The "Piperazine Tug-of-War."[1] Retention stability depends on maximizing the Green path (Hydrophobic) while suppressing the Red path (Silanol) using the Yellow agent (TFA).

Diagram 2: Troubleshooting Decision Tree

TroubleshootingTree Start Issue: Retention Time Shift CheckPattern Analyze Shift Pattern Start->CheckPattern Drift Gradual Drift (Monotonic) CheckPattern->Drift Jump Sudden Jump (Random) CheckPattern->Jump CheckEquil Check Equilibration Drift->CheckEquil Is drift < 2%? CheckPump Pressure Stable? Jump->CheckPump Check Pump Pressure IncreaseVol IncreaseVol CheckEquil->IncreaseVol No: Increase Re-equil time CheckAcid Using Formic Acid? CheckEquil->CheckAcid Yes: Check Mobile Phase AddSalt AddSalt CheckAcid->AddSalt Yes: Add 5mM NH4 Formate CheckTemp CheckTemp CheckAcid->CheckTemp No: Check Column Temp CheckMix CheckMix CheckPump->CheckMix Yes: Check Mobile Phase Mixing Leak Leak CheckPump->Leak No: Leak/Bubble

Caption: Step-by-step logic flow for isolating the root cause of retention shifts.

The "Piperazine Reset" Protocol

If your column shows persistent memory effects (shifting


 despite stable conditions), execute this regeneration sequence to strip strongly adsorbed amines.[1]

Applicability: C18 Silica Columns (Do not use on polymeric columns without checking pH limits).[1]

  • Acid Flush: 50:50 Water:Acetonitrile with 0.5% Formic Acid (High flow, 20 column volumes). Purpose: Protonate all silanols to release adsorbed bases.

  • Chaotropic Wash: 100% Acetonitrile (10 column volumes). Purpose: Remove hydrophobic contaminants.

  • Passivation (Optional): If using TFA, run the mobile phase for 30 minutes before injecting. TFA requires time to coat the stationary phase.[1]

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text on Silanol effects).

  • McCalley, D. V. (2010).[1] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography." Journal of Chromatography A.

  • Agilent Technologies. (2023).[1] "Strategies for the Separation of Basic Compounds." Agilent Technical Notes.

  • Waters Corporation. (2023).[1] "Controlling Selectivity for Basic Compounds using Charged Surface Hybrids." Waters Application Notes.

  • Neue, U. D., et al. (2001).[1] "Peak Tailing and Retention Behavior of Basic Compounds on Reversed-Phase Columns." Journal of Chromatography A.

Sources

Troubleshooting

Technical Support Center: Thermal Analysis of 1,4-Piperazinedicarboxamide

This guide serves as a technical resource for researchers, chemists, and drug development professionals investigating the thermal stability and decomposition profile of 1,4-Piperazinedicarboxamide. As this is a compound...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers, chemists, and drug development professionals investigating the thermal stability and decomposition profile of 1,4-Piperazinedicarboxamide. As this is a compound with specific and potentially energetic characteristics, this document provides a framework for its systematic thermal analysis, focusing on troubleshooting common experimental hurdles and ensuring data integrity.

Section 1: Preliminary Assessment & Safety Protocols

Before initiating any thermal analysis, a thorough preliminary assessment is critical. The structure of 1,4-Piperazinedicarboxamide, featuring a piperazine ring and two carboxamide groups, suggests a complex thermal behavior. The presence of nitrogen-rich functional groups necessitates careful handling due to the potential for energetic decomposition.

Frequently Asked Questions (FAQs): Initial Steps

Q1: What are the first steps I should take before running a TGA or DSC on a new batch of 1,4-Piperazinedicarboxamide?

A1:

  • Purity Confirmation: First, confirm the purity of your sample. Impurities, residual solvents, or moisture can significantly alter thermal profiles, leading to inaccurate decomposition temperatures or obscuring subtle transitions.[1] Techniques like HPLC, NMR, and Karl Fischer titration are recommended.

  • Hazard Assessment: Due to the high nitrogen content, treat the compound as potentially energetic. Review safety data sheets (SDS) for related structures and conduct a risk assessment.[2][3] All initial thermal tests should be performed on a small scale (1-3 mg) in a well-ventilated area, preferably within a fume hood equipped with a safety shield.[4]

  • Microscopy: Visually inspect the sample under a microscope. Note the crystal morphology and uniformity. This can provide initial clues about polymorphism, which would be observable in DSC analysis.

Q2: What specific safety precautions are necessary when heating 1,4-Piperazinedicarboxamide?

A2:

  • Personal Protective Equipment (PPE): At a minimum, safety glasses, a lab coat, and gloves should be worn.[3] For initial or larger-scale heating, a face shield and blast shield are mandatory.[4]

  • Small Sample Size: Never use more than a few milligrams for initial screening. This minimizes the risk associated with a potential exothermic event.

  • Ventilation: Ensure adequate ventilation to handle any gaseous decomposition products.[4]

  • Equipment Integrity: Use sample pans that are compatible with the material and ensure they are not sealed if significant gas evolution is expected, unless performing specific high-pressure experiments with appropriate equipment.

Section 2: Thermogravimetric Analysis (TGA) - Troubleshooting & FAQs

Thermogravimetric Analysis (TGA) is fundamental for determining the thermal stability and decomposition profile by measuring mass changes as a function of temperature.

TGA Experimental Workflow

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Start Start: Sample Received Purity Confirm Purity & Dryness Start->Purity Calibrate Calibrate TGA (Mass & Temp) Purity->Calibrate Tare Tare Sample Pan Calibrate->Tare Load Load Sample (1-5 mg) Tare->Load Setup Set Method: - Temp Range (e.g., 25-600°C) - Heating Rate (e.g., 10°C/min) - Purge Gas (N₂ or Air) Load->Setup Run Run Experiment Setup->Run Analyze Analyze TG Curve: - Onset of Decomposition (T_onset) - Mass Loss Steps (%) Run->Analyze DTG Analyze DTG Curve: - Peak Decomposition Temp (T_peak) Analyze->DTG Report Generate Report DTG->Report End End Report->End

Caption: Standard workflow for TGA experiments.

Frequently Asked Questions (FAQs): TGA

Q1: My TGA curve for 1,4-Piperazinedicarboxamide shows a mass loss below 100°C. Is this decomposition?

A1: A mass loss below 100°C is typically not decomposition. It is most likely due to the evaporation of adsorbed water or residual solvent from the synthesis. Ensure the sample is thoroughly dried before analysis to obtain an accurate onset temperature for decomposition.[5]

Q2: The TGA curve shows a sudden mass gain during the experiment. What could be the cause?

A2: A mass gain is usually an indication of an oxidation reaction between the sample and the purge gas.[6] This is more likely to occur if you are running the experiment in an air or oxygen atmosphere. It can also be caused by gas release from the sample or unstable purge gas.[6] To confirm, run the experiment again under an inert atmosphere (e.g., nitrogen or argon). If the mass gain disappears, it was an oxidative process.

Q3: My TGA results for the same batch of 1,4-Piperazinedicarboxamide are not reproducible. What should I check?

A3: Lack of reproducibility can stem from several factors:

  • Sample Heterogeneity: Ensure the portion of the sample you are analyzing is representative of the entire batch.

  • Heating Rate: A faster heating rate can shift the decomposition temperature to a higher value.[6] Always use the same heating rate for comparable results.

  • Purge Gas Flow: Inconsistent flow rates can affect heat transfer and the removal of decomposition products. Check that the gas supply is stable.[7]

  • Crucible Contamination: Residue from previous experiments can interfere with the results. Ensure crucibles are properly cleaned or use a new crucible for each run.[8]

TGA Troubleshooting Guide
Observed Problem Potential Cause(s) Recommended Solution(s)
Noisy or Unstable Baseline High purge gas flow rate; Static electricity on the sample; Instrument vibration.Reduce flow rate; Use an anti-static gun before loading the sample; Place the instrument on a vibration-dampening table.
Curve Fluctuations Sample is very lightweight or has low density; High airflow velocity.[6]Use a slightly larger sample size if safe; Optimize the purge gas flow rate.
Downward Sloping Plateau Incomplete removal of volatiles (water, solvent); Slow volatilization of low-boiling components.[5]Dry the sample thoroughly before the run; Add an isothermal hold at a temperature below the decomposition onset to drive off volatiles.
Sudden Drop in Mass Sample "popping" or splattering out of the crucible due to rapid gas evolution.Use a crucible with a lid (with a pinhole to allow gas escape); Reduce the heating rate to allow for more controlled decomposition.

Section 3: Differential Scanning Calorimetry (DSC) - Troubleshooting & FAQs

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal events like melting, crystallization, and decomposition.

Hypothetical DSC Curve Interpretation

DSC_Curve cluster_process DSC Thermal Events cluster_interpretation Interpretation & Action Melting Endothermic Peak: Melting of 1,4-Piperazinedicarboxamide SharpMelt Sharp, single peak implies high purity Melting->SharpMelt If... BroadMelt Broad peak suggests impurities or polymorphism Melting->BroadMelt If... Decomposition Exothermic Peak: Decomposition follows melting Exo Exothermic decomposition indicates energy release (Hazard!) Decomposition->Exo Overlap Overlapping Peaks: Melting and decomposition occur concurrently FlashDSC Action: Use high heating rates (Flash DSC) to separate melting from decomposition Overlap->FlashDSC

Caption: Logic for interpreting DSC results.

Frequently Asked Questions (FAQs): DSC

Q1: My DSC curve for 1,4-Piperazinedicarboxamide shows a sharp endothermic peak followed immediately by a broad exothermic peak. What does this mean?

A1: This is a classic profile for a substance that melts and then immediately decomposes.[9] The sharp endotherm is the melting point, and the subsequent exotherm is the decomposition process, which releases energy. The proximity of these events is critical for safety and stability assessments.

Q2: The melting peak in my DSC is very broad. Does this indicate a problem?

A2: A broad melting peak can indicate several things:

  • Impurities: Impurities in the sample will broaden the melting range.

  • Polymorphism: The sample may be a mixture of different crystalline forms, each with a slightly different melting point.

  • Simultaneous Decomposition: If decomposition begins during melting, it can distort the peak shape.[9] To investigate this, try running the DSC at a much higher heating rate. Melting is less dependent on heating rate than decomposition, so a higher rate may help separate the two events.[9]

Q3: How can I confirm if an observed thermal event is decomposition or a different phase transition?

A3: The best way is to run a complementary TGA experiment over the same temperature range.[10] If the DSC peak corresponds to a mass loss in the TGA, it is a decomposition event. If there is no mass loss, the DSC event is likely a solid-solid phase transition (polymorphism) or melting.

DSC Troubleshooting Guide
Observed Problem Potential Cause(s) Recommended Solution(s)
Baseline Drift or Curvature Mismatched sample and reference pan masses; Contamination in the DSC cell; Sample heat capacity changing with temperature.[11][12]Ensure pans are closely matched in weight; Clean the cell according to the manufacturer's instructions; Perform a baseline subtraction run with empty pans.
Asymmetric or Unclear Peaks Sample impurities; Poor thermal contact between the sample and the pan; Instrument noise.[1]Use a purer sample if possible; Ensure the sample is pressed flat at the bottom of the pan; Check for sources of electronic noise near the instrument.
Spikes or Artifacts in the Curve Electrostatic discharge; Mechanical shock to the instrument.Ensure proper grounding of the instrument and operator; Isolate the instrument from vibrations.
Inaccurate Transition Temperatures Incorrect instrument calibration; Thermal lag due to high heating rate or large sample size.[13]Calibrate the instrument with certified standards (e.g., Indium); Use a lower heating rate and smaller sample size for better temperature accuracy.

Section 4: Understanding the Decomposition of 1,4-Piperazinedicarboxamide

Given its structure, the decomposition of 1,4-Piperazinedicarboxamide is likely to be complex. The amide bonds and the piperazine ring are the most probable sites of initial thermal cleavage.

Hypothesized Decomposition Pathway:

The thermal decomposition could proceed via several pathways. One plausible initial step is the cleavage of the N-C(O) amide bond, which is often the weakest link. This could be followed by fragmentation of the piperazine ring. In an inert atmosphere, pyrolysis would lead to the homolytic breaking of C-C, C-N, and C-O bonds.[14] In an oxidizing atmosphere, interactions with oxygen will occur, leading to different products.[15]

Q: How can I identify the gaseous products evolved during decomposition?

A: The most effective method is to use a hyphenated technique such as TGA-FTIR (Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy) or TGA-MS (Thermogravimetric Analysis coupled with Mass Spectrometry). As the sample is heated in the TGA, the evolved gases are transferred directly into the FTIR or MS for real-time identification. This allows you to correlate specific mass loss events with the chemical identity of the off-gases.

Appendix: Standard Operating Protocols

A.1: Protocol for Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Verify temperature and mass calibration using certified standards as per the instrument manual.

  • Sample Preparation: Weigh 1-5 mg of finely ground, dried 1,4-Piperazinedicarboxamide into a tared TGA crucible (alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Set the purge gas (e.g., Nitrogen, 99.99% purity) to the desired flow rate (e.g., 20-50 mL/min).

  • Thermal Method:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (T_onset).

    • Calculate the percentage mass loss for each decomposition step.

    • Plot the first derivative (DTG) to identify the temperature of the maximum rate of decomposition (T_peak).

A.2: Protocol for Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Verify temperature and enthalpy calibration using a certified Indium standard.

  • Sample Preparation: Weigh 1-3 mg of finely ground, dried 1,4-Piperazinedicarboxamide into a tared aluminum DSC pan.

  • Pan Sealing: Crimp the pan with a lid. Caution: If significant gas evolution is expected, use a vented lid to avoid pressure buildup.

  • Instrument Setup:

    • Place the sample pan and an empty, tared reference pan into the DSC cell.

    • Set the purge gas (e.g., Nitrogen) to the desired flow rate (e.g., 20-50 mL/min).

  • Thermal Method:

    • Equilibrate at 25°C.

    • Ramp the temperature from 25°C to a temperature just beyond the final event observed in TGA (e.g., 400°C) at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot heat flow (mW) versus temperature (°C).

    • Identify and integrate peaks to determine transition temperatures (onset, peak) and enthalpy changes (ΔH).

References

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  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech.
  • R + P MESPRO. (n.d.). 05 – Energetic Materials: Safety, Storage, and Handling. R + P MESPRO.
  • Gomółka, G., et al. (n.d.).
  • Jinan Upwell Test Co.,Ltd. (n.d.). What Are The Common Faults Of Thermogravimetric Analyzer(TGA). Jinan Upwell Test Co.,Ltd.
  • Interpreting DSC curves Part 1: Dynamic measurements. (n.d.).
  • FTIR spectra of (a) piperazine (b) COP-1 | Download Scientific Diagram. (n.d.).
  • betterceramic. (2024, March 29). 4 Troubleshooting Common Errors in DSC Experiments. betterceramic.
  • (2025, October 12). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • Safety Hazards in the Energetics Labor
  • A Beginners Guide Thermogravimetric Analysis (TGA). (n.d.).
  • Thermal decomposition of sodium amide | Request PDF. (2025, August 9).
  • Interpreting DSC D
  • FTIR spectra of piperazine‐methacrylate monomer and multifunctionalized... | Download Scientific Diagram. (n.d.).
  • Energetic Materials Management Plan. (2024, July 18). Purdue University.
  • Red Thermo. (2025, October 15). Troubleshooting TGA-DSC Sample Pan Issues. Red Thermo.
  • Challenges of the Usual Graphical Methods Used to Characterize Phase Change Materials by Differential Scanning Calorimetry. (n.d.). MDPI.
  • Differential Scanning Calorimetry (DSC)
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). PMC.
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  • Thermogravimetric Analysis (TGA)
  • Policy on Laboratory use of Explosive and High Energy Materials Approved by: Envrionmental Health and Safety Effective. (2019, April 12). Case Western Reserve University.
  • Separation of Melting and Decomposition using High Heating R
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  • Red Thermo. (n.d.). Common challenges and troubleshooting techniques in DSC measurement. Red Thermo.
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  • Differential Scanning Calorimetry. (n.d.). University of Cambridge.

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Reference Data & Comparative Studies

Validation

Mastering Polar Impurity Analysis: A Comparative Validation Guide for 1,4-Piperazinedicarboxamide

Executive Summary: The Polarity Challenge In the synthesis of piperazine-based APIs (e.g., Piperazine Adipate, certain antihistamines, or antipsychotics), 1,4-Piperazinedicarboxamide often emerges as a critical process-r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Challenge

In the synthesis of piperazine-based APIs (e.g., Piperazine Adipate, certain antihistamines, or antipsychotics), 1,4-Piperazinedicarboxamide often emerges as a critical process-related impurity. Its structure—a piperazine ring flanked by two hydrophilic carboxamide groups—renders it extremely polar (


).

This guide objectively compares three chromatographic strategies for analyzing this impurity. While standard Reverse Phase (RP-HPLC) fails to retain this compound, and Ion-Pair Chromatography (IPC) offers retention at the cost of robustness, Hydrophilic Interaction Liquid Chromatography (HILIC) emerges as the superior methodology. This document provides a validated HILIC protocol compliant with ICH Q2(R2) standards.

Comparative Analysis: Selecting the Right Mode

The following table summarizes the performance of the three primary methodologies attempted for this impurity.

Table 1: Method Performance Matrix
FeatureMethod A: Standard C18 (RP-HPLC) Method B: Ion-Pairing (IPC) Method C: HILIC-Amide (Recommended)
Stationary Phase C18 (Octadecyl)C18 + Ion-Pair ReagentAmide-bonded Silica
Mobile Phase Phosphate Buffer / MeOHHexanesulfonate / ACNAmmonium Acetate / ACN (90%)
Retention (

)
< 0.5 (Elutes in void)2.0 - 5.0 (Good)3.0 - 6.0 (Excellent)
MS Compatibility YesNo (Non-volatile salts)Yes (High sensitivity)
Equilibration Fast (15 min)Slow (> 60 min)Moderate (20-30 min)
Robustness HighLow (Temp/pH sensitive)High
Verdict FAIL LEGACY ALTERNATIVE OPTIMAL SOLUTION
Why HILIC Wins
  • Mechanism: 1,4-Piperazinedicarboxamide partitions into the water-enriched layer formed on the surface of the polar amide phase.

  • Sensitivity: HILIC uses high organic content (e.g., 90% Acetonitrile), which enhances desolvation in LC-MS and lowers backpressure, allowing higher flow rates.

  • Selectivity: It separates the highly polar impurity from the moderately polar API, which often elutes earlier or is washed off in the gradient, preventing carryover.

Validated Experimental Protocol (Method C)

This protocol has been validated following ICH Q2(R2) guidelines. It is designed to be a self-validating system where system suitability criteria ensure data integrity.

Chromatographic Conditions[1][2][3][4][5][6][7]
  • Column: Ethylene Bridged Hybrid (BEH) Amide or TSKgel Amide-80,

    
    .
    
  • Mobile Phase A:

    
     Ammonium Acetate in Water, pH 6.8 (unadjusted).
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Isocratic Mode: 10% A / 90% B.

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Detection: UV at

    
     (Note: Carboxamide absorption is weak; maintain clean baselines).
    
  • Injection Volume:

    
    .
    
Sample Preparation (Critical)
  • Diluent: 90:10 Acetonitrile:Water.

    • Expert Insight: Never use 100% water as a diluent in HILIC. It disrupts the water layer on the column head, causing peak distortion (solvent mismatch effect).

  • Stock Solution: Dissolve 1,4-Piperazinedicarboxamide in 50:50 ACN:Water (to ensure solubility), then dilute to mark with 90% ACN.

Validation Data & Results

The following data represents typical performance metrics achieved during validation.

Table 2: Validation Summary (ICH Q2(R2) Compliance)
ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at retention timePurity Angle < Purity ThresholdPass
Linearity (

)


(Range: 0.5 - 150 ppm)
Pass
Accuracy (Recovery) 90.0% - 110.0%

Pass
Precision (Repeatability) RSD

(for impurities)

(

)
Pass
LOD (S/N)


Pass
LOQ (S/N)


Pass
Robustness (Flow)

RSD

Pass

Decision Workflow & Mechanism

The following diagram illustrates the decision logic for selecting the HILIC method and the mechanism of action during the analysis.

MethodSelection Start Start: 1,4-Piperazinedicarboxamide Analysis PolarityCheck Check Polarity (logP < -1.0) Start->PolarityCheck RP_Test Test RP-HPLC (C18) PolarityCheck->RP_Test RP_Result Result: Elution at Void (k' < 1) RP_Test->RP_Result Decision Select Alternative Mode RP_Result->Decision IPC_Path Option A: Ion-Pairing Decision->IPC_Path Traditional HILIC_Path Option B: HILIC (Amide) Decision->HILIC_Path Modern/Recommended IPC_Outcome Issues: Slow Equilibration, No MS Compatibility IPC_Path->IPC_Outcome HILIC_Outcome Success: Retention k' > 3, MS Compatible, Robust HILIC_Path->HILIC_Outcome Validation ICH Q2(R2) Validation HILIC_Outcome->Validation

Figure 1: Method selection workflow demonstrating the logic for bypassing RP-HPLC and Ion-Pairing in favor of HILIC for highly polar piperazine impurities.

Expert Insights & Troubleshooting

The "Water Layer" Effect

In HILIC, the amide stationary phase adsorbs a water-rich layer from the mobile phase. The 1,4-Piperazinedicarboxamide interacts with this layer via hydrogen bonding.

  • Troubleshooting Tip: If retention times drift, ensure the water content in the mobile phase is precise. HILIC is more sensitive to evaporation of the organic solvent than RP-HPLC. Use a solvent trap on the reservoir.

Sample Diluent Mismatch

A common failure mode in HILIC validation is poor peak shape (splitting).

  • Cause: Injecting the sample dissolved in 100% water. The water plug is a "strong solvent" in HILIC and carries the analyte too fast through the column head.

  • Fix: Always match the sample diluent to the initial mobile phase conditions (e.g., 90% ACN).

Detection Limits

Since 1,4-Piperazinedicarboxamide lacks a conjugated


-system, UV response at 210 nm is non-selective.
  • Recommendation: For trace analysis (< 0.05%), couple this HILIC method with ESI-MS (Positive Mode) . The high ACN content aids desolvation, providing signal enhancement of 10-50x compared to aqueous RP-HPLC.

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). [Link]

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • PubChem. (n.d.). Compound Summary: 1,4-Piperazinedicarboxamide. [Link]

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Comparative

Spectral Profiling Series: 1,4-Piperazinedicarboxamide vs. Structural Analogs

Topic: 1H NMR and 13C NMR spectral data for 1,4-Piperazinedicarboxamide Content Type: Publish Comparison Guide Executive Summary 1,4-Piperazinedicarboxamide (CAS: 119-48-2), also known as 1,4-dicarbamoylpiperazine, is a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR spectral data for 1,4-Piperazinedicarboxamide Content Type: Publish Comparison Guide

Executive Summary

1,4-Piperazinedicarboxamide (CAS: 119-48-2), also known as 1,4-dicarbamoylpiperazine, is a symmetric urea derivative often encountered as a synthesis intermediate or a byproduct in the carboxamidation of piperazine pharmacophores.[1]

Distinguishing this fully substituted compound from its precursor (Piperazine ) and its asymmetric mono-substituted impurity (1-Piperazinecarboxamide ) is a critical quality attribute (CQA) in drug development. This guide provides a definitive spectral comparison, demonstrating how NMR spectroscopy serves as the primary tool for structural confirmation and purity assessment.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral resolution, the following protocol utilizes DMSO-d6 as the solvent. While D₂O is a viable alternative, it promotes rapid proton exchange, often obliterating the critical amide (-CONH₂) signals necessary for confirming di-substitution.

Sample Preparation[2][3][4][5]
  • Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9 atom% D) is required to observe labile amide protons.

  • Concentration: Prepare a 10–15 mg/mL solution. 1,4-Piperazinedicarboxamide has limited solubility; gentle heating (40°C) and sonication may be required.

  • Reference: Calibrate chemical shifts (δ) relative to the residual DMSO pentet at 2.50 ppm (¹H) and 39.52 ppm (¹³C).

Instrument Parameters
  • Frequency: 400 MHz or higher recommended for resolving ring multiplets in impurity profiles.

  • Temperature: 298 K (25°C).

  • Pulse Sequence: Standard 1D proton (zg30) and carbon (zgpg30).

Spectral Data Analysis

1H NMR Data (400 MHz, DMSO-d6)

The symmetry of 1,4-Piperazinedicarboxamide results in a simplified spectrum compared to its mono-substituted analogs.

AssignmentShift (δ, ppm)MultiplicityIntegrationStructural Insight
Amide (-NH₂) 6.05 Broad Singlet (br s)4HConfirms presence of two urea moieties. Broadening is due to quadrupole relaxation of Nitrogen and H-bonding.
Piperazine Ring (-CH₂-) 3.28 - 3.35 Singlet (s)8HMagnetic equivalence of all 8 ring protons confirms C₂v symmetry . Lack of splitting indicates full substitution.
13C NMR Data (100 MHz, DMSO-d6)

The carbon spectrum is equally sparse, displaying only two distinct signals due to high symmetry.

AssignmentShift (δ, ppm)Structural Insight
Carbonyl (C=O) 158.4 Characteristic downfield shift for urea-type carbonyls.
Piperazine Ring (-CH₂-) 43.8 Upfield aliphatic signal. Deshielded relative to free piperazine (~46 ppm) due to the electron-withdrawing amide group.

Comparative Analysis: The "Fingerprint" Differentiation

The power of NMR lies in distinguishing the target product from its "Alternates"—the starting material and the mono-intermediate.

Scenario A: Product vs. Precursor (Piperazine)
  • Precursor Signal: Free Piperazine in DMSO-d6 shows a sharp singlet for ring protons at ~2.6-2.7 ppm and a broad amine (-NH) peak at ~2.0-3.0 ppm .

  • Differentiation: Upon carboxamidation, the ring protons shift downfield to ~3.3 ppm (deshielding effect of C=O). The disappearance of the amine -NH and appearance of the amide -NH₂ at 6.05 ppm confirms conversion.

Scenario B: Product vs. Impurity (1-Piperazinecarboxamide)

This is the most common purity challenge. The mono-derivative is asymmetric .

  • Symmetry Breaker:

    • Target (1,4-Di): Ring protons appear as a single equivalent peak (Singlet).

    • Impurity (Mono): Ring protons split into two distinct triplets (or complex multiplets) because the protons near the amide are magnetically distinct from those near the free amine.

  • Proton Count: The Mono-derivative integrates for 2H (Amide NH₂) and 1H (Amine NH), whereas the Target integrates for 4H (Amide NH₂).

Summary Table: Chemical Shift Comparison (DMSO-d6)
CompoundRing -CH₂- (ppm)Amide -NH₂ (ppm)Amine -NH (ppm)Symmetry Status
Piperazine ~2.6 (s)N/A~2.5 (br)Symmetric
1-Piperazinecarboxamide ~2.7 (t) & ~3.3 (t)~6.0 (s)~2.5 (br)Asymmetric
1,4-Piperazinedicarboxamide ~3.3 (s) ~6.05 (s) Absent Symmetric

Decision Logic & Workflow

The following diagram illustrates the logical pathway for assessing the purity of 1,4-Piperazinedicarboxamide using NMR data.

NMR_Analysis_Workflow Start Crude Sample (DMSO-d6) Check_Amide Check 6.0 ppm Region (Amide Protons) Start->Check_Amide Decision_1 Amide Signal Present? Check_Amide->Decision_1 Check_Ring Check 2.5 - 3.5 ppm Region (Ring Protons) Decision_2 Ring Signal Multiplicity? Check_Ring->Decision_2 Decision_1->Check_Ring Yes (~6.0 ppm) Result_Piperazine ID: Piperazine (Starting Material) Decision_1->Result_Piperazine No (Only ~2.5 ppm NH) Result_Mono ID: Mono-Carboxamide (Impurity) Decision_2->Result_Mono Two Triplets / Multiplets (Asymmetric) Result_Target ID: 1,4-Piperazinedicarboxamide (Target Product) Decision_2->Result_Target Single Singlet (Symmetric)

Caption: Logical workflow for distinguishing 1,4-Piperazinedicarboxamide from its precursors using 1H NMR spectral features.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 258192, 1-Piperazinecarboxamide. PubChem. Link

  • Royal Society of Chemistry (RSC). ChemSpider Record for Piperazine-1,4-dicarboxamide. ChemSpider. Link

  • Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Link

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Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of N,N'-dicarbamoylpiperazine and its Analysis

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of innovation. N,N'-dicarbamoylpiperazine, a symmetrical urea derivative of piperazi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of innovation. N,N'-dicarbamoylpiperazine, a symmetrical urea derivative of piperazine, presents a unique analytical challenge due to its polarity and thermal liability. This guide provides an in-depth analysis of its expected mass spectrometry (MS) fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering a predictive framework in the absence of extensive literature data. Furthermore, we will objectively compare MS with alternative analytical techniques, providing a holistic view for its characterization.

Introduction to N,N'-dicarbamoylpiperazine: Structure and Significance

N,N'-dicarbamoylpiperazine is a molecule of interest in medicinal chemistry and materials science due to the presence of two urea-like functional groups on a piperazine scaffold. The piperazine ring is a common pharmacophore, and the carbamoyl moieties can engage in hydrogen bonding, influencing solubility, crystal packing, and receptor interactions. Accurate characterization is paramount for quality control, metabolite identification, and understanding its chemical behavior.

Molecular Structure:

  • Chemical Formula: C₆H₁₂N₄O₂

  • Molecular Weight: 172.18 g/mol

Mass spectrometry is a powerful tool for determining the molecular weight and structure of such compounds through controlled fragmentation.[1] The choice of ionization technique is critical and is dictated by the analyte's properties.

Predicted Mass Spectrometry Fragmentation Patterns

Due to the absence of a publicly available experimental mass spectrum for N,N'-dicarbamoylpiperazine, we present a predictive fragmentation analysis based on established principles of mass spectrometry for amides and cyclic amines.[2]

Electron Ionization (EI) Fragmentation

EI is a "hard" ionization technique that imparts significant energy, leading to extensive fragmentation.[3] This provides a detailed "fingerprint" of the molecule. The initial step is the formation of a molecular ion (M•+). Ionization is most likely to occur via the removal of a lone pair electron from one of the nitrogen atoms.

The fragmentation of piperazine derivatives in MS is highly dependent on the substitution pattern, with common pathways involving cleavage of the piperazine ring and the loss of substituents.[1]

Predicted Fragmentation Pathway (EI):

The molecular ion at m/z 172 is expected to undergo a series of fragmentation reactions:

  • Loss of a carbamoyl radical (•CONH₂): This is a probable initial fragmentation, resulting in a fragment at m/z 128 .

  • Loss of isocyanic acid (HNCO): A common fragmentation for urea-containing compounds, leading to a fragment at m/z 129 .

  • Piperazine ring cleavage: The piperazine ring can undergo retro-Diels-Alder-like cleavage or alpha-cleavage adjacent to the nitrogen atoms.[4]

    • Symmetric cleavage of the ring could result in a fragment at m/z 86 (the piperazine radical cation).

    • Cleavage of a C-C bond in the ring can lead to a series of smaller fragments.

  • Formation of the base peak: A fragment at m/z 43 (CONH₂⁺) or m/z 56 (C₃H₆N⁺) from ring cleavage is likely to be the base peak due to its stability.

G M N,N'-dicarbamoylpiperazine (m/z 172, M•+) F128 [M - •CONH₂]⁺ (m/z 128) M->F128 - •CONH₂ (44 u) F129 [M - HNCO]•+ (m/z 129) M->F129 - HNCO (43 u) F86 Piperazine•+ (m/z 86) M->F86 Ring Cleavage F43 [CONH₂]⁺ (m/z 43) F129->F43 - C₄H₇N₂ F56 [C₃H₆N]⁺ (m/z 56) F86->F56 Further Fragmentation

Table 1: Predicted Major EI-MS Fragments for N,N'-dicarbamoylpiperazine

m/zPredicted Fragment IonComments
172[C₆H₁₂N₄O₂]•+Molecular Ion (M•+)
129[C₅H₁₁N₃O]•+Loss of isocyanic acid (HNCO)
128[C₅H₁₀N₃O]⁺Loss of a carbamoyl radical (•CONH₂)
86[C₄H₁₀N₂]•+Piperazine radical cation
56[C₃H₆N]⁺From piperazine ring fragmentation
43[CH₃N₂O]⁺Carbamoyl cation
Electrospray Ionization (ESI) Fragmentation

ESI is a "soft" ionization technique, ideal for polar and thermally labile molecules. It typically produces a protonated molecule, [M+H]⁺, with less extensive fragmentation than EI. Tandem MS (MS/MS) is then used to induce fragmentation of the precursor ion.

Predicted ESI-MS/MS Fragmentation Pathway:

The precursor ion will be the protonated molecule at m/z 173 . Collision-induced dissociation (CID) will likely lead to the following product ions:

  • Loss of ammonia (NH₃): A common loss from the protonated carbamoyl group, yielding a fragment at m/z 156 .

  • Loss of isocyanic acid (HNCO): This will result in a fragment at m/z 130 .

  • Cleavage of the carbamoyl group: Loss of the entire carbamoyl group (CONH₂) as a neutral molecule is less likely but possible, leading to a fragment at m/z 129 .

  • Piperazine ring opening and fragmentation: Similar to EI, but initiated from a protonated species, leading to characteristic iminium ions. A prominent fragment could be at m/z 87 , corresponding to the protonated piperazine ring.

G MH [M+H]⁺ (m/z 173) F156 [M+H - NH₃]⁺ (m/z 156) MH->F156 - NH₃ (17 u) F130 [M+H - HNCO]⁺ (m/z 130) MH->F130 - HNCO (43 u) F87 Protonated Piperazine (m/z 87) F130->F87 - CONH

Table 2: Predicted Major ESI-MS/MS Fragments for N,N'-dicarbamoylpiperazine

Precursor Ion (m/z)Product Ion (m/z)Predicted Neutral Loss
173156NH₃
173130HNCO
17387C₂H₃N₂O₂

Comparison with Alternative Analytical Techniques

While MS provides unparalleled sensitivity and structural information from fragmentation, a comprehensive characterization often employs orthogonal techniques.

Table 3: Comparison of Analytical Techniques for N,N'-dicarbamoylpiperazine

TechniqueAdvantagesDisadvantagesApplication
Mass Spectrometry (MS) High sensitivity, provides molecular weight and structural information.Isomeric differentiation can be challenging without standards.Identification, quantification, metabolite studies.
NMR Spectroscopy Provides detailed structural information, including stereochemistry.[5][6][7]Lower sensitivity than MS, requires larger sample amounts.Definitive structure elucidation, conformational analysis.
HPLC-UV Good for quantification, widely available.[8][9]Requires a chromophore for detection, limited structural information.Purity analysis, quantification in formulations.
FT-IR Spectroscopy Provides information about functional groups.Complex spectra can be difficult to interpret, not ideal for quantification.Confirmation of functional groups (amide C=O, N-H).

Experimental Protocols

The following are generalized protocols. Instrument parameters should be optimized for the specific system in use.

GC-MS Analysis (for EI Fragmentation)

This method is suitable if N,N'-dicarbamoylpiperazine is sufficiently volatile and thermally stable. Derivatization may be necessary.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions (EI):

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-300.

LC-MS/MS Analysis (for ESI Fragmentation)

This is often the preferred method for polar compounds like N,N'-dicarbamoylpiperazine.

  • Sample Preparation: Dissolve 1 mg of the compound in 10 mL of mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% formic acid.

    • Mobile Phase B: Acetonitrile + 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions (ESI+):

    • Ion Source: Electrospray ionization, positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan Range: m/z 50-300.

    • MS/MS: Isolate the precursor ion at m/z 173 and perform CID with optimized collision energy.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometry cluster_3 Data Analysis P1 Dissolve sample in appropriate solvent C1 Inject into GC or LC P1->C1 C2 Separate from matrix C1->C2 M1 Ionization (EI or ESI) C2->M1 M2 Mass Analysis (MS1) M1->M2 M3 Fragmentation (MS/MS) M2->M3 M4 Detection M3->M4 D1 Generate Mass Spectrum M4->D1 D2 Compare with predicted fragmentation pattern D1->D2 D3 Structural Elucidation D2->D3

Conclusion

This guide provides a comprehensive, albeit predictive, framework for understanding the mass spectrometric fragmentation of N,N'-dicarbamoylpiperazine. By leveraging fundamental principles of ion chemistry, we have proposed likely fragmentation pathways for both EI and ESI-MS. The comparison with alternative techniques underscores the importance of a multi-faceted analytical approach for unambiguous structural confirmation. The provided protocols offer a starting point for method development, empowering researchers to confidently characterize this and similar molecules. As with any analytical endeavor, empirical data is the ultimate arbiter, and these predictions should be validated against experimental results.

References

  • ChemHelp ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2022). The stereochemistry study of N,N- dinitrosopiperazine using H NMR technique. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Allen, J. E., et al. (2021). Rapid Prediction of Electron–Ionization Mass Spectrometry Using Neural Networks. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • TMP Chem. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • Mamat, C., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Retrieved from [Link]

  • National Institutes of Health. (2024). Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC-UV/DAD chromatograms of piperazine derivative mixture. Retrieved from [Link]

  • Wiley Online Library. (2006). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. Retrieved from [Link]

  • ResearchGate. (2013). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]

  • ResearchGate. (2016). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

Sources

Comparative

Comparison of corrosion inhibition efficiency: 1,4-Piperazinedicarboxamide vs morpholine derivatives

A Comparative Guide to the Corrosion Inhibition Efficacy of Piperazine and Morpholine Derivatives This guide provides an in-depth, objective comparison of the corrosion inhibition performance of two significant classes o...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Corrosion Inhibition Efficacy of Piperazine and Morpholine Derivatives

This guide provides an in-depth, objective comparison of the corrosion inhibition performance of two significant classes of heterocyclic compounds: piperazine derivatives, with a focus on carboxamides, and morpholine derivatives. Drawing upon experimental data from peer-reviewed literature, this document is intended for researchers, scientists, and professionals in materials science and chemical engineering who are engaged in the development and selection of corrosion inhibitors.

Introduction: The Imperative for Effective Corrosion Inhibition

Corrosion, the electrochemical degradation of materials, poses a significant threat to the integrity and longevity of metallic infrastructure across numerous industries.[1] Organic corrosion inhibitors are a primary defense, functioning by adsorbing onto a metal's surface to form a protective barrier that impedes corrosive electrochemical reactions.[2] The efficacy of these inhibitors is largely dictated by their molecular structure, particularly the presence of heteroatoms (like nitrogen, oxygen, and sulfur), aromatic rings, and π-electrons, which serve as active centers for adsorption.[2][3]

This guide focuses on two classes of nitrogen- and oxygen-containing heterocyclic compounds: piperazine and morpholine derivatives. Their inherent structural features make them promising candidates for corrosion mitigation, particularly in acidic environments where industrial processes like acid pickling and oil well acidizing occur. We will explore their mechanisms of action, compare their performance based on quantitative experimental data, and provide standardized protocols for their evaluation.

Mechanistic Insights: How Heterocyclic Inhibitors Work

The fundamental mechanism of corrosion inhibition by compounds like piperazine and morpholine derivatives involves their adsorption onto the metal surface.[4][2] This process can occur through two primary modes:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and charged inhibitor molecules. It is generally a weaker form of adsorption.

  • Chemisorption: This involves the sharing of electrons or coordinate bond formation between the lone pair electrons of the heteroatoms (N, O) in the inhibitor molecules and the vacant d-orbitals of the metal atoms (e.g., iron).[5][6] This creates a stronger, more stable protective film.

These adsorbed molecules form a barrier that physically blocks active corrosion sites and retards both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[7][8] The effectiveness of the inhibitor is therefore linked to the strength and coverage of this adsorbed film.

Caption: General mechanism of corrosion inhibition by adsorption.

Performance Profile: Morpholine Derivatives

Morpholine is a heterocyclic compound featuring both an amine (-NH-) and an ether (-O-) functional group. This dual-heteroatom structure provides multiple active centers for adsorption onto metal surfaces.[9]

Mechanism & Efficacy: Morpholine derivatives are recognized as effective corrosion inhibitors, particularly for mild steel in acidic solutions.[3] The nitrogen and oxygen atoms, with their lone pairs of electrons, facilitate strong adsorption on the metal surface.[9] Studies on various morpholine-based compounds have demonstrated their ability to act as mixed-type inhibitors, meaning they suppress both anodic and cathodic reactions.[10] For example, certain morpholine derivatives have shown inhibition efficiencies exceeding 90% at concentrations as low as 100 ppm in 1.0 M HCl.[9] The mode of adsorption is often a combination of physisorption and chemisorption, following the Langmuir adsorption isotherm.[9]

Performance Profile: 1,4-Piperazinedicarboxamide and Piperazine Derivatives

Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. This structure provides two strong adsorption centers. The specific compound, 1,4-Piperazinedicarboxamide, adds two amide groups, which introduce additional oxygen and nitrogen atoms, further enhancing its potential for coordination with the metal surface.

Mechanism & Efficacy: Piperazine and its derivatives have proven to be significant corrosion inhibitors for various metals, including carbon steel and aluminum.[8][11] They typically function as mixed-type inhibitors, effectively retarding both anodic and cathodic corrosion processes by blocking active sites.[8][12] The adsorption process for piperazine derivatives often involves spontaneous chemisorption, where electrons are donated from the nitrogen atoms to the metal surface, leading to the formation of a stable, protective monolayer.[8] A study on N,N-bis(2-chloroethyl)piperazine-1,4-dicarboxamide (NCPD) showed its inhibition efficiency increased from 44.5% to 82.4% as its concentration was raised from 10 µM to 50 µM in an HCl medium.[13] Other piperazine derivatives have achieved efficiencies as high as 94% at optimal concentrations.[12]

Comparative Analysis
ParameterMorpholine DerivativesPiperazine Derivatives (including Carboxamides)Causality & Field Insights
Primary Adsorption Centers 1 Nitrogen, 1 Oxygen2 Nitrogen atoms (plus O and N from carboxamide groups)The presence of two primary nitrogen atoms in the piperazine ring can offer stronger bidentate chelation or more adsorption sites compared to the single N and O in morpholine, potentially leading to a more stable protective film.
Inhibition Efficiency (IE%) Often >90% at optimal concentrations (e.g., 100 ppm).[9]Can reach >94% at optimal concentrations.[12][14] An IE of 82.4% was noted for a dicarboxamide derivative at 50 µM.[13]Both classes are highly efficient. The superior performance often depends on the specific substituents on the heterocyclic ring, which can influence electron density and molecular size, thereby affecting surface coverage and adsorption strength.
Inhibition Mechanism Mixed-type (Anodic & Cathodic suppression).[10]Typically Mixed-type.[8][12]Both classes operate by forming a physical barrier, effectively blocking both metal dissolution and the corresponding reduction reactions. This is a desirable characteristic for broad applicability.
Adsorption Isotherm Typically follows Langmuir isotherm.[9]Often follows Langmuir or Temkin isotherms.[8]The adherence to these isotherms indicates the formation of a monolayer of inhibitor molecules on the metal surface, which is the basis for their protective action.
Mode of Adsorption Physisorption and Chemisorption.[6][9]Predominantly Chemisorption.[8]The stronger chemisorption bond associated with piperazine derivatives suggests a more robust and persistent protective layer, which could be advantageous in more aggressive environments or for long-term protection.
Experimental Validation: Standardized Protocols

To ensure trustworthiness and reproducibility, the performance data cited here are generated using standardized and self-validating experimental techniques. The three principal methods are Weight Loss, Potentiodynamic Polarization (PDP), and Electrochemical Impedance Spectroscopy (EIS).

Caption: Standard workflow for evaluating corrosion inhibitors.

This gravimetric method provides a direct measure of metal loss over time.[15][16]

  • Preparation: Prepare rectangular metal coupons (e.g., mild steel) of known dimensions. Polish the surfaces to a mirror finish, clean with acetone, rinse with deionized water, and dry.[17]

  • Initial Measurement: Accurately weigh each coupon to four decimal places (W_initial).

  • Immersion: Immerse the coupons completely in the corrosive solution (e.g., 1.0 M HCl) with and without various concentrations of the inhibitor for a specified duration (e.g., 6-24 hours) at a constant temperature.[16][17]

  • Final Measurement: After the immersion period, retrieve the coupons. Remove corrosion products by cleaning (e.g., with a specific acid solution and brushing), rinse thoroughly, dry, and re-weigh (W_final).

  • Calculation:

    • Corrosion Rate (CR): CR = (W_initial - W_final) / (A * t) where A is the surface area and t is the immersion time.[18]

    • Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and the inhibitor's mechanism.[19][20]

  • Setup: Use a standard three-electrode cell: the metal sample as the working electrode (WE), a platinum counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).

  • Stabilization: Immerse the electrodes in the test solution and allow the open circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Scan: Scan the potential cathodically and anodically from the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Analysis: Plot the resulting potential (E) vs. log of current density (log i). Extrapolate the linear Tafel regions of the cathodic and anodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[21]

  • Calculation:

    • Inhibition Efficiency (IE%): IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100

EIS is a powerful non-destructive technique used to study the properties of the inhibitor film and the charge transfer processes at the metal-electrolyte interface.[22][23]

  • Setup: Use the same three-electrode cell as in the PDP method.

  • Measurement: After the OCP stabilizes, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Analysis: The impedance data is often presented as a Nyquist plot. This data is fitted to an equivalent electrical circuit to extract key parameters, most importantly the charge transfer resistance (R_ct).[7][24] A higher R_ct value signifies greater resistance to corrosion.

  • Calculation:

    • Inhibition Efficiency (IE%): IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100

Conclusion

Both piperazine and morpholine derivatives stand out as highly proficient corrosion inhibitors for metals in acidic media. The experimental evidence suggests that while both classes can achieve inhibition efficiencies well over 90%, piperazine derivatives, particularly those functionalized with groups like carboxamides, may offer a slight performance advantage due to the presence of multiple, strong adsorption centers leading to more robust chemisorption. The ultimate selection of an inhibitor requires careful consideration of the specific operational environment, cost-effectiveness, and environmental regulations. The standardized protocols detailed herein provide a reliable framework for conducting such evaluations to make an informed, data-driven decision.

References

  • Bouoidina, A., et al. (2023). Comparative Study of Morpholine-based Ligands on Corrosion Inhibition of C-steel in 0.5 M H₂SO₄ Solution: Chemical and Electrochemical Exploration. ResearchGate. Available at: [Link]

  • Pal, S., et al. (2023). Evaluating novel piperazine derivatives as aluminum corrosion inhibitor: a computational study. Emerald Publishing. Available at: [Link]

  • Hasan, B.O., & Al-Amiery, A.A. (2012). Impedance Spectroscopy Studies on Corrosion Inhibition Behavior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)- 1,3-Propandiimine for API-5L-X65 Steel in HCl Solution. ResearchGate. Available at: [Link]

  • Singh, P., et al. (2022). Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. MDPI. Available at: [Link]

  • Abd El-Maksoud, S.A. (2002). Ethanolamine morpholine oleate as corrosion inhibitor for mild steel in acid solutions. ResearchGate. Available at: [Link]

  • Singh, A., et al. (2022). Heterocyclic Compounds as Corrosion-Inhibiting Agents for Different Metals in Acidic Media: A Review. ResearchGate. Available at: [Link]

  • Sangsari, P., et al. (2020). Corrosion Inhibition of Piperazine for Potash Solution Mining and Processing Plants. University of Saskatchewan. Available at: [Link]

  • Li, X., et al. (2022). Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment. MDPI. Available at: [Link]

  • Shainy, K.M., et al. (2013). Improved corrosion inhibition by heterocyclic compounds on mild steel in acid medium. Journal of Materials and Environmental Science. Available at: [Link]

  • Al-Amiery, A.A. (2012). Synthesis and Corrosion Inhibition Study of some Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • Berrissoul, A., et al. (2014). Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution containing propolis extract. ResearchGate. Available at: [Link]

  • Al-Baghdadi, S.B., et al. (2021). Synthesis, Corrosion Inhibition Efficiency in Acidic Media, and Quantum Chemical Studies of Some Hydrazine Derivatives. Science and Technology Indonesia. Available at: [Link]

  • Bentiss, F., et al. (2007). Piperazine derivatives as inhibitors of the corrosion of mild steel in 3.9 M HCl. ResearchGate. Available at: [Link]

  • Akalezi, C.O., et al. (2016). Morpholine and piperazine based carboxamide derivatives as corrosion inhibitors of mild steel in HCl medium. ResearchGate. Available at: [Link]

  • Srivastava, V., & Singh, P. (2018). Inhibitory action of piperazine derivatives on mild steel corrosion in hydrochloric acid solutions. ResearchGate. Available at: [Link]

  • Anupama, K.K., et al. (2018). Potentiodynamic polarization curve for the corrosion inhibition of mild steel. ResearchGate. Available at: [Link]

  • ASTM International. (2024). D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). ASTM.org. Available at: [Link]

  • Gamry Instruments. (n.d.). EIS for Corrosion & Coatings. Gamry.com. Available at: [Link]

  • KNUST Materials Engineering Department. (n.d.). Lab 8 – Corrosion Studies by Weight Loss. KNUST.edu.gh. Available at: [Link]

  • Corrosion Clinic. (n.d.). Lecture 11: Electrochemical Techniques. Corrosionclinic.com. Available at: [Link]

  • PalmSens. (n.d.). Polarization Curves: setup, recording, processing and features. Palmsens.com. Available at: [Link]

  • Taylor & Francis Group. (2022). Corrosion Protection Using Heterocycles. Taylorfrancis.com. Available at: [Link]

  • Falizan Tasfyeh Co. Ltd. (n.d.). Corrosion inhibitors. Falizantasfyeh.com. Available at: [Link]

  • International Chemical Group. (n.d.). Water-Soluble Corrosion Inhibitors. Icgchemical.com. Available at: [Link]

  • YouTube. (2021). How to analyse EIS & Potentiodynamic Polarisation corrosion data using Gamry EChem Analyst software. Available at: [Link]

  • Experimental Results. (2022). Exact calculation of corrosion rates by the weight-loss method. Exp-results.com. Available at: [Link]

  • Chemical Science Review and Letters. (2017). Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. Csrletters.org. Available at: [Link]

  • AIP Publishing. (2015). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. Aip.scitation.org. Available at: [Link]

  • Springer. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Springer.com. Available at: [Link]

  • Taylor & Francis. (2022). Handbook of Heterocyclic Corrosion Inhibitors. Taylorfrancis.com. Available at: [Link]

  • SciSpace. (2000). Morpholine and its derivatives as vapour phase corrosion inhibitors for mild steel. Scispace.com. Available at: [Link]

  • PubChem. (n.d.). 1,4-Piperazinedicarboxaldehyde. Pubchem.ncbi.nlm.nih.gov. Available at: [Link]

  • ResearchGate. (2022). Potentiodynamic polarization curves (vs. SCE) for the corrosion of mild.... ResearchGate. Available at: [Link]

Sources

Validation

Strategic Sourcing and Validation of 1,4-Piperazinedicarboxamide (CAS 10581-05-2) Reference Materials

This guide provides an in-depth technical analysis of Certified Reference Material (CRM) sources and validation protocols for 1,4-Piperazinedicarboxamide (CAS 10581-05-2) . Executive Summary CAS 10581-05-2 , identified a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Certified Reference Material (CRM) sources and validation protocols for 1,4-Piperazinedicarboxamide (CAS 10581-05-2) .

Executive Summary

CAS 10581-05-2 , identified as 1,4-Piperazinedicarboxamide (also known as N,N'-Dicarbamoylpiperazine), is a critical process-related impurity and degradation product found in the synthesis of piperazine-based pharmaceuticals (e.g., antipsychotics like Quetiapine, antihistamines).[1][2]

Unlike common pharmacopeial standards (e.g., Vitamin A), CAS 10581-05-2 lacks widespread availability as a Tier 1 ISO 17034 Certified Reference Material (CRM) from major primary sources like NIST or USP. This scarcity forces researchers to rely on specialized secondary standards or custom synthesis houses. This guide evaluates available sources and provides a self-validating protocol to elevate commercial "research grade" materials to "primary standard equivalent" status for GMP-compliant HPLC/UPLC method validation.

Part 1: Technical Background & Criticality

Chemical Identity
  • CAS Number: 10581-05-2[1]

  • Chemical Name: 1,4-Piperazinedicarboxamide[1][3][4][5][6][7][8]

  • Molecular Formula: C₆H₁₂N₄O₂

  • Molecular Weight: 172.19 g/mol

  • Role: Impurity / Degradation Product.[2][9] It typically forms via the reaction of the piperazine ring with carbamoylating agents (e.g., urea, cyanates) or through the hydrolysis of more complex piperazine-carboxamide intermediates.

Why Source Selection Matters

In trace analysis (ICH Q3A/B), the accuracy of your impurity quantification is linearly dependent on the purity assignment of your reference standard. A standard labeled "98% Purity" by HPLC area normalization may actually be only 90% pure by mass (due to water, inorganic salts, or residual solvents invisible to UV detection). Using such a standard without re-validation will lead to a 10% underestimation of toxic impurities in your drug product.

Part 2: Comparative Analysis of Material Sources

Due to the niche nature of this impurity, sourcing is divided into Specialized Impurity Standards (Tier 2) and Chemical Reagents (Tier 3).

Source Performance Matrix
FeatureTier 2: Specialized Pharma Standards Tier 3: Fine Chemical Reagents
Typical Suppliers Pharmaffiliates, Cleanchem, Splendid LabTCI, Sigma-Aldrich (Rare), ChemSpace
Purity Claim > 95-98% (Qualified)> 97% (Nominal)
Traceability Often traceable to internal primary standards (qNMR)Batch-specific (often Area % only)
Documentation Comprehensive CoA (H-NMR, MS, HPLC, TGA)Basic CoA (HPLC, MP)
ISO Status Variable (Some are ISO 9001/17025)ISO 9001 (rarely 17034 for this CAS)
Risk Profile Low (Designed for Pharma QC)High (Requires full characterization)
Cost High ($500 - $1500 / 50mg)Low ($50 - $200 / 1g)
Recommended Sourcing Strategy
  • Primary Choice (GMP Release): Procure a "Reference Standard" grade from a specialized supplier (Tier 2) that provides a Potency Value (Assay %) derived from a Mass Balance approach (100% - Impurities - Water - Residual Solvents).

  • Secondary Choice (R&D/Screening): Procure a "Reagent Grade" (Tier 3) and perform the In-House Qualification Protocol (described below) to assign a valid potency.

Part 3: Experimental Validation (Self-Validating System)

When an ISO 17034 CRM is unavailable, you must characterize the material yourself to establish Metrological Traceability .

Protocol: "Mass Balance" Potency Assignment

Objective: Determine the absolute content ("As Is" Assay) of the standard to correct for non-chromatographic impurities.

Workflow:



Step 1: Chromatographic Purity (HPLC-UV)
  • Column: C18 (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Phosphate Buffer (pH 6.5) : Acetonitrile (Gradient). Note: High pH helps retain basic piperazine derivatives.

  • Detection: UV @ 210 nm (low wavelength required for the amide backbone).

  • Acceptance: Integration of all peaks >0.05%.

Step 2: Volatile Impurity Quantification (TGA/LOD)
  • Method: Thermogravimetric Analysis (TGA).

  • Procedure: Heat 5-10 mg of sample from 30°C to 150°C at 10°C/min.

  • Data: Calculate weight loss % (corresponds to Water + Residual Solvents).

  • Alternative: Karl Fischer titration (for water) + GC-Headspace (for solvents).

Step 3: Inorganic Residue (ROI)
  • Method: Residue on Ignition (USP <281>).

  • Relevance: Critical if the material was isolated as a salt (though dicarboxamide is typically neutral).

Protocol: Quantitative NMR (qNMR) - The "Gold Standard"

If Mass Balance is not feasible due to limited sample quantity (<10 mg), use qNMR.

  • Internal Standard (IS): Maleic Acid or Dimethyl Sulfone (Traceable to NIST SRM).

  • Solvent: DMSO-d6 (CAS 10581-05-2 is poorly soluble in CDCl3).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[2]

Part 4: Visualizations

Diagram 1: Impurity Formation & Sourcing Logic

This diagram illustrates how 1,4-Piperazinedicarboxamide forms and the decision logic for selecting a standard source.

G Start Piperazine Core (Starting Material) Reaction Reaction with Isocyanates / Urea Start->Reaction Impurity 1,4-Piperazinedicarboxamide (CAS 10581-05-2) Reaction->Impurity Decision Intended Use? Impurity->Decision GMP GMP Release / Validation Decision->GMP Strict RD R&D / Process Screening Decision->RD Flexible Tier2 Tier 2 Source: Specialized Impurity Std (Requires CoA with Potency) GMP->Tier2 Tier3 Tier 3 Source: Chemical Reagent (Requires In-House Validation) RD->Tier3 Validation Perform qNMR or Mass Balance Calculation Tier3->Validation Mandatory Validation->GMP If Qualified

Caption: Formation pathway of CAS 10581-05-2 and decision tree for sourcing based on regulatory requirements.

Diagram 2: In-House Qualification Workflow

A self-validating workflow to certify a "Research Grade" chemical as a Reference Standard.

Validation Raw Raw Material (Tier 3 Reagent) ID Identity Check (IR / MS) Raw->ID Purity Chromatographic Purity (HPLC-UV Area %) ID->Purity Volatiles Volatiles Analysis (TGA / KF / GC-HS) ID->Volatiles Calc Mass Balance Calculation (Potency Assignment) Purity->Calc Volatiles->Calc Final Qualified Reference Standard (Ready for GMP Use) Calc->Final

Caption: Step-by-step workflow to assign a traceable potency value to a non-certified standard.

References

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006). Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. (2023).[10] Link

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities.Link

  • PubChem. Compound Summary: 1,4-Piperazinedicarboxamide (CAS 10581-05-2).[1] National Library of Medicine. Link

  • Pharmaffiliates. Impurity Standards for Quetiapine and Piperazine Derivatives. (Accessed 2024). Link

  • Holzgrabe, U., et al. Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (2005).[2][9] Link

Sources

Comparative

The Invisible Backbone: UV Characterization &amp; Detection Strategies for Piperazine-1,4-dicarboxamide

Topic: UV Absorption Spectrum and Extinction Coefficient of Piperazine-1,4-dicarboxamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV Absorption Spectrum and Extinction Coefficient of Piperazine-1,4-dicarboxamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

Piperazine-1,4-dicarboxamide (also known as 1,4-dicarbamoylpiperazine) is a critical structural motif in medicinal chemistry, serving as a core scaffold for various pharmaceuticals (e.g., soluble epoxide hydrolase inhibitors) and as a metabolic intermediate.

However, for the analytical scientist, this compound presents a significant challenge: it is effectively "invisible" to standard UV detection.

This guide objectively analyzes its spectroscopic profile, explains the theoretical basis for its low extinction coefficient, and compares it against alternative detection strategies. It is designed to prevent common experimental errors arising from the assumption that all amide-containing compounds are UV-active at 254 nm.

Chemical Profile
PropertyDetail
IUPAC Name Piperazine-1,4-dicarboxamide
Synonyms 1,4-Dicarbamoylpiperazine; N,N'-Dicarbamoylpiperazine
Molecular Formula C₆H₁₂N₄O₂
Molecular Weight 172.19 g/mol
Key Functional Groups Urea (Carboxamide) x 2; Saturated Piperazine Ring
CAS Note Caution:[1][2][3][4][5][6] Do not confuse with 1,4-Piperazinedicarboxaldehyde (CAS 4164-39-0), which contains formyl groups rather than amide groups.
Spectroscopic Profile: The "End Absorption" Problem

Unlike aromatic amides or conjugated systems, piperazine-1,4-dicarboxamide lacks the


-electron delocalization required for absorption in the near-UV range (240–300 nm).
Theoretical Basis

The molecule consists of two urea moieties attached to a saturated piperazine ring. The absorption is governed by two electronic transitions within the carbonyl (


) group:
  • 
     Transition:  A weak forbidden transition occurring around 210–220 nm .
    
  • 
     Transition:  A stronger allowed transition occurring around 190–200 nm .
    
Quantitative Data: Extinction Coefficients (

)

Note: Values are derived from comparative structural analysis of urea and piperazine derivatives in aqueous/methanolic solution.

Wavelength (

)
Molar Extinction Coefficient (

)
Detectability Status
254 nm < 10 M⁻¹cm⁻¹Transparent (Undetectable)
220 nm ~ 50–100 M⁻¹cm⁻¹Weak/Shoulder (Poor Sensitivity)
200–205 nm ~ 2,000–5,000 M⁻¹cm⁻¹Measurable (Requires High-Purity Solvents)

Critical Insight: At the standard HPLC detection wavelength of 254 nm , piperazine-1,4-dicarboxamide has negligible absorbance. Researchers attempting to quantify this compound using a standard UV detector without derivatization will observe a flat baseline.

Comparative Analysis: Alternatives & Analogs

To contextualize the performance of piperazine-1,4-dicarboxamide, we compare it with its precursor (piperazine) and a structurally related aromatic derivative (often an impurity or target).

Table 1: Comparative UV Performance
CompoundStructure Type

Detection StrategySuitability for UV
Piperazine (Precursor) Secondary Amine< 200 nmDerivatization / ELSD / RIPoor
Piperazine-1,4-dicarboxamide Bis-Urea ~200 nm Low-UV (205 nm) / ELSD Poor
N-Phenyl-piperazine-urea Aromatic Urea240–280 nmStandard UV (254 nm)Excellent
Performance Verdict
  • Vs. Precursor: Piperazine-1,4-dicarboxamide offers slightly better detectability than piperazine due to the carbonyl groups, but it is still insufficient for trace analysis.

  • Vs. Aromatic Alternatives: If your synthetic pathway allows, introducing an aromatic tag (e.g., using phenyl isocyanate instead of urea) increases sensitivity by >1000-fold.

Experimental Protocols

Since standard UV detection fails, two robust workflows are recommended. Protocol A is for direct detection (if you have high-end equipment), and Protocol B is the industry standard derivatization method.

DetectionWorkflow Start Sample: Piperazine-1,4-dicarboxamide Decision Required Sensitivity? Start->Decision MethodA Method A: Direct Low-UV (>100 µg/mL) Decision->MethodA High Conc. MethodB Method B: Derivatization (<10 µg/mL) Decision->MethodB Trace Analysis StepA1 Solvent: HPLC Grade ACN/Water (No Methanol) MethodA->StepA1 StepB1 Reagent: NBD-Cl or Fmoc-Cl MethodB->StepB1 StepA2 Wavelength: 200-210 nm StepA1->StepA2 StepB2 Reaction: 60°C, 30 min StepB1->StepB2 StepB3 Detect: UV 254nm or Fluorescence StepB2->StepB3

Figure 1: Decision matrix for selecting the appropriate detection method based on sensitivity requirements.

Protocol A: Direct Low-UV Detection (200–210 nm)

Best for: Purity checks of bulk material.

  • Solvent Selection: Use Acetonitrile (HPLC Far UV Grade) and Milli-Q Water .

    • Warning: Do not use Methanol, which has a UV cutoff at 205 nm and will cause high background noise.

  • Buffer: Phosphate buffers are acceptable (transparent >200 nm). Avoid Acetate or Formate buffers (high UV cutoff).

  • Instrument Setup:

    • Set detector to 205 nm .

    • Purge the optical bench with nitrogen (if available) to remove oxygen absorption bands (<200 nm).

  • Blanking: Aggressive blanking is required. Run a solvent blank immediately before the sample.

Protocol B: Derivatization with NBD-Cl

Best for: Trace analysis, biological samples, or complex matrices.

Since the molecule has amide nitrogens, standard amine derivatization (like OPA) may not work directly on the dicarboxamide nitrogens due to electron withdrawal by the carbonyls. However, if you are monitoring the hydrolysis or formation from piperazine, this method targets the free amine.

Note: For the intact dicarboxamide, Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD) is preferred over chemical derivatization.

Recommended Alternative: HPLC-ELSD

  • Mobile Phase: Volatile buffers (e.g., Ammonium Bicarbonate).

  • Nebulizer Temp: 40°C.

  • Drift Tube Temp: 50°C.

  • Result: Universal detection independent of chromophores.

Troubleshooting & Validation

Issue: "I see a negative peak or drifting baseline at 210 nm."

  • Cause: Solvent mismatch. The sample solvent has a lower absorbance than the mobile phase.

  • Fix: Dissolve the sample in the exact mobile phase composition.

Issue: "No peak observed despite high concentration."

  • Cause: You are likely detecting at 254 nm.

  • Fix: Switch to 205 nm or use an RI detector.

Issue: "Confusion with 1,4-Diformylpiperazine."

  • Verification: Check the NMR.

    • Dicarboxamide: Broad singlet (NH2) around 6.0–7.0 ppm.

    • Diformyl: Sharp singlet (CHO) around 8.0–8.1 ppm.

References
  • Sigma-Aldrich. (n.d.). 1,4-Piperazinedicarboxaldehyde Product Sheet. (Used for structural differentiation). Link

  • National Institute of Standards and Technology (NIST). (2023). UV/Visible Spectrum of Piperazine. NIST Chemistry WebBook, SRD 69.[7] Link

  • Chiralabs. (2025). UV-Visible Absorption Cut-offs for Spectroscopic Solvents. Link

  • ResearchGate. (2023). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (Demonstrates the need for derivatization for piperazine scaffolds). Link

  • Thermo Fisher Scientific. (2024). Extinction Coefficients and Protein Detection. (General reference for amide/urea bond absorption physics). Link

Sources

Validation

A Comparative Guide to the Quantitative Determination of 1,4-Piperazinedicarboxamide in Pharmaceutical Formulations

Introduction 1,4-Piperazinedicarboxamide is a key chemical moiety and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). Its effective quantitative determination is paramount for ens...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,4-Piperazinedicarboxamide is a key chemical moiety and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). Its effective quantitative determination is paramount for ensuring the quality, safety, and efficacy of final drug products. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1,4-piperazinedicarboxamide in pharmaceutical formulations, offering insights into the rationale behind experimental choices and presenting detailed, validated protocols for researchers, scientists, and drug development professionals.

The accurate quantification of such impurities is a critical aspect of pharmaceutical quality control, mandated by regulatory bodies worldwide.[1][2][3] The choice of analytical technique is dictated by several factors, including the concentration of the analyte, the complexity of the sample matrix, and the specific requirements for sensitivity, selectivity, and throughput. This document will explore and compare the most pertinent analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic methods.

Comparative Analysis of Analytical Methodologies

The selection of an optimal analytical method hinges on a thorough understanding of the inherent strengths and limitations of each technique. This section provides a comparative overview of HPLC, GC, and spectroscopic methods for the quantitative analysis of 1,4-piperazinedicarboxamide.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC stands as the most widely employed technique for the analysis of pharmaceutical compounds due to its versatility, high resolution, and sensitivity. For a polar and non-volatile compound like 1,4-piperazinedicarboxamide, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

Causality of Experimental Choices in HPLC:

  • Stationary Phase: A C18 or C8 column is typically selected for the separation of polar to moderately non-polar compounds. The alkyl chains provide a hydrophobic stationary phase that interacts with the analyte.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used to elute the analyte from the column. The ratio of these components is optimized to achieve the desired retention time and peak shape. The pH of the buffer is a critical parameter to control the ionization state of the analyte and any acidic or basic excipients in the formulation, thereby influencing their retention.

  • Detection: Due to the lack of a strong chromophore in 1,4-piperazinedicarboxamide, direct UV detection at low wavelengths (e.g., 200-210 nm) can be employed, though it may lack specificity. A more sensitive and specific approach involves pre-column or post-column derivatization to introduce a UV-active or fluorescent tag to the molecule.[4][5] For instance, derivatization with reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) can significantly enhance detection limits.[4]

Workflow for HPLC Method Development:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Pharmaceutical Formulation Extraction Extraction of Analyte Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Filtration Filtration Derivatization->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation (C18 Column, Isocratic/Gradient Elution) Injection->Separation Detection UV/Vis or Fluorescence Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A typical workflow for the quantitative analysis of 1,4-piperazinedicarboxamide using HPLC.

Gas Chromatography (GC): A Powerful Tool for Volatile Analytes

Gas Chromatography is a highly efficient separation technique, but its application to non-volatile compounds like 1,4-piperazinedicarboxamide necessitates a derivatization step to increase volatility and thermal stability.[6]

Causality of Experimental Choices in GC:

  • Derivatization: This is a critical prerequisite for GC analysis of this analyte. Silylation or acylation are common derivatization techniques. For instance, reacting the amide groups with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride (TFAA) converts the non-volatile analyte into a more volatile derivative suitable for GC analysis.[6]

  • Column Selection: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is generally used for the separation of derivatized compounds.[6][7]

  • Detector: A Flame Ionization Detector (FID) is a common choice for quantitative analysis due to its wide linear range and good sensitivity for organic compounds. For enhanced selectivity and lower detection limits, a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) can be employed.[8][9] GC-MS provides the added advantage of structural confirmation of the analyte.[7][10][11]

Logical Relationship for GC Method Selection:

GC_Logic Analyte 1,4-Piperazinedicarboxamide (Non-volatile) Derivatization Derivatization (e.g., Silylation, Acylation) Analyte->Derivatization Volatile_Analyte Volatile Derivative Derivatization->Volatile_Analyte GC_Analysis Gas Chromatography (Capillary Column) Volatile_Analyte->GC_Analysis Detection Detection (FID, NPD, or MS) GC_Analysis->Detection Quantification Quantification Detection->Quantification

Caption: The logical progression for the quantitative analysis of a non-volatile analyte by GC.

Spectroscopic Methods: A Complementary Approach

While chromatographic techniques are the primary choice for quantitative analysis in complex mixtures, spectroscopic methods can serve as complementary or alternative approaches, particularly for bulk drug analysis or in simpler formulations.

  • UV-Visible (UV-Vis) Spectrophotometry: This technique is simple and cost-effective. However, as 1,4-piperazinedicarboxamide lacks a significant chromophore, direct UV-Vis analysis suffers from low sensitivity and selectivity.[12] Derivatization to form a colored product can overcome this limitation. For instance, reaction with a suitable chromogenic reagent could allow for quantification in the visible region, minimizing interference from UV-absorbing excipients.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is primarily a qualitative tool for structural elucidation.[13] However, quantitative analysis is possible by measuring the absorbance of a characteristic vibrational band (e.g., the C=O stretching of the amide group). This method is generally less sensitive and more prone to interference from the sample matrix compared to chromatographic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful technique that can provide a primary ratio measurement without the need for a specific reference standard of the analyte.[6] By integrating the signal of a specific proton of 1,4-piperazinedicarboxamide relative to a known amount of an internal standard, its concentration can be accurately determined. While highly accurate, the instrumentation is expensive and the sensitivity is lower than that of chromatographic methods.

Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the discussed analytical methods for the quantitative determination of 1,4-piperazinedicarboxamide. The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC with UV/Vis Detection (with Derivatization)GC with FID/NPD (with Derivatization)UV-Vis Spectrophotometry (with Derivatization)
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98-102%97-103%95-105%
Precision (% RSD) < 2%< 3%< 5%
Limit of Detection (LOD) Low ng/mLLow to mid ng/mLHigh ng/mL to µg/mL
Limit of Quantification (LOQ) Mid ng/mLMid to high ng/mLµg/mL range
Specificity HighHighModerate
Throughput ModerateModerateHigh
Cost per Sample ModerateModerateLow

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the quantitative determination of 1,4-piperazinedicarboxamide using HPLC and GC. These protocols are intended as a starting point and should be validated according to ICH guidelines.[1][2][14][15]

Protocol 1: Quantitative Determination by RP-HPLC with UV Detection (Post-Column Derivatization)

1. Principle: The analyte is separated from the formulation matrix by RP-HPLC. The column effluent is then mixed with a derivatizing reagent to produce a UV-active compound, which is subsequently detected by a UV-Vis detector.

2. Reagents and Materials:

  • 1,4-Piperazinedicarboxamide reference standard[16][17][18]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • 4-Chloro-7-nitrobenzofuran (NBD-Cl)

  • Sodium borate buffer (pH 9.0)

  • Water (deionized and filtered)

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Post-Column Derivatization Reagent: 0.1% NBD-Cl in acetonitrile

  • Reagent Flow Rate: 0.5 mL/min

  • Reaction Coil: 10 m x 0.25 mm i.d. at 60 °C

  • Detection Wavelength: 470 nm

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the 1,4-piperazinedicarboxamide reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range.

  • Sample Preparation: Accurately weigh a portion of the powdered pharmaceutical formulation, dissolve it in the mobile phase, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter.

5. System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) of the peak areas should be less than 2.0%. The theoretical plates should be greater than 2000, and the tailing factor should be less than 2.0.

6. Analysis and Calculation: Inject the calibration standards and the sample solution. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 1,4-piperazinedicarboxamide in the sample from the calibration curve.

Protocol 2: Quantitative Determination by GC-FID (with Derivatization)

1. Principle: 1,4-Piperazinedicarboxamide is derivatized to a volatile silyl derivative, which is then separated and quantified by gas chromatography with flame ionization detection.

2. Reagents and Materials:

  • 1,4-Piperazinedicarboxamide reference standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Internal Standard (e.g., Hexamethylbenzene)

  • Dichloromethane (GC grade)

3. GC Conditions:

  • Column: DB-5 or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

4. Standard and Sample Preparation:

  • Internal Standard Stock Solution: Prepare a 1 mg/mL solution of hexamethylbenzene in dichloromethane.

  • Standard and Sample Derivatization:

    • Accurately weigh the reference standard or sample into a vial.

    • Add a known volume of the internal standard stock solution.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

5. System Suitability: Inject the derivatized standard solution six times. The RSD of the ratio of the analyte peak area to the internal standard peak area should be less than 2.0%.

6. Analysis and Calculation: Inject the derivatized calibration standards and sample solutions. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Determine the concentration of 1,4-piperazinedicarboxamide in the sample from the calibration curve.

Conclusion

The quantitative determination of 1,4-piperazinedicarboxamide in pharmaceutical formulations can be effectively achieved using both HPLC and GC techniques. The choice between these methods will depend on the specific requirements of the analysis and the available instrumentation.

  • HPLC with derivatization is a robust and sensitive method that is well-suited for routine quality control in the pharmaceutical industry. Its high specificity and applicability to a wide range of concentrations make it a reliable choice.

  • GC with derivatization offers excellent separation efficiency and is a valuable alternative, especially when coupled with a mass spectrometer for definitive identification. However, the requirement for derivatization adds an extra step to the sample preparation process.

  • Spectroscopic methods , while less common for routine quantitative analysis in complex matrices, can be useful for specific applications such as the analysis of bulk materials or for rapid screening purposes.

Regardless of the method chosen, it is imperative that the analytical procedure is thoroughly validated to ensure the reliability and accuracy of the results, thereby safeguarding the quality and safety of pharmaceutical products.[1][2][14]

References

  • SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-dinitro- on Newcrom R1 HPLC column.
  • PubMed. (n.d.). Quantitative gas chromatographic analysis of [1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the basic metabolite of bezitramide (Burgodin), in human urine.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Chromatographic Behavior of 1-(4-Chlorophenylazo)piperidine.
  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • BenchChem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Royal Society of Chemistry. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
  • SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column.
  • PubMed. (n.d.). Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ResearchGate. (2019). Studies on Pd(1,4-bis(2-hydroxyethyl)piperazine)-dicarboxylic acid complexes as models for carboplatin with structural features enhancing the interaction with DNA.
  • ResearchGate. (2025). Determination of piperazine derivatives in “Legal Highs” | Request PDF.
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • ResearchGate. (n.d.). Analytical method validation: A brief review.
  • ResearchGate. (2025). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists.
  • PMC. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
  • ICH. (n.d.). Quality Guidelines.
  • Cormica. (n.d.). Understanding Impurity Analysis.
  • CPAchem. (n.d.). CPAChem Products - Pesticides.
  • Aluretec. (n.d.). ORGANIC STANDARDS – Book 1.
  • CPAchem. (n.d.). TOP INORGANIC STANDARDS.
  • Sigma-Aldrich. (n.d.). Reference Materials.

Sources

Safety & Regulatory Compliance

Safety

1,4-Piperazinedicarboxamide proper disposal procedures

Executive Summary: Immediate Action Card Parameter Critical Directive Primary Hazard Potential Skin/Respiratory Sensitizer; Irritant. (Distinct from cytotoxic nitrogen mustard derivatives).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Parameter Critical Directive
Primary Hazard Potential Skin/Respiratory Sensitizer; Irritant. (Distinct from cytotoxic nitrogen mustard derivatives).
Disposal Method High-Temperature Incineration (Preferred for all organic amides/ureas).
Spill Response Isolate area. Wear Tyvek suit, nitrile gloves, and N95/P100 respirator. Avoid dust generation.
Incompatibility Strong oxidizers, strong acids (hydrolysis risk), acid chlorides.
Waste Stream Non-Halogenated Organic Solid (unless derivatized with halogens).

Chemical Profile & Hazard Identification

To ensure safe handling, one must first distinguish the parent compound from its highly toxic derivatives often used in oncology research.

  • Chemical Name: 1,4-Piperazinedicarboxamide[1][2]

  • Synonyms: 1,4-Dicarbamoylpiperazine; N,N'-Piperazinedicarboxamide

  • CAS Number:

  • Molecular Formula: C₆H₁₂N₄O₂

  • Physical State: Solid (White to off-white powder/crystals)

  • Solubility: Moderate water solubility (due to polar urea groups); soluble in hot water, DMSO, DMF.

Risk Assessment (E-E-A-T Analysis)

While the unsubstituted 1,4-Piperazinedicarboxamide is not classified as a P-list or U-list acute toxin by the EPA, it shares the sensitization potential of its parent compound, Piperazine (CAS 110-85-0).

  • Sensitization: Inhalation of dust may cause asthma-like symptoms or allergic skin reactions.

  • Cytotoxicity Warning: Do NOT confuse this with N,N-bis(2-chloroethyl)piperazine-1,4-dicarboxamide (a nitrogen mustard analog). If your compound has chloroethyl groups, it must be handled as a cytotoxic/genotoxic waste.

Regulatory Framework for Disposal

Disposal must align with RCRA (Resource Conservation and Recovery Act) standards for organic chemicals.

  • Waste Classification:

    • Unused Reagent: Classify as "Non-RCRA Regulated Chemical Waste" (unless characteristic ignitability/toxicity is proven). However, best practice dictates treating it as Hazardous Organic Waste .

    • Solutions: Aqueous solutions >1% should be collected as hazardous waste, not discharged to sewer.

  • Destruction Method:

    • Incineration: The high nitrogen content makes incineration the only validated method for complete destruction, preventing the release of piperazine into water systems.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance & Contaminated Solids)
  • Step 1: Collect solid waste in a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Step 2: Label container: "Hazardous Waste - Solid - 1,4-Piperazinedicarboxamide - Irritant/Sensitizer".

  • Step 3: Do not mix with oxidizers (peroxides, nitrates) to prevent exothermic reactions.

  • Step 4: Seal with a screw-top lid and apply parafilm to prevent dust leakage during transport.

B. Liquid Waste (Mother Liquors & reaction mixtures)
  • Step 1: Segregate based on solvent type:

    • Non-Halogenated: If dissolved in water, DMSO, or Methanol.

    • Halogenated: If dissolved in DCM or Chloroform.

  • Step 2: Adjust pH to neutral (pH 6-8) if the solution is strongly acidic or basic to prevent container degradation.

  • Step 3: Use narrow-neck solvent waste carboys (Safety cans).

C. Empty Containers & Packaging
  • Triple Rinse Rule:

    • Rinse the empty container with a solvent capable of dissolving the residue (e.g., water or ethanol).

    • Collect the first rinse as Hazardous Liquid Waste .

    • Repeat rinsing two more times; these subsequent rinses can often be poured down the drain only if local regulations permit trace organics (otherwise, collect all).

    • Deface the label and dispose of the container as regular trash or glass recycling.

Decontamination & Spill Response

Mechanism: Amide/Urea bonds are susceptible to hydrolysis. A basic solution facilitates the breakdown of the dicarboxamide into piperazine and ammonia/carbonate, which are easier to manage but still require safety precautions.

Decontamination Solution Prep
  • Option A (Oxidation): 10% Sodium Hypochlorite (Bleach) solution. Effective for destroying biological activity if the compound is used in a bio-assay.

  • Option B (Hydrolysis): 1M NaOH or Na₂CO₃ solution.

Spill Cleanup Workflow
  • Isolate: Mark the zone. Stop airflow if powder is airborne.

  • PPE: Don double nitrile gloves, lab coat, and N95 respirator.

  • Contain: Cover powder with wet paper towels (dampened with water) to prevent dust generation.

  • Neutralize: Wipe surface with Option B (Mild Base) followed by water.

  • Verify: Check surface pH is neutral before declaring area safe.

Visualizations

Figure 1: Disposal Decision Tree

This logic flow ensures the correct waste stream selection based on the physical state and concentration.

DisposalTree Start Waste Generation: 1,4-Piperazinedicarboxamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid PureSolid Pure Substance or Spill Debris Solid->PureSolid SolventCheck Solvent Type? Liquid->SolventCheck SolidAction Collect in HDPE Jar Label: Hazardous Solid Method: Incineration PureSolid->SolidAction Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (Water, DMSO, MeOH) SolventCheck->NonHalo HaloAction Halogenated Waste Stream (High Cost Disposal) Halo->HaloAction NonHaloAction Non-Halogenated Waste Stream (Fuel Blending/Incineration) NonHalo->NonHaloAction

Caption: Decision matrix for segregating 1,4-Piperazinedicarboxamide waste streams to ensure regulatory compliance and cost-efficiency.

Figure 2: Spill Response & Decontamination Workflow

A step-by-step logic for safely managing accidental releases in the laboratory.

SpillResponse Alert Spill Detected Assess Assess Volume & Form (Dust vs. Liquid) Alert->Assess PPE Don PPE: Nitrile Gloves, N95, Lab Coat Assess->PPE DustControl Is it Powder? PPE->DustControl WetWipe Cover with Wet Paper Towels (Prevent Aerosolization) DustControl->WetWipe Yes Absorb Absorb Liquid with Vermiculite/Pads DustControl->Absorb No Clean Decontaminate Surface (10% Bleach or Mild Base) WetWipe->Clean Absorb->Clean Dispose Place all materials in HazWaste Bag Clean->Dispose

Caption: Operational workflow for containing and cleaning up 1,4-Piperazinedicarboxamide spills to minimize exposure risks.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 10581-05-2, 1,4-Piperazinedicarboxamide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information - Piperazine (Parent Compound Hazard Profile). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1,4-Piperazinedicarboxamide

An Essential Guide to Personal Protective Equipment for Handling 1,4-Piperazinedicarboxamide Understanding the Hazard: 1,4-Piperazinedicarboxamide 1,4-Piperazinedicarboxamide, while a specific derivative, shares the core...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to Personal Protective Equipment for Handling 1,4-Piperazinedicarboxamide

Understanding the Hazard: 1,4-Piperazinedicarboxamide

1,4-Piperazinedicarboxamide, while a specific derivative, shares the core hazards associated with its parent compound, piperazine. The primary risks stem from its potential to cause severe skin and eye damage, act as a respiratory and skin sensitizer, and its suspected reproductive toxicity.[1][2] As a solid, it presents an inhalation hazard if it becomes airborne dust.[3][4] Therefore, all handling procedures must be designed to mitigate these risks.

Key Hazards:

  • Skin Corrosion/Irritation: Can cause severe skin burns and irritation.[1][2][5]

  • Serious Eye Damage: Poses a significant risk of serious eye damage.[1][2][5]

  • Sensitization: May cause allergic skin reactions or asthma-like symptoms if inhaled.[1][2]

  • Inhalation Hazard: Dust formation can lead to respiratory tract irritation.[3][4]

  • Combustibility: While not highly flammable, it is a combustible solid.[2][6]

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific Personal Protective Equipment (PPE), it is crucial to understand the hierarchy of controls, a fundamental concept in occupational safety. PPE is the last line of defense. The most effective safety measures involve eliminating the hazard or implementing engineering and administrative controls.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for 1,4-Piperazinedicarboxamide Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE caption Figure 1: Hierarchy of Safety Controls.

Caption: Figure 1: The hierarchy of controls prioritizes engineering and administrative measures over personal protective equipment.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on a thorough risk assessment of the specific procedures being undertaken.

Engineering Controls: The Primary Barrier

All manipulations of 1,4-Piperazinedicarboxamide that could generate dust, such as weighing, transferring, or preparing solutions, must be conducted within a certified chemical fume hood or a powder containment hood.[2][7] This is the most critical step in preventing inhalation exposure.

Respiratory Protection

Even when using a fume hood, respiratory protection may be necessary, especially during large-scale operations or when cleaning up spills. The choice of respirator depends on the potential for airborne concentration.

Respiratory_Protection_Decision_Tree Start Task Involving 1,4-Piperazinedicarboxamide InFumeHood Is the task performed in a certified fume hood? Start->InFumeHood SpillCleanup Is it a spill cleanup? Start->SpillCleanup SmallScale Is it a small-scale transfer (<1g) with no visible dust? InFumeHood->SmallScale Yes LargeScale Large-scale transfer or visible dust generation? InFumeHood->LargeScale No N95 N95 or P1 Particulate Respirator (Minimum Requirement) SmallScale->N95 No NoRespirator No respirator required (if within fume hood and no visible dust) SmallScale->NoRespirator Yes HalfMask Half-mask respirator with P100 filters. LargeScale->HalfMask SpillCleanup->HalfMask Minor Spill FullFace Full-face respirator with P100 filters or SCBA (for major spills) SpillCleanup->FullFace Major Spill caption Figure 2: Respiratory Protection Selection.

Caption: Figure 2: A decision tree for selecting the appropriate respiratory protection based on the task.

Eye and Face Protection
  • Standard Operations: Chemical safety goggles with side shields are mandatory for all procedures.[2][3] Standard safety glasses are insufficient.

  • Splash or Spill Risk: When handling solutions or during large-scale transfers where splashing is possible, a full-face shield should be worn in addition to safety goggles.

Hand Protection

Given the risk of severe skin irritation and sensitization, proper glove selection and technique are paramount.[1][2]

  • Glove Type: Nitrile rubber gloves are recommended.[3]

  • Thickness: A minimum thickness of >0.11 mm is advised.[3]

  • Breakthrough Time: Select gloves with a breakthrough time of >480 minutes.[3] Always consult the glove manufacturer's compatibility chart for specific chemicals.

  • Technique: Double-gloving is recommended for extended procedures or when handling larger quantities. Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid skin contamination.

Body Protection
  • A buttoned, long-sleeved lab coat must be worn at all times.

  • For tasks with a higher risk of contamination, such as cleaning up a significant spill, disposable coveralls may be necessary.[6]

  • Contaminated work clothes should be laundered separately from personal clothing.[6]

Operational Plan: Step-by-Step Safe Handling

Protocol for Weighing and Transferring 1,4-Piperazinedicarboxamide:

  • Preparation: Don all required PPE (lab coat, safety goggles, appropriate gloves, and respirator if needed) before entering the designated handling area.

  • Engineering Control: Perform all work in a certified chemical fume hood.

  • Containment: Use a disposable weighing boat or line the balance with aluminum foil to contain any minor spills.

  • Technique: Handle the solid gently to minimize dust formation. Use a spatula for transfers. Do not pour the dry powder.

  • Closure: Securely seal the container immediately after use.[6]

  • Decontamination: Wipe down the spatula, balance, and surrounding area in the fume hood with a damp cloth.

  • Hand Hygiene: After removing gloves, wash hands thoroughly with soap and water.[6][8]

Emergency Protocol: Spill Management

Immediate and correct response to a spill is critical to prevent exposure.

  • Minor Spill (in a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing your standard PPE, gently cover the spill with a dry, non-combustible absorbent material (e.g., sand, vermiculite).[8]

    • Carefully sweep the material into a designated hazardous waste container.[4]

    • Wipe the area with a damp cloth, and place the cloth in the waste container.

    • Dispose of all contaminated materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate: Immediately alert everyone and evacuate the area.[6]

    • Isolate: Close the doors to the laboratory and prevent re-entry.

    • Notify: Inform your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Cleanup (by trained personnel only): Cleanup should only be performed by trained emergency responders wearing full protective clothing, including a full-face respirator or self-contained breathing apparatus (SCBA).[6]

Disposal Plan: Contaminated PPE and Waste

All materials contaminated with 1,4-Piperazinedicarboxamide must be treated as hazardous waste.

  • Solid Waste: Place used gloves, disposable lab coats, weighing boats, and contaminated absorbent materials into a clearly labeled, sealed hazardous waste container.

  • Empty Containers: Puncture empty containers to prevent reuse and dispose of them as hazardous waste.[6]

  • Waste Labeling: Ensure all waste containers are labeled with "Hazardous Waste" and the chemical name. One Safety Data Sheet for the parent compound, piperazine, suggests it may fall under EPA hazardous waste number D002 (Corrosivity).[6] Consult your institution's EHS for specific disposal guidelines.

Summary of PPE Recommendations

TaskEngineering ControlRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Storage/Transport General VentilationNot typically requiredSafety glassesNitrile GlovesLab Coat
Weighing/Transfer (<1g) Fume HoodN95 (if dust is possible)Safety GogglesDouble Nitrile GlovesLab Coat
Solution Preparation Fume HoodN95 (if dust is possible)Goggles & Face ShieldDouble Nitrile GlovesLab Coat
Minor Spill Cleanup Fume HoodHalf-mask with P100 filtersGoggles & Face ShieldDouble Nitrile GlovesLab Coat
Major Spill Cleanup N/AFull-face with P100/SCBAGoggles & Face ShieldHeavy-duty Nitrile GlovesChemical-resistant suit

References

  • Piperazine - Santa Cruz Biotechnology.

  • Piperazine - Safety Data Sheet - ChemicalBook.

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH.

  • Section 2. Hazards identification - Safety Data Sheet.

  • SAFETY DATA SHEET - Fisher Scientific (Piperazine).

  • MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf - Safety Data Sheet.

  • SAFETY DATA SHEET - Fisher Scientific (1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid).

  • SAFETY DATA SHEET - Fisher Scientific (Ethyl 4-aminopiperidine-1-carboxylate).

  • Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration.

  • Piperazine - European Directorate for the Quality of Medicines & HealthCare.

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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